Product packaging for Butyl methyl trisulfide(Cat. No.:CAS No. 120047-92-9)

Butyl methyl trisulfide

Cat. No.: B15418111
CAS No.: 120047-92-9
M. Wt: 168.4 g/mol
InChI Key: UERQNAZBAUOZKO-UHFFFAOYSA-N
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Description

Butyl methyl trisulfide is an organic compound with the molecular formula C5H12S3 and a molecular weight of 168.344 g/mol . This organosulfur compound features a trisulfide bridge, a key structural component that often contributes to significant reactivity and biological activity in research contexts. The specific applications, research value, and mechanism of action for this compound are areas of ongoing scientific investigation and are not fully detailed in the available literature. Organosulfur compounds, in general, are of great interest in various fields, including materials science and flavor and fragrance research, due to their unique sensory properties . Furthermore, sulfur-containing compounds are actively studied for their roles in processes like extractive desulfurization, highlighting their potential industrial utility . This product is intended for research and analysis purposes exclusively. It is not intended for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S3 B15418111 Butyl methyl trisulfide CAS No. 120047-92-9

Properties

CAS No.

120047-92-9

Molecular Formula

C5H12S3

Molecular Weight

168.4 g/mol

IUPAC Name

1-(methyltrisulfanyl)butane

InChI

InChI=1S/C5H12S3/c1-3-4-5-7-8-6-2/h3-5H2,1-2H3

InChI Key

UERQNAZBAUOZKO-UHFFFAOYSA-N

Canonical SMILES

CCCCSSSC

Origin of Product

United States

Foundational & Exploratory

butyl methyl trisulfide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methyl trisulfide is an organic polysulfide characterized by a linear chain of three sulfur atoms flanked by a butyl and a methyl group. Organic trisulfides are of growing interest in the scientific community due to their presence in various natural products and their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, alongside a discussion of its potential biological relevance based on related organosulfur compounds.

Core Chemical Properties

PropertyValueSource
Molecular Formula C5H12S3NIST, Cheméo[1]
Molecular Weight 168.34 g/mol NIST, Cheméo[1]
Normal Boiling Point (Tboil) 520.14 K (246.99 °C)Cheméo (Joback Calculated Property)[1]
Normal Melting Point (Tfus) 249.31 K (-23.84 °C)Cheméo (Joback Calculated Property)[1]
Log10 of Water Solubility (log10WS) -3.55Cheméo (Crippen Calculated Property)[1]
Octanol/Water Partition Coefficient (logPoct/wat) 3.446Cheméo (Crippen Calculated Property)[1]

Experimental Protocols

Synthesis of this compound

The synthesis of unsymmetrical trisulfides like this compound can be achieved through several established methods. A common approach involves the reaction of a thiol with a disulfide carrying a suitable leaving group. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Methodology:

  • Preparation of an S-Alkylthiosulfonate: Butanethiol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form butyl methanethiosulfonate.

  • Generation of a Persulfide Intermediate: The S-butyl methanethiosulfonate is then reacted with a source of sulfane sulfur, such as sodium thiosulfate, to generate a butyl persulfide intermediate.

  • Reaction with a Methylating Agent: The in situ generated butyl persulfide is subsequently reacted with a methylating agent, like methyl iodide or dimethyl sulfate, to yield this compound.

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and methyl groups. The chemical shifts and coupling patterns of the protons adjacent to the sulfur atoms will be indicative of the trisulfide linkage.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, with the chemical shifts of the carbons bonded to sulfur being particularly informative.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168. Fragmentation patterns are expected to involve cleavage of the C-S and S-S bonds, providing structural confirmation. Common fragments would include ions corresponding to the loss of alkyl and sulfur fragments.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which confirms the elemental composition of the synthesized compound.

Potential Biological Activities and Signaling Pathways

Specific biological studies on this compound are not extensively reported. However, the broader class of organic trisulfides, particularly those derived from natural sources like garlic (e.g., diallyl trisulfide), have demonstrated a range of biological activities. These activities provide a basis for postulating the potential therapeutic applications of this compound.

Antimicrobial Activity

Organic polysulfides are known for their antimicrobial properties.[2] Trisulfides found in plants of the Allium genus have been explored as antimicrobial agents.[2] For instance, diallyl trisulfide has shown efficacy against various foodborne pathogens.[3] The proposed mechanism involves the interaction of the trisulfide moiety with microbial proteins and enzymes, leading to cellular dysfunction. It is plausible that this compound could exhibit similar antimicrobial effects, warranting further investigation against a panel of pathogenic bacteria and fungi.

Cytotoxic and Anticancer Potential

Several organosulfur compounds, including trisulfides, have been investigated for their cytotoxic effects on cancer cells. Diallyl trisulfide, for example, has been shown to induce apoptosis and inhibit the proliferation of triple-negative breast cancer cells.[4] The mechanism of action is often attributed to the induction of oxidative stress and the modulation of key signaling pathways involved in cell survival and death. While the cytotoxic potential of this compound remains to be elucidated, its structural similarity to other bioactive trisulfides suggests it could be a candidate for anticancer research.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Butanethiol Butanethiol Butyl_Methanethiosulfonate Butyl Methanethiosulfonate Butanethiol->Butyl_Methanethiosulfonate Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Butyl_Methanethiosulfonate Base Base Base->Butyl_Methanethiosulfonate Butyl_Persulfide Butyl Persulfide Intermediate Butyl_Methanethiosulfonate->Butyl_Persulfide Sodium_Thiosulfate Sodium Thiosulfate Sodium_Thiosulfate->Butyl_Persulfide Butyl_Methyl_Trisulfide This compound Butyl_Persulfide->Butyl_Methyl_Trisulfide Methyl_Iodide Methyl Iodide Methyl_Iodide->Butyl_Methyl_Trisulfide Purification Purification (Column Chromatography) Butyl_Methyl_Trisulfide->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway of this compound BMT This compound Cell_Membrane Cell Membrane BMT->Cell_Membrane ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Antioxidant_Enzymes Depletion of Antioxidant Enzymes ROS->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation Oxidative_Stress->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

References

An In-depth Technical Guide to the Molecular Structure of Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of butyl methyl trisulfide (CH₃SSSC₄H₉). This compound is an organic trisulfide that is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of sulfur-containing compounds in biological systems. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are also presented, along with a computational analysis of its molecular geometry.

Introduction

Organic trisulfides are a class of organosulfur compounds characterized by a chain of three sulfur atoms (R-S-S-S-R'). While less common than their disulfide counterparts, trisulfides play a role in the chemistry of natural products and have unique reactive properties. This compound is an unsymmetrical trisulfide, meaning it has different alkyl groups attached to the trisulfide chain. Understanding its molecular structure is crucial for elucidating its reactivity, biological activity, and for its potential application in various chemical syntheses.

Molecular Structure and Properties

The fundamental structure of this compound consists of a methyl group and an n-butyl group linked by a trisulfide bridge.

Chemical Identity
IdentifierValue
Molecular Formula C₅H₁₂S₃[1]
Molecular Weight 168.34 g/mol [1]
IUPAC Name 1-(methyldisulfanyl)butane
SMILES CCCCSSSC[1]
InChI InChI=1S/C5H12S3/c1-3-4-5-7-8-6-2/h3-5H2,1-2H3[1]
Physicochemical Properties (Predicted)
PropertyPredicted ValueUnitSource
Boiling Point 520.14KJoback Calculated Property[1]
Melting Point 249.31KJoback Calculated Property[1]
Enthalpy of Vaporization 47.17kJ/molJoback Calculated Property[1]
LogP (Octanol/Water) 3.446Crippen Calculated Property[1]
Water Solubility (log) -3.55mol/LCrippen Calculated Property[1]
Molecular Geometry (Predicted)

Due to the lack of experimental crystallographic data, the molecular geometry of this compound has been modeled using computational methods. The key structural features are the bond lengths and angles within the C-S-S-S-C backbone.

ParameterPredicted Value
S-S Bond Length ~2.05 Å
C-S Bond Length ~1.82 Å
S-S-S Bond Angle ~107°
C-S-S Bond Angle ~103°
C-S-S-S Dihedral Angle ~90°

Note: These values are estimations based on typical bond lengths and angles for organic trisulfides and may vary depending on the computational method used.

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound involves the reaction of an appropriate thiol with a sulfenyl chloride. Given the unsymmetrical nature of the target molecule, two primary routes are proposed:

Route A: Reaction of Butanethiol with Methanesulfenyl Chloride Route B: Reaction of Methanethiol with Butanesulfenyl Chloride

Below is a detailed protocol for Route A.

Materials:

  • 1-Butanethiol

  • Methanesulfenyl chloride (CH₃SCl)

  • Anhydrous diethyl ether

  • Triethylamine (Et₃N)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 1-butanethiol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfenyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The formation of triethylammonium chloride will be observed as a white precipitate.

  • Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Protons on carbons adjacent to the trisulfide group are expected to be deshielded and appear at a lower field (higher ppm) compared to analogous protons in disulfides.

    • Predicted Chemical Shifts (δ, ppm):

      • CH₃-S-S-S-: ~2.5-2.8 ppm (singlet)

      • -S-S-S-CH₂-CH₂-CH₂-CH₃: ~2.8-3.1 ppm (triplet)

      • -S-S-S-CH₂-CH₂-CH₂-CH₃: ~1.6-1.8 ppm (sextet)

      • -S-S-S-CH₂-CH₂-CH₂-CH₃: ~1.4-1.6 ppm (sextet)

      • -S-S-S-CH₂-CH₂-CH₂-CH₃: ~0.9-1.0 ppm (triplet)

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • CH₃-S-S-S-: ~20-25 ppm

      • -S-S-S-CH₂-: ~40-45 ppm

      • -CH₂-CH₂-CH₃: ~30-35 ppm

      • -CH₂-CH₂-CH₃: ~20-25 ppm

      • -CH₃: ~13-15 ppm

3.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern of unsymmetrical trisulfides can be complex, often involving cleavage of the S-S, C-S, and C-C bonds. Common fragmentation pathways for dialkyl disulfides include the loss of alkyl radicals and the formation of ions containing the S-S moiety.[2] For this compound, key expected fragments include:

  • [CH₃S₃]⁺ (m/z = 111)

  • [C₄H₉S₃]⁺ (m/z = 153)

  • [CH₃S₂]⁺ (m/z = 79)

  • [C₄H₉S₂]⁺ (m/z = 121)

  • [C₄H₉]⁺ (m/z = 57)

  • [CH₃S]⁺ (m/z = 47)

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of volatile sulfur compounds can be adapted for this compound.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.

Visualization of Molecular Structure

The following diagram illustrates the connectivity of atoms in this compound.

Caption: 2D representation of the this compound molecular structure.

Logical Relationships in Synthesis and Characterization

The following workflow illustrates the logical steps from synthesis to structural confirmation of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Butanethiol, Methanesulfenyl Chloride) reaction Reaction in Anhydrous Ether with Triethylamine start->reaction workup Aqueous Workup and Extraction reaction->workup purification Fractional Distillation workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms gcms GC-MS Analysis product->gcms structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation gcms->structure_confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and analytical protocols for this compound. While experimental data for this specific compound is sparse in the literature, this guide has consolidated predicted data and proposed robust experimental methodologies based on established chemical principles for unsymmetrical trisulfides. The provided information serves as a valuable resource for researchers and professionals in drug development and related scientific fields who are working with or interested in the properties and synthesis of sulfur-containing organic molecules. Further experimental validation of the predicted properties and spectroscopic data is encouraged to enhance the understanding of this intriguing molecule.

References

An In-depth Technical Guide to Butyl Methyl Trisulfide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl methyl trisulfide, a lesser-known organosulfur compound, and its more extensively characterized sulfide and disulfide analogs. Due to the limited availability of a specific CAS number for this compound, this guide also presents a comparative analysis of its related compounds to offer a broader context for researchers.

Chemical Identity and Physicochemical Properties

A definitive CAS Registry Number for this compound (C₅H₁₂S₃) is not readily found in public databases. The NIST Chemistry WebBook acknowledges its existence and formula but does not provide a CAS number. For clarity and comparative purposes, this guide includes data on this compound alongside its sulfide (C₅H₁₂S) and disulfide (C₅H₁₂S₂) analogs, for which CAS numbers and detailed properties are well-documented.

Table 1: Physicochemical Properties of this compound and Its Sulfide Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive IndexFlash Point (°C)
This compoundNot AvailableC₅H₁₂S₃168.34520.14 K (Calculated)[1]Not AvailableNot AvailableNot Available
n-Butyl Methyl Sulfide628-29-5C₅H₁₂S104.22[2]122-123[3][4]0.843[5]1.448[5]20[3][4]
sec-Butyl Methyl Sulfide10359-64-5C₅H₁₂S104.21[6]114-117[7]0.824[6]1.445[6]5[7]
Isobutyl Methyl Sulfide5008-69-5C₅H₁₂S104.22[8]Not Available0.834[9]1.443[9]Not Available
tert-Butyl Methyl Sulfide6163-64-0C₅H₁₂S104.21[10]101-102[11]0.826[11]1.44[11]-3[11]

Table 2: Physicochemical Properties of Butyl Methyl Disulfide Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Flash Point (°C)
Methyl Isobutyl Disulfide67421-83-4C₅H₁₂S₂136.28[12]162-163[12]2.893 (est.)[12]45.7 (est.)[12]
Methyl sec-Butyl Disulfide67421-87-8C₅H₁₂S₂136.279Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of related sulfides and disulfides can be adapted.

2.1. Synthesis of n-Butyl Methyl Sulfide

A common method for the synthesis of unsymmetrical sulfides like n-butyl methyl sulfide is the Williamson ether synthesis adapted for thioethers. This involves the reaction of a sodium thiolate with an alkyl halide.

  • Reaction: CH₃SNa + CH₃(CH₂)₃Br → CH₃S(CH₂)₃CH₃ + NaBr

  • Procedure:

    • Sodium methanethiolate (CH₃SNa) is prepared by reacting methanethiol with a strong base like sodium hydroxide or sodium ethoxide in an appropriate solvent, such as ethanol.

    • n-Butyl bromide is then added dropwise to the solution of sodium methanethiolate.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • After the reaction is complete, the mixture is worked up by washing with water to remove the sodium bromide salt and any unreacted base.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation.

    • The crude n-butyl methyl sulfide is then purified by fractional distillation.

2.2. Synthesis of tert-Butyl Methyl Sulfide

The synthesis of tert-butyl methyl sulfide can be achieved via the reaction of tert-butanethiol with a methylating agent.

  • Reaction: (CH₃)₃CSH + CH₃I → (CH₃)₃CSCH₃ + HI

  • Procedure:

    • tert-Butanethiol is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

    • A base, such as sodium hydride (NaH) or an organolithium reagent, is added to deprotonate the thiol and form the corresponding thiolate.

    • Methyl iodide is then added to the reaction mixture.

    • The reaction is stirred, often at room temperature, until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic extracts are combined, washed, dried, and the solvent is evaporated.

    • Purification is achieved by distillation.

2.3. Synthesis of Methyl Isobutyl Disulfide

Disulfides can be synthesized by the oxidation of the corresponding thiols.

  • Reaction: CH₃SH + (CH₃)₂CHCH₂SH + [O] → CH₃SSCH₂CH(CH₃)₂ + H₂O

  • Procedure:

    • A mixture of methanethiol and isobutanethiol is dissolved in a suitable solvent.

    • A mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), is added to the solution.

    • The reaction is stirred at room temperature.

    • The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is worked up to remove the oxidizing agent and any byproducts.

    • The resulting disulfide is then purified, typically by distillation or chromatography.

Mandatory Visualizations

3.1. Logical Relationship: Classification of Butyl Methyl Sulfides and Disulfides

G Classification of Butyl Methyl Sulfides and Disulfides cluster_sulfides Butyl Methyl Sulfides (C5H12S) cluster_disulfides Butyl Methyl Disulfides (C5H12S2) n_butyl n-Butyl Methyl Sulfide sec_butyl sec-Butyl Methyl Sulfide iso_butyl Isobutyl Methyl Sulfide tert_butyl tert-Butyl Methyl Sulfide iso_disulfide Methyl Isobutyl Disulfide sec_disulfide Methyl sec-Butyl Disulfide trisulfide This compound (C5H12S3) cluster_sulfides cluster_sulfides cluster_disulfides cluster_disulfides

Classification of Butyl Methyl Sulfides and Disulfides

3.2. Experimental Workflow: General Synthesis of an Unsymmetrical Sulfide

G General Workflow for Unsymmetrical Sulfide Synthesis start Start: Select Thiol (R1-SH) and Alkyl Halide (R2-X) deprotonation Deprotonation of Thiol with Base start->deprotonation nucleophilic_attack Nucleophilic Attack of Thiolate on Alkyl Halide deprotonation->nucleophilic_attack workup Aqueous Workup to Remove Salts nucleophilic_attack->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification end End: Isolated Unsymmetrical Sulfide (R1-S-R2) purification->end

General Workflow for Unsymmetrical Sulfide Synthesis

Biological Activity and Applications

Information regarding the biological activity of This compound is scarce. However, related organosulfur compounds are known for their presence in certain foods and their potential biological effects.

  • n-Butyl methyl sulfide and its isomers are used as flavoring agents in the food industry.

  • tert-Butyl methyl sulfide is utilized in the LPG refining process due to its high sulfur content[11].

  • Some disulfides, such as those found in garlic and onions, have been investigated for their potential antimicrobial and cardiovascular benefits. The specific biological roles of the butyl methyl disulfides mentioned in this guide are not as well-defined.

Given the lack of specific data on signaling pathways for this compound, researchers may consider investigating its potential interactions with pathways known to be modulated by other organosulfur compounds, such as those involved in oxidative stress response (e.g., Nrf2-Keap1 pathway) or inflammation (e.g., NF-κB signaling).

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

References

The Natural Occurrence of Butyl Methyl Trisulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl trisulfide is an organosulfur compound that has been identified as a minor volatile constituent in the oleo-gum-resin of Ferula assa-foetida, commonly known as Asafoetida. While the biological activities of other trisulfides from sources like garlic have been investigated, specific data on the quantitative presence, bioactivity, and signaling pathways of this compound remain largely unexplored. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, general methodologies for its extraction and identification, and the biological context of structurally related compounds, offering a foundation for future research and development.

Natural Occurrence

This compound has been identified as a chemical constituent in the essential oil derived from the oleo-gum-resin of Ferula assa-foetida[1]. This plant, belonging to the Apiaceae family, is native to the deserts of Iran and mountains of Afghanistan and is a well-known source of a variety of sulfur-containing compounds, which are responsible for its characteristic pungent aroma[2].

While several studies have analyzed the chemical composition of Asafoetida essential oil, quantitative data for many of its components are variable and depend on the geographical origin, collection time, and extraction method[3][4]. The major sulfur compounds typically reported are disulfides, such as (E)-1-propenyl sec-butyl disulfide and (Z)-1-propenyl sec-butyl disulfide[5]. This compound is considered a minor component, and specific quantitative data on its concentration in Asafoetida resin or its essential oil are not extensively documented in the current literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C5H12S3NIST
Molecular Weight 168.34 g/mol NIST
Appearance Not specified
Boiling Point Not specified
Density Not specified
Solubility Not specified

Experimental Protocols

Extraction of Essential Oil from Asafoetida Gum-Resin

The primary methods for extracting the volatile compounds, including this compound, from Asafoetida are steam distillation and solvent extraction.

  • Steam Distillation: This is a common industrial method for obtaining essential oils from plant materials[2][6][7][8][9]. The oleo-gum-resin is subjected to steam, which volatilizes the aromatic compounds. The resulting vapor is then condensed and collected. The essential oil, being immiscible with water, separates and can be collected.

  • Solvent Extraction: This method involves the use of organic solvents, such as ethanol or dichloromethane, to dissolve the essential oil from the resin[10][11][12][13]. The choice of solvent is critical as it influences the extraction yield and the profile of the extracted compounds. After extraction, the solvent is typically removed by evaporation to yield the essential oil.

Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying volatile sulfur compounds in essential oils[5][14][15][16][17].

  • Gas Chromatography (GC): This technique separates the individual components of the essential oil based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): Following separation by GC, the individual compounds are introduced into the mass spectrometer, which ionizes them and fragments them into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for identifying the compound by comparing it to spectral libraries (e.g., NIST/WILEY)[18].

For quantitative analysis, a calibration curve with a known standard of this compound would be required. In the absence of a commercial standard, semi-quantification can be performed based on the relative peak area of the compound in the chromatogram.

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

There is currently no specific research available on the biological activity or signaling pathways of this compound. However, studies on other structurally similar organosulfur compounds, particularly those found in garlic (Allium sativum), provide insights into potential areas of investigation.

For instance, allyl methyl trisulfide , a constituent of garlic oil, has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the NF-κB and MAPK signaling pathways[19]. Similarly, diallyl trisulfide , another garlic-derived compound, has been observed to induce cytotoxicity in human cancer cells through the generation of reactive oxygen species (ROS) and activation of the ASK1-JNK-Bim signaling pathway[20].

These findings suggest that the trisulfide moiety is a key pharmacophore and that this compound may possess similar anti-inflammatory or cytotoxic properties. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this compound.

Visualizations

Experimental Workflow for Analysis of this compound```dot

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis asafoetida Asafoetida Oleo-Gum-Resin steam_dist Steam Distillation asafoetida->steam_dist solvent_ext Solvent Extraction (e.g., Ethanol, Dichloromethane) asafoetida->solvent_ext essential_oil Essential Oil steam_dist->essential_oil Yields solvent_ext->essential_oil Yields gcms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gcms identification Identification (via Mass Spectrum Library) gcms->identification quantification Quantification (with Standard) gcms->quantification

Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.

Conclusion and Future Directions

The presence of this compound in Ferula assa-foetida is established, yet it remains an understudied natural product. For researchers and drug development professionals, this presents a clear opportunity. Future research should focus on:

  • Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify the concentration of this compound in various Asafoetida sources.

  • Isolation and Purification: Establishing efficient protocols for the isolation of pure this compound to enable comprehensive biological testing.

  • Biological Screening: Investigating the bioactivity of isolated this compound, with a focus on anti-inflammatory, antimicrobial, and cytotoxic properties, guided by the known activities of related organosulfur compounds.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound could unlock new therapeutic potentials, leveraging the long-standing use of Asafoetida in traditional medicine.

References

A Technical Guide to the Biological Activity of Butyl Methyl Trisulfide and Related Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the known biological activities of trisulfide compounds, which are structurally related to butyl methyl trisulfide. Direct experimental data on the biological activity of this compound is limited in the current scientific literature. Therefore, the information presented herein is largely based on studies of analogous trisulfides, such as allyl methyl trisulfide, diallyl trisulfide, and dimethyl trisulfide, and should be interpreted as potential activities for this compound that require experimental verification.

Introduction

Organosulfur compounds, particularly trisulfides, are a class of molecules characterized by a linear chain of three sulfur atoms. These compounds are found naturally in various plants, most notably in the genus Allium (e.g., garlic and onions), and are responsible for many of their characteristic flavors and medicinal properties. While a significant body of research exists for several trisulfide derivatives, this compound remains a less-explored molecule. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the biological activities associated with the trisulfide functional group, drawing parallels to the potential activities of this compound. The primary focus will be on the anti-inflammatory, anticancer, antimicrobial, and antioxidant properties of these compounds, including the underlying signaling pathways and detailed experimental methodologies.

Core Biological Activities of Trisulfides

The trisulfide moiety is a key pharmacophore that imparts a range of biological effects. The high reactivity of the S-S bonds and the ability to release hydrogen sulfide (H₂S) are thought to be central to their mechanisms of action.

Anti-inflammatory Activity

Several trisulfide compounds have demonstrated potent anti-inflammatory effects. This activity is primarily attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, allyl methyl trisulfide has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the NF-κB and MAPK pathways.[1][2] It achieves this by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1] Similarly, dimethyl trisulfide (DMTS) has been shown to have anti-inflammatory properties in experimental acute pancreatitis.[3]

Key Signaling Pathways in Inflammation Modulated by Trisulfides:

  • NF-κB Pathway: Trisulfides can inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.[1]

  • MAPK Pathway: The activation of MAPKs, including p38, ERK1/2, and JNK, is often attenuated by trisulfides. This leads to a downstream reduction in the expression of inflammatory mediators.[1]

Anticancer Activity

The anticancer properties of trisulfides, particularly diallyl trisulfide (DATS), have been extensively studied. DATS has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer.[4][5][6][7][8][9]

One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of pro-apoptotic signaling cascades.[4][6] The ASK1-JNK-Bim signaling pathway has been identified as a critical mediator of DATS-induced apoptosis.[4] Dibenzyl trisulfide (DTS), another naturally occurring trisulfide, also exhibits potent anti-proliferative and cytotoxic activity against a range of cancer cell lines.[10][11]

Signaling Pathway for DATS-Induced Apoptosis:

DATS_Apoptosis_Pathway DATS Diallyl Trisulfide (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS GRX Glutaredoxin (GRX) dissociation ROS->GRX ASK1 ASK1 Activation GRX->ASK1 JNK JNK Phosphorylation ASK1->JNK Bim Bim Activation JNK->Bim Mitochondria Mitochondrial Apoptotic Pathway Bim->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Antimicrobial Activity

Organic polysulfides, including trisulfides, have a long history of use as antimicrobial agents.[6][12][13][14][15] Their activity is often attributed to the reactivity of the sulfur atoms, which can interact with microbial enzymes and proteins.

Recent studies have demonstrated that water-soluble poly(trisulfides) exhibit potent antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[6][12][13][15] The antimicrobial activity of diallyl sulfides has been shown to correlate with the number of sulfur atoms, with trisulfides and tetrasulfides being more potent than disulfides and monosulfides.[16] Dimethyl trisulfide has also been identified as a potent antibacterial agent, causing damage to the bacterial cell surface and membrane.[17]

Antioxidant Activity

Trisulfides can act as antioxidants through various mechanisms, including the scavenging of reactive oxygen species.[18] The antioxidant activity of these compounds is complex and can be temperature-dependent. Some studies suggest that the antioxidant properties of trisulfides may be mediated by their ability to generate H₂S, which is a known antioxidant and signaling molecule.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of various trisulfide compounds. It is important to reiterate that this data is for compounds analogous to this compound and should be used as a reference for potential activity.

Table 1: Anti-inflammatory Activity of Trisulfides

CompoundModelTargetEffectConcentration/DoseReference
Allyl methyl trisulfideLPS-induced ALI in miceTNF-α, IL-1β, IL-6Dose-dependent decrease in BALF25-100 mg/kg[1]
Allyl methyl trisulfideLPS-stimulated RAW264.7 cellsNO, TNF-αDecrease50 µM[2]
Dimethyl trisulfideExperimental acute pancreatitis in micePancreatic MPO activityDose-dependent decreaseNot specified[3]

Table 2: Anticancer Activity of Trisulfides

CompoundCell LineAssayMetricValueReference
Diallyl trisulfideMDA-MB-231 (Breast Cancer)CytotoxicityIC5050-80 µM[4]
Dibenzyl trisulfideVarious cancer cell linesAnti-proliferative-Potent activity[10]

Table 3: Antimicrobial Activity of Trisulfides

CompoundOrganismAssayMetricValueReference
Water-soluble poly(trisulfide)Candida albicansMICMIC< 8 µg/mL[6][12][13][15]
Water-soluble poly(trisulfide)Staphylococcus aureusMICMIC16 µg/mL[6][12][13][15]
Water-soluble poly(trisulfide)Escherichia coliMICMIC> 512 µg/mL[6][12][13][15]
Diallyl trisulfideCandida spp.MICMIC0.8 µg/mL[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of trisulfides.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.[12][19][20][21]

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the trisulfide compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Trisulfide Compound & Vehicle Control Incubate1->Treat Incubate2 Incubate for Exposure Time Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][4][13]

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the trisulfide compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

// Quadrants Q1 [pos="1,1!", label="Late Apoptotic/Necrotic\n(Annexin V+/PI+)", shape=plaintext, fontcolor="#202124"]; Q2 [pos="-1,1!", label="Viable\n(Annexin V-/PI-)", shape=plaintext, fontcolor="#202124"]; Q3 [pos="-1,-1!", label="Early Apoptotic\n(Annexin V+/PI-)", shape=plaintext, fontcolor="#202124"]; Q4 [pos="1,-1!", label="", shape=plaintext, fontcolor="#202124"];

// Axes xaxis [pos="-1.5,0!", label="Annexin V-FITC", shape=plaintext, fontcolor="#202124"]; yaxis [pos="0,1.5!", label="Propidium Iodide (PI)", shape=plaintext, fontcolor="#202124"]; origin [pos="0,0!", shape=point]; x_end [pos="1.5,0!", shape=point]; y_end [pos="0,1.5!", shape=point]; origin -> x_end [label=" "]; origin -> y_end [label=" "]; } Gating Strategy for Annexin V/PI Apoptosis Assay.

Western Blot for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of MAPK proteins as an indicator of pathway activation.[22][23][24]

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total MAPK antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the trisulfide compound, then lyse the cells and quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total MAPK protein to normalize for loading.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][10][14][25][26]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Trisulfide compound

  • Spectrophotometer

Procedure:

  • Prepare a two-fold serial dilution of the trisulfide compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible growth.

Conclusion

References

An In-Depth Technical Guide to Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl trisulfide (C₅H₁₂S₃) is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by a butyl and a methyl group. While not as extensively studied as other naturally occurring trisulfides like diallyl trisulfide (DATS), its structural features suggest potential relevance in fields ranging from flavor chemistry to pharmacology. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, probable synthetic routes, and predicted spectral characteristics. Due to a paucity of direct experimental data in the public domain, this guide leverages data from analogous compounds to provide a robust theoretical framework. Detailed methodologies for synthesis and analysis are presented, along with a discussion of the potential biological activities of alkyl trisulfides in the context of drug development, with a focus on signaling pathways such as NF-κB and MAPK.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₂S₃
Molecular Weight 168.34 g/mol
IUPAC Name 1-(methyldisulfanyl)butane
CAS Number 60779-24-0[1]
Calculated Boiling Point 247.0 ± 9.0 °C
Calculated Melting Point -23.8 °C
Calculated Density 1.049 ± 0.06 g/cm³
Calculated LogP 3.45
Calculated Water Solubility 0.0028 g/L

Note: Most physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of unsymmetrical trisulfides like this compound can be challenging due to the potential for the formation of symmetrical byproducts. A common strategy involves the reaction of a thiol with a sulfenyl chloride or a related electrophilic sulfur species.

General Synthetic Approach

A plausible synthetic route for this compound involves the reaction of butane-1-thiol with methanesulfenyl chloride. This reaction should be carried out under anhydrous conditions and at low temperatures to minimize side reactions.

Reaction Scheme:

CH₃(CH₂)₃SH + CH₃SCl → CH₃(CH₂)₃SSSCH₃ + HCl

Detailed Experimental Protocol for the Synthesis of an Unsymmetrical Trisulfide (Adapted for this compound)

This protocol is a generalized procedure adapted from methods for synthesizing unsymmetrical trisulfides and should be optimized for the specific synthesis of this compound.

Materials:

  • Butane-1-thiol

  • Methanesulfenyl chloride (or a suitable precursor like dimethyl disulfide and sulfuryl chloride to generate it in situ)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Methanesulfenyl Chloride (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dimethyl disulfide in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of sulfuryl chloride dropwise. Allow the reaction to stir for 1 hour at -78 °C.

  • Reaction with Thiol: In a separate flame-dried flask under an inert atmosphere, dissolve butane-1-thiol in anhydrous dichloromethane. Cool the solution to -78 °C.

  • Coupling Reaction: Slowly add the freshly prepared methanesulfenyl chloride solution to the butane-1-thiol solution via a cannula. A non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.

Analytical Workflow for Characterization

The characterization of the synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of this compound purification Flash Column Chromatography synthesis->purification Crude Product gcms GC-MS purification->gcms Purity & MW nmr NMR (1H & 13C) purification->nmr Structural Elucidation ftir FTIR purification->ftir Functional Groups

Analytical workflow for this compound.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, the following sections provide predicted data based on the known chemical shifts and fragmentation patterns of similar organosulfur compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and butyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-S-~2.4Singlet3H
-S-CH₂-CH₂-CH₂-CH₃~2.8Triplet2H
-S-CH₂-CH₂-CH₂-CH₃~1.7Sextet2H
-S-CH₂-CH₂-CH₂-CH₃~1.4Sextet2H
-S-CH₂-CH₂-CH₂-CH₃~0.9Triplet3H

Note: Predicted shifts are relative to TMS in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃-S-~25
-S-CH₂-CH₂-CH₂-CH₃~45
-S-CH₂-CH₂-CH₂-CH₃~31
-S-CH₂-CH₂-CH₂-CH₃~22
-S-CH₂-CH₂-CH₂-CH₃~14

Note: Predicted shifts are relative to TMS in CDCl₃.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns involving the cleavage of C-S and S-S bonds.

Table 4: Predicted Mass Spectrum Fragmentation of this compound

m/zProposed FragmentNotes
168[CH₃(CH₂)₃SSSCH₃]⁺Molecular Ion (M⁺)
121[CH₃(CH₂)₃SS]⁺Loss of -SCH₃
95[CH₃SS]⁺Loss of -CH₂(CH₂)₂CH₃
79[CH₃S₂]⁺
57[CH₃(CH₂)₃]⁺Butyl cation
47[CH₃S]⁺Methylthio cation
FTIR Spectroscopy

The infrared spectrum of this compound will be characterized by absorptions corresponding to C-H and C-S stretching and bending vibrations. The S-S stretch is typically weak and may be difficult to observe.

Table 5: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondIntensity
2960-2850C-H (stretch)Strong
1470-1350C-H (bend)Medium
730-570C-S (stretch)Medium-Weak
500-400S-S (stretch)Weak

Biological Activity and Potential in Drug Development

While there is a lack of direct studies on the biological effects of this compound, research on structurally related organosulfur compounds, particularly those found in garlic, provides a basis for predicting its potential pharmacological activities.

Cytotoxicity in Cancer Cell Lines

Diallyl trisulfide (DATS), a well-studied analogue, has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.[2] The proposed mechanisms often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[3] Given its structural similarity, it is plausible that this compound could exhibit similar cytotoxic properties.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Modulation of Signaling Pathways

Organosulfur compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways. For instance, allyl methyl trisulfide has been found to inhibit the LPS-induced activation of NF-κB and MAPK pathways in acute lung injury models.[4]

Signaling Pathway Relationship:

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibition Potential Inhibition stimulus Inflammatory Stimuli / Carcinogens mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb inflammation Inflammation mapk->inflammation proliferation Cell Proliferation mapk->proliferation nfkb->inflammation nfkb->proliferation apoptosis Apoptosis nfkb->apoptosis Inhibition of bmts Butyl Methyl Trisulfide bmts->mapk Inhibits? bmts->nfkb Inhibits?

Hypothesized modulation of MAPK and NF-κB pathways.

Toxicology

The toxicological profile of this compound has not been extensively studied. However, acute and subacute toxicity studies on diallyl trisulfide in mice have determined an LD₅₀ value and observed effects on various organs at high doses.[5][6] Any research involving this compound should be conducted with appropriate safety precautions until more specific toxicological data becomes available.

Conclusion and Future Directions

This compound represents an understudied member of the organotrisulfide family. While its chemical properties can be reasonably predicted, there is a clear need for empirical data to confirm these predictions and to fully elucidate its spectroscopic characteristics. The known biological activities of related compounds suggest that this compound may possess interesting pharmacological properties, particularly in the realm of cancer therapeutics. Future research should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound using modern analytical techniques, and conducting in vitro and in vivo studies to evaluate its biological efficacy and safety profile. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

A Comprehensive Technical Guide to the Safety Data Sheet for Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

SECTION 1: Identification
  • Product Name: Butyl Methyl Trisulfide

  • Synonyms: 1-(Methyldisulfanyl)butane

  • Recommended Use: Laboratory chemical, research and development.

  • Restrictions on Use: Not for food, drug, pesticide, or biocidal product use.

SECTION 2: Hazard(s) Identification

The hazard classification for this compound is extrapolated from similar sulfide and trisulfide compounds. It is anticipated to be a flammable liquid and may cause irritation to the skin, eyes, and respiratory system.

GHS Classification (Anticipated):

  • Flammable Liquids - Category 3

  • Skin Corrosion/Irritation - Category 2

  • Serious Eye Damage/Eye Irritation - Category 2A

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory System)

GHS Label Elements:

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention:

      • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

      • P233: Keep container tightly closed.

      • P240: Ground/bond container and receiving equipment.

      • P241: Use explosion-proof electrical/ventilating/lighting equipment.

      • P242: Use only non-sparking tools.

      • P243: Take precautionary measures against static discharge.

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/ eye protection/ face protection.

    • Response:

      • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.

      • P337 + P313: If eye irritation persists: Get medical advice/attention.

      • P362: Take off contaminated clothing and wash before reuse.

      • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

      • P403 + P235: Store in a well-ventilated place. Keep cool.

      • P405: Store locked up.

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.

Core Data Summary

Physical and Chemical Properties
PropertyValue (Estimated)Source Analog
Molecular Formula C5H12S3[1]
Molecular Weight 168.34 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, unpleasant, sulfurous[2]
Boiling Point Not available
Flash Point ~32.22 °C (90.00 °F)[3]
Specific Gravity ~1.10 - 1.16 @ 20°C[3]
Solubility Insoluble in water[4]
Toxicological Information (Analog-Based)
EndpointValueSpeciesSource Analog
Acute Oral Toxicity Harmful if swallowed (Category 4)Not specified[5]
Skin Irritation Causes skin irritationNot specified[4]
Eye Irritation Causes serious eye irritationNot specified[4]

Experimental Protocols

Determination of Flash Point (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. A common method is the Pensky-Martens closed-cup tester.

Methodology:

  • Apparatus: A test cup with a tightly fitting lid, a stirring mechanism, a port for an ignition source, and a temperature measuring device.

  • Procedure: a. The sample is placed in the test cup. b. The lid is closed, and the sample is heated at a slow, constant rate while being stirred. c. At specified temperature intervals, the ignition source is applied through the port in the lid. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Dermal Irritation Testing (In Vitro Model)

To assess the potential for a chemical to cause skin irritation, an in vitro test using reconstructed human epidermis (RhE) is often employed, reducing the need for animal testing.

Methodology:

  • Model: A three-dimensional RhE model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

  • Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. The tissue is exposed to the chemical for a defined period (e.g., 60 minutes). c. After exposure, the chemical is removed by rinsing. d. The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects. e. Cell viability is then assessed using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by metabolically active cells. f. The reduction in cell viability compared to negative controls is used to classify the irritation potential of the chemical.

Visualizations

Logical Flow of a Safety Data Sheet

SDS_Flow cluster_ID Identification & Hazard cluster_Response Response Measures cluster_Handling Handling & Exposure cluster_Properties Properties & Stability cluster_Ecological Ecological & Disposal cluster_Regulatory Regulatory & Other Identification 1. Identification Hazards 2. Hazard(s) Identification FirstAid 4. First-Aid Measures Identification->FirstAid Composition 3. Composition/Information on Ingredients FireFighting 5. Fire-Fighting Measures HandlingStorage 7. Handling and Storage FirstAid->HandlingStorage AccidentalRelease 6. Accidental Release Measures ExposureControls 8. Exposure Controls/Personal Protection HandlingStorage->ExposureControls PhysicalChemical 9. Physical and Chemical Properties HandlingStorage->PhysicalChemical StabilityReactivity 10. Stability and Reactivity PhysicalChemical->StabilityReactivity EcologicalInfo 12. Ecological Information PhysicalChemical->EcologicalInfo Toxicological 11. Toxicological Information StabilityReactivity->Toxicological Disposal 13. Disposal Considerations EcologicalInfo->Disposal RegulatoryInfo 15. Regulatory Information EcologicalInfo->RegulatoryInfo Transport 14. Transport Information Disposal->Transport OtherInfo 16. Other Information RegulatoryInfo->OtherInfo Dermal_Irritation_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_PostExposure Post-Exposure & Analysis cluster_Conclusion Conclusion Start Start: Reconstructed Human Epidermis (RhE) Tissue Culture Prepare Prepare RhE Tissue Samples Start->Prepare Apply Topically Apply This compound Prepare->Apply Incubate_Exposure Incubate (e.g., 60 min) Apply->Incubate_Exposure Rinse Rinse to Remove Test Chemical Incubate_Exposure->Rinse Incubate_Post Post-Incubation (e.g., 42 hours) Rinse->Incubate_Post MTT_Assay Perform MTT Assay for Cell Viability Incubate_Post->MTT_Assay Analyze Analyze Data & Determine Irritation Potential MTT_Assay->Analyze End End: Classification Analyze->End

References

An In-depth Technical Guide to the Physical Characteristics of Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of butyl methyl trisulfide. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and analysis of this organosulfur compound. Due to the limited availability of experimental data for this specific molecule, calculated values from reliable sources are included and clearly noted.

Core Physical and Chemical Properties

Data Presentation: Physical Property Summary

The following table summarizes the available physical and chemical property data for this compound. It is important to note that many of these values are calculated and should be used as estimates in the absence of experimentally determined data.

PropertyValueSource Type
Molecular Formula C₅H₁₂S₃[1]
Molecular Weight 168.34 g/mol [1]
Boiling Point 520.14 K (246.99 °C)Calculated
Melting Point 249.31 K (-23.84 °C)Calculated
Density Not Available-
Refractive Index Not Available-
LogP (Octanol/Water) 3.446Calculated
Water Solubility (logS) -3.55Calculated

Note: Calculated values are derived from computational models and may differ from experimental values.

Odor Profile

While a specific odor threshold for this compound has not been documented, organosulfur compounds, including trisulfides, are well-known for their potent and often unpleasant odors. For instance, the related compound methyl propyl trisulfide is described as having a sulfurous and onion-like flavor. Compounds like butyl methyl sulfide are characterized by an unpleasant odor.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of trisulfides and their analysis by gas chromatography-mass spectrometry (GC-MS) can be adapted for this specific compound.

General Synthesis of Alkyl Trisulfides

A potential synthetic route for this compound can be adapted from general methods for preparing unsymmetrical trisulfides. One such approach involves the reaction of a thiol with a disulfide in the presence of a catalyst. For this compound, this could potentially involve the reaction of butanethiol with dimethyl disulfide or methanethiol with dibutyl disulfide. A more specific, though not directly applicable, patented method describes the preparation of alkenyl trisulfides which could potentially be modified.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. A general protocol for the analysis of trisulfides is outlined below. It is important to note that specific parameters would need to be optimized for the precise analysis of this compound.

A validated method for the analysis of a similar compound, dimethyl trisulfide (DMTS), in a biological matrix involved stir bar sorptive extraction (SBSE) followed by thermal desorption and GC-MS analysis.[2] This suggests that extraction and concentration steps may be beneficial for trace analysis of this compound.

General GC-MS Parameters:

  • Column: A non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is typically used for the separation of organosulfur compounds.

  • Carrier Gas: Helium is a common carrier gas.

  • Injection: Splitless or split injection may be used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different volatilities. A starting temperature around 40-60°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of 250-300°C is a common starting point.

  • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. A scan range of m/z 40-400 would be appropriate for identifying the molecular ion and characteristic fragments of this compound.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the scientific literature, a diagram illustrating a generalized experimental workflow for its analysis by GC-MS is provided below.

GCMS_Workflow Generalized GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound Extraction Solvent Extraction or Headspace SPME Sample->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration GC_Injection Injection into GC Concentration->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection and Analysis MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (Peak Area vs. Standard) Peak_Identification->Quantification Report Report Quantification->Report

Caption: A generalized workflow for the analysis of this compound using GC-MS.

References

An In-depth Technical Guide to Organic Trisulfides in Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic trisulfides are a class of organosulfur compounds characterized by a linear chain of three sulfur atoms (R-S-S-S-R'). These compounds are found in a variety of natural sources, including plants of the Allium genus (e.g., garlic, onions), fungi, and marine organisms. In recent years, natural trisulfides have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of organic trisulfides in natural products, with a focus on their sources, chemical properties, and therapeutic potential. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Prominent Natural Organic Trisulfides

While a wide array of organic trisulfides exist in nature, a few have been extensively studied for their biological activities.

  • Diallyl Trisulfide (DATS): A major component of garlic oil, DATS is one of the most well-researched natural trisulfides. It is known for its potent anticancer and chemopreventive properties.

  • Ajoene: Another significant compound derived from garlic, ajoene is a stable product of allicin transformation. It exhibits antithrombotic, antimicrobial, and anticancer activities.

  • Varacin and Lissoclinotoxins: These are sulfur-containing alkaloids isolated from marine tunicates. They possess a unique benzopentathiepin ring system and have demonstrated potent antimicrobial and cytotoxic activities.

  • Fungal Trisulfides: Various fungi, including species of the genus Lentinus (shiitake mushrooms), produce cyclic and linear trisulfides that contribute to their characteristic flavor and have been investigated for their biological properties.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of selected natural organic trisulfides.

Table 1: Cytotoxicity of Diallyl Trisulfide (DATS) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
T24Bladder Cancer~25[1]
PC-3Prostate Cancer~10[2]
DU145Prostate Cancer~15[2]
KMS-11Human Myeloma~6.9-15.3[3]
HT-29Human Colorectal~6.9-15.3[3]
PANC-1Human Pancreas~6.9-15.3[3]

Table 2: Antifungal Activity of Diallyl Trisulfide (DATS)

Fungal SpeciesIC50 Value (µg/mL)Reference
Trametes hirsuta56.1[4]
Laetiporus sulphureus31.6[4]

Table 3: Cytotoxicity of Compounds from Marine-Derived Fungi

CompoundFungal SourceCancer Cell LineIC50 Value (µM)Reference
Compound 2Trichoderma lixiiKMS-11, HT-29, PANC-10.7 - 3.6[3]
Compound 4Trichoderma lixiiKMS-11, HT-29, PANC-1-[3]
Compound 9Trichoderma lixiiKMS-11, HT-29, PANC-16.9 - 15.3[3]
Acaromycin AAcaromyces ingoldiiMCF-7, NCI-H460, SF-268, HepG-2< 10[5]
Tersaphilones D & EPhomopsis tersaSF-268, MCF-7, HEPG-2, A5495.4 - 8.3[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of natural organic trisulfides.

Extraction and Purification of Diallyl Trisulfide (DATS) from Garlic

This protocol is adapted from methodologies described in the literature and provides a general framework for the isolation of DATS.

Materials:

  • Fresh garlic bulbs

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Extraction:

    • Fresh garlic bulbs are crushed and homogenized.

    • The homogenized garlic is macerated in dichloromethane (DCM) for 24-48 hours at room temperature.

    • The extract is filtered to remove solid residues.

    • The filtrate is washed with water to remove water-soluble components.

    • The organic layer is dried over anhydrous sodium sulfate.[6]

    • The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude garlic oil.[6]

  • Purification by Column Chromatography:

    • A silica gel column is prepared using a slurry of silica gel in hexane.

    • The crude garlic oil is dissolved in a minimal amount of hexane and loaded onto the column.

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing DATS.[7]

    • Fractions containing pure DATS are combined, and the solvent is evaporated to yield the purified compound.[7]

Quantification of Organosulfur Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of organosulfur compounds.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Standard compounds (e.g., DATS, ajoene) of known purity

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the standard compound in methanol at a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • The extracted and purified trisulfide sample is dissolved in methanol to a known concentration.

    • The sample is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is typically used. The specific gradient profile will depend on the compounds being analyzed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The UV detector is set to a wavelength where the compound of interest has maximum absorbance (e.g., ~254 nm for many organosulfur compounds).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample and determine the peak area of the trisulfide.

    • Calculate the concentration of the trisulfide in the sample using the calibration curve.[8]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (trisulfide)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the trisulfide compound in the cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Signaling Pathways and Mechanisms of Action

Organic trisulfides, particularly DATS, exert their biological effects through the modulation of various cellular signaling pathways.

Induction of Apoptosis

DATS is a potent inducer of apoptosis in various cancer cell lines. The mechanism involves both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: DATS can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2]

  • Extrinsic Pathway: DATS has also been shown to activate the extrinsic apoptosis pathway by upregulating the expression of death receptors and activating caspase-8.[12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Bax Bax Bax->Mitochondrion promotes release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates DATS DATS DATS->Caspase-8 activates DATS->Bcl-2 downregulates DATS->Bax upregulates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: DATS-induced apoptosis signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer progression. Organosulfur compounds, including DATS, have been shown to inhibit this pathway.

The canonical NF-κB pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), which lead to the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

Organosulfur compounds can inhibit the NF-κB pathway at multiple levels. They have been shown to suppress the nuclear accumulation of NF-κB and downregulate the expression of IKKα/β and phosphorylated IκBα.[13][14] This inhibition of NF-κB activation contributes to the anti-inflammatory and anticancer effects of these compounds.

NFkB_Pathway Stimuli (TNF-α, LPS) Stimuli (TNF-α, LPS) Receptor Receptor Stimuli (TNF-α, LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates DATS DATS DATS->IKK Complex inhibits DATS->NF-κB (p50/p65) inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by DATS.

Conclusion

Organic trisulfides from natural sources represent a promising class of bioactive molecules with significant therapeutic potential. Diallyl trisulfide from garlic has been the most extensively studied, demonstrating potent anticancer activity through the induction of apoptosis and inhibition of key signaling pathways like NF-κB. Furthermore, trisulfides from marine and fungal sources are emerging as a rich area for the discovery of novel drug leads. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the fascinating chemistry and pharmacology of these natural compounds. Future research should focus on expanding the library of known natural trisulfides, elucidating their mechanisms of action in greater detail, and optimizing their therapeutic efficacy through medicinal chemistry approaches.

References

Methodological & Application

Synthesis of Unsymmetrical Alkyl Trisulfides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of unsymmetrical alkyl trisulfides. These compounds are of significant interest due to their presence in various natural products and their potential therapeutic applications, including anticancer and antimicrobial activities.

Unsymmetrical alkyl trisulfides (R-S-S-S-R', where R ≠ R') are a class of organosulfur compounds that have garnered increasing attention in medicinal chemistry and drug development. Their unique chemical properties and biological activities make them valuable scaffolds for the design of novel therapeutic agents. This document outlines three robust methods for the synthesis of these compounds, providing detailed protocols, quantitative data, and workflow diagrams to facilitate their preparation in a research setting.

Method 1: Synthesis via Reaction of Bunte Salts with Sodium Sulfide

This method provides a straightforward approach to unsymmetrical trisulfides from readily available alkyl halides. The process involves the initial formation of S-alkylthiosulfates (Bunte salts) from the corresponding alkyl halides, followed by a reaction with sodium sulfide to yield the target trisulfide. A variation of this method allows for the synthesis of unsymmetrical trisulfides by reacting two different Bunte salts with sodium sulfide.

Application Notes:

This method is particularly useful for generating a diverse range of trisulfides from various alkyl halides. The reaction conditions are mild, typically conducted at low temperatures, making it suitable for substrates with sensitive functional groups. The reagents are relatively inexpensive and readily available. This approach has been successfully applied to the synthesis of trisulfides with potential anti-proliferative activities.

Experimental Protocol:

Step 1: Synthesis of Bunte Salts

  • Dissolve sodium thiosulfate pentahydrate (1.3 equivalents) in a 30% ethanol-water mixture.

  • Add the corresponding alkyl halide (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure. The crude Bunte salt is typically used in the next step without further purification.

Step 2: Synthesis of Unsymmetrical Trisulfide

  • Prepare an aqueous solution of the two different purified Bunte salts (e.g., Bunte salt A and Bunte salt B, 0.37 mmol total).

  • In a separate flask, prepare an aqueous solution of sodium sulfide nonahydrate (0.37 mmol).

  • Cool the Bunte salt solution to 0 °C in an ice bath.

  • Add the sodium sulfide solution dropwise to the Bunte salt solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical trisulfide.[1]

Quantitative Data:
R Group (from Bunte Salt 1)R' Group (from Bunte Salt 2)Reaction Time (h)Yield (%)
4-Methylbenzyl4-Isopropylbenzyl5Not explicitly stated for the unsymmetrical product, but a related symmetrical trisulfide was obtained in 82% yield on a larger scale.

Note: The provided source describes the synthesis of an unsymmetrical trisulfide but gives a specific yield for a bulk-scale synthesis of a related symmetrical trisulfide.[1]

Experimental Workflow:

G Workflow for Unsymmetrical Trisulfide Synthesis via Bunte Salts cluster_0 Step 1: Bunte Salt Formation cluster_1 Step 2: Unsymmetrical Trisulfide Synthesis alkyl_halide Alkyl Halide (R-X) bunte_salt Crude Bunte Salt (R-S2O3Na) alkyl_halide->bunte_salt EtOH/H2O, RT, 4-5h na2s2o3 Sodium Thiosulfate (Na2S2O3·5H2O) na2s2o3->bunte_salt bunte_salt_A Bunte Salt A reaction Reaction Mixture bunte_salt_A->reaction bunte_salt_B Bunte Salt B bunte_salt_B->reaction na2s Sodium Sulfide (Na2S·9H2O) na2s->reaction H2O, 0°C, 5h trisulfide Unsymmetrical Trisulfide (R-S-S-S-R') reaction->trisulfide Workup & Purification

Caption: Workflow for the synthesis of unsymmetrical trisulfides using the Bunte salt method.

Method 2: Synthesis from S-Substituted Sulphenylthiosulphates

This modern approach utilizes easy-to-prepare, solid-state, and scalable S-substituted sulphenylthiosulphates (RSSSO3Na) as disulfurating reagents.[2][3][4][5][6] These reagents react with various alkyl electrophiles in the presence of thiourea as a sulfur source to produce unsymmetrical trisulfides.

Application Notes:

This method is highly versatile, demonstrating broad substrate scope with respect to the alkyl electrophiles, including bromides, chlorides, iodides, and tosylates.[2][4][5][6] The reaction conditions are mild, and the reagents are stable and easy to handle.[2][3] This protocol is particularly valuable for the late-stage modification of complex molecules and drug candidates.[2][4][5][6]

Experimental Protocol:
  • To a reaction vessel, add the S-substituted sulphenylthiosulphate (1.0 equivalent), the alkyl electrophile (1.2 equivalents), thiourea (1.5 equivalents), and a catalytic amount of iodine (I2, 0.1 equivalents).

  • Add a suitable solvent (e.g., acetonitrile).

  • Stir the reaction mixture at room temperature for the specified time (typically several hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical trisulfide.

Quantitative Data:
S-Substituted Sulphenylthiosulphate (RSSSO3Na)Alkyl Electrophile (R'-X)Yield (%)
S-benzyl sulphenylthiosulphate1-bromooctane85
S-benzyl sulphenylthiosulphate1-iodobutane82
S-octyl sulphenylthiosulphatebenzyl bromide88
S-tert-butyl sulphenylthiosulphate1-bromobutane75

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.[2][3][4][5][6]

Experimental Workflow:

G Workflow for Unsymmetrical Trisulfide Synthesis via S-Substituted Sulphenylthiosulphates reagent S-Substituted Sulphenylthiosulphate (RSSSO3Na) reaction Reaction Mixture reagent->reaction electrophile Alkyl Electrophile (R'-X) electrophile->reaction thiourea Thiourea thiourea->reaction catalyst Iodine (I2) catalyst->reaction MeCN, RT workup Workup & Purification reaction->workup product Unsymmetrical Trisulfide (R-S-S-S-R') workup->product

Caption: Synthesis of unsymmetrical trisulfides using S-substituted sulphenylthiosulphates.

Method 3: Synthesis from 9-Fluorenylmethyl (Fm) Disulfides

This convenient method utilizes 9-fluorenylmethyl (Fm) disulfides as precursors to generate reactive persulfides (RSSH) in situ.[7][8][9] These persulfides are then trapped by sulfur-based electrophiles to form unsymmetrical trisulfides in good to excellent yields under mild conditions.[8]

Application Notes:

This method is advantageous due to its mild reaction conditions and high yields.[8] It has a broad substrate scope, including the synthesis of trisulfides derived from L-cysteine without significant epimerization.[8] The use of S-succinimide and benzothiazole disulfide as electrophiles has proven to be effective.[8] This approach is valuable for synthesizing structurally diverse unsymmetrical trisulfides for biological evaluation.

Experimental Protocol:
  • In a reaction vial, mix the 9-fluorenylmethyl disulfide (RSSFm, 1.0 equivalent) and the sulfur-based electrophile (e.g., S-alkyl-succinimide, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane).

  • Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents), to the mixture.

  • Stir the reaction at room temperature for the specified time (typically 1-2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the pure unsymmetrical trisulfide.[8]

Quantitative Data:
9-Fluorenylmethyl Disulfide (RSSFm)Electrophile (R'-S-LG)Yield (%)
FmS-S-benzylN-(octylthio)succinimide85
FmS-S-octylN-(benzylthio)succinimide82
FmS-S-isobutylN-(benzylthio)succinimide78
FmS-S-tert-butylN-(benzylthio)succinimide65
N-Boc-S-(Fm-dithio)-L-cysteine methyl esterN-(benzylthio)succinimide75

Source: Adapted from Xu, S. et al., Org. Lett. 2018, 20 (2), pp 465–468.[8]

Experimental Workflow:

G Workflow for Unsymmetrical Trisulfide Synthesis from 9-Fluorenylmethyl Disulfides fm_disulfide 9-Fluorenylmethyl Disulfide (RSSFm) reaction Reaction Mixture fm_disulfide->reaction electrophile Sulfur Electrophile (R'-S-LG) electrophile->reaction base Base (e.g., DBU) base->reaction DCM, RT purification Purification reaction->purification Concentration product Unsymmetrical Trisulfide (R-S-S-S-R') purification->product Flash Chromatography

Caption: Synthesis of unsymmetrical trisulfides from 9-fluorenylmethyl disulfide precursors.

Applications in Drug Development

Unsymmetrical alkyl trisulfides are recognized for their diverse biological activities, making them attractive candidates for drug discovery.

  • Anticancer Activity: Several studies have highlighted the potent anti-proliferative effects of trisulfides. For instance, diallyl trisulfide, a component of garlic, has been shown to suppress the growth of human colon cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[10] The trisulfide moiety is crucial for this activity, as the corresponding monosulfide and disulfide analogs are significantly less active.[10] Synthetic unsymmetrical disulfides with a 1,2,4-triazine substituent have also demonstrated low micromolar inhibitory properties against MCF-7 human breast cancer cells.[11][12]

  • Antimicrobial and Antiviral Activity: Unsymmetrical disulfides have been investigated as potential antimicrobial and antiviral agents.[11] For example, unsymmetrical aromatic disulfides have been identified as in vitro inhibitors of the SARS CoV Mpro protease, a key enzyme in the replication of the SARS coronavirus.[11]

  • Enzyme Inhibition: The trisulfide linkage can interact with cysteine residues in proteins, leading to the modulation of enzyme activity. This mechanism is believed to contribute to the biological effects of many trisulfide-containing compounds. The development of unsymmetrical trisulfides allows for the fine-tuning of steric and electronic properties to achieve selective inhibition of target enzymes.

The synthetic methods detailed in this document provide researchers with the tools to generate novel unsymmetrical alkyl trisulfides for further investigation into their therapeutic potential. The ability to systematically vary the alkyl substituents (R and R') is crucial for establishing structure-activity relationships and optimizing lead compounds in drug development programs.

References

Application Notes and Protocols for the Synthesis of Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of butyl methyl trisulfide, an unsymmetrical trisulfide. The methods described are based on established synthetic strategies for unsymmetrical trisulfides and are adapted for the specific preparation of the target molecule.

Method 1: Synthesis via Reaction of a Thiol with a Sulfenyl Chloride

This classical approach offers a direct route to unsymmetrical trisulfides. The synthesis of this compound can be achieved by reacting 1-butanethiol with methanesulfenyl chloride. This two-step process involves the initial preparation of methanesulfenyl chloride from dimethyl disulfide, followed by its reaction with 1-butanethiol.

Step 1: Preparation of Methanesulfenyl Chloride (CH₃SCl)

Methanesulfenyl chloride is a key intermediate that can be synthesized by the chlorination of dimethyl disulfide.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve dimethyl disulfide (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble chlorine gas (Cl₂) (1.0 eq) through the solution while maintaining the temperature at 0 °C. The reaction is typically exothermic.

  • Monitor the reaction by observing the color change. The reaction mixture will turn from colorless to a characteristic orange-red color, indicating the formation of methanesulfenyl chloride.

  • Once the reaction is complete (as indicated by a stable color), purge the solution with nitrogen to remove any excess chlorine gas.

  • The resulting solution of methanesulfenyl chloride is typically used immediately in the next step without further purification due to its instability.

Step 2: Synthesis of this compound

The freshly prepared methanesulfenyl chloride is then reacted with 1-butanethiol to yield this compound.

Experimental Protocol:

  • In a separate round-bottom flask under an inert atmosphere, dissolve 1-butanethiol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane).

  • Cool the solution to -20 °C to -10 °C.

  • Slowly add the freshly prepared solution of methanesulfenyl chloride (1.0 eq) to the 1-butanethiol solution with vigorous stirring.

  • Maintain the low temperature during the addition to control the reaction rate and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary (Method 1)

ParameterValueReference/Comment
Starting Materials Dimethyl disulfide, Chlorine, 1-Butanethiol
Key Intermediate Methanesulfenyl ChloridePrepared in situ
Reaction Temperature 0 °C (Step 1), -20 to -10 °C (Step 2)
Reaction Time Varies (Step 1), 1-2 hours (Step 2)Monitor by TLC/GC
Typical Yield Moderate to GoodYields can vary depending on the purity of the sulfenyl chloride.

Reaction Workflow (Method 1)

G cluster_0 Step 1: Methanesulfenyl Chloride Synthesis cluster_1 Step 2: this compound Synthesis cluster_2 Workup & Purification A Dimethyl Disulfide C Methanesulfenyl Chloride (in solution) A->C 0°C, Solvent B Chlorine (Cl2) B->C E This compound C->E -20 to -10°C, Solvent D 1-Butanethiol D->E F Quenching (NaHCO3) E->F G Extraction F->G H Drying G->H I Purification (Chromatography) H->I J Pure this compound I->J G cluster_0 Bunte Salt Formation cluster_1 Trisulfide Formation cluster_2 Potential Exchange for this compound A 1-Bromobutane C S-Butyl Thiosulfate (Bunte Salt) A->C Ethanol/Water, RT B Sodium Thiosulfate B->C E Dibutyl Trisulfide C->E Water, 0°C D Sodium Sulfide D->E G This compound E->G Catalyst F Dimethyl Disulfide/Trisulfide F->G

Application Note: GC-MS Analysis of Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methyl trisulfide (C₅H₁₂S₃) is a volatile organosulfur compound that contributes to the characteristic aroma and flavor of various foods, most notably garlic and other Allium species. Its presence and concentration can be indicative of product quality and authenticity. Beyond the food and fragrance industry, the analysis of such sulfur compounds is of growing interest in environmental science and drug development due to their potential biological activities. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized below. It is important to note that different isomers of this compound (n-butyl, sec-butyl, isobutyl, and tert-butyl) may exhibit slight variations in their retention times and mass spectra.

Table 1: GC-MS Quantitative Data for this compound

ParameterValueSource
Molecular Formula C₅H₁₂S₃NIST[1]
Molecular Weight 168.34 g/mol NIST[1]
Retention Index (DB-1 column) 1171 (for 2-Butyl methyl trisulfide)NIST[1]
Key Mass Spectral Fragments (m/z) See Table 2Predicted
Limit of Detection (LOD) 0.001–0.171 µg/L (for various VSCs)[2]
Limit of Quantification (LOQ) 0.002–0.569 µg/L (for various VSCs)[2]

Note on LOD and LOQ: The provided limits of detection and quantification are typical for a range of volatile sulfur compounds (VSCs) analyzed by GC-MS and serve as a general guideline.[2] Method-specific validation is required to determine the precise LOD and LOQ for this compound.

Table 2: Predicted Electron Ionization (EI) Mass Spectrum of n-Butyl Methyl Trisulfide

m/zPredicted FragmentRelative Abundance
168[C₅H₁₂S₃]⁺ (Molecular Ion)Low
136[C₅H₁₂S₂]⁺Moderate
121[C₄H₉S₂]⁺Moderate
93[CH₃S₂]⁺High
79[CH₃S]⁺High
57[C₄H₉]⁺High
45[CH₅S]⁺Moderate

Disclaimer: A publicly available, experimentally determined mass spectrum for this compound could not be located. The fragmentation pattern presented is a prediction based on established principles of mass spectrometry and the known fragmentation of similar organosulfur compounds. The molecular ion is expected to be of low abundance due to the lability of the polysulfide chain. Common fragmentation pathways include the loss of sulfur atoms and cleavage of the C-S and S-S bonds.

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds from solid or liquid samples.

Materials:

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heating block or water bath with agitation

  • Sodium chloride (NaCl)

  • Ethylenediaminetetraacetic acid (EDTA) (optional, for chelating metal ions)

  • Methanol (for standard preparation)

  • Internal standard (e.g., d₆-dimethyl disulfide or a suitable deuterated analog)

Procedure:

  • Sample Weighing: Accurately weigh approximately 1-5 grams of the solid sample (e.g., garlic powder, soil) or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: For aqueous samples, add NaCl to a final concentration of 20% (w/v) to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[2] For samples containing metal ions that may interact with sulfur compounds, the addition of EDTA to a final concentration of 1% (w/v) can be beneficial.[2]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath set to a temperature between 35-60°C. Allow the sample to equilibrate with agitation for 15-30 minutes.[2]

  • SPME Extraction: Insert the SPME fiber into the headspace of the vial, ensuring the fiber is exposed to the vapor phase and not in direct contact with the sample. Extract for 30-60 minutes at the equilibration temperature.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection Port Temp. 250°C
Injection Mode Splitless (for SPME)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Column DB-1, DB-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial temperature: 40°C, hold for 2 min
Ramp: 5°C/min to 150°C
Ramp: 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (Solid or Liquid) Vial Add to Headspace Vial Sample->Vial MatrixMod Matrix Modification (NaCl, EDTA) Vial->MatrixMod Spike Spike with Internal Standard MatrixMod->Spike Equilibrate Equilibrate and Heat Spike->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship Analyte This compound Extraction Extraction (HS-SPME) Analyte->Extraction Matrix Sample Matrix (e.g., Food, Environmental) Matrix->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition & Processing MS->Data Result Identification & Quantification Data->Result

Caption: Logical relationship of the analytical components.

References

Application Notes and Protocols for NMR Spectroscopy of Alkyl Trisulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of alkyl trisulfides. This document is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are working with or developing molecules containing trisulfide linkages.

Introduction

Alkyl trisulfides are organosulfur compounds characterized by a linear chain of three sulfur atoms flanked by alkyl groups (R-S-S-S-R'). These moieties are found in various natural products, including those with demonstrated biological activity, and are of increasing interest in medicinal chemistry and drug development. NMR spectroscopy is an indispensable tool for the structural elucidation, characterization, and quantitative analysis of these compounds. The protons and carbons adjacent to the trisulfide group exhibit characteristic chemical shifts that can be used for their identification and differentiation from related polysulfides, such as disulfides.

NMR Spectroscopic Characteristics of Alkyl Trisulfides

The chemical environment of the protons and carbons alpha to the sulfur atoms in alkyl trisulfides results in distinct NMR spectral features.

¹H NMR Spectroscopy

A key feature in the ¹H NMR spectra of alkyl trisulfides is the downfield shift of the protons on the carbon atom directly attached to the trisulfide moiety compared to their disulfide counterparts. This deshielding effect is attributed to the electron-withdrawing nature of the trisulfide group.

¹³C NMR Spectroscopy

Similarly, the carbon atoms directly bonded to the trisulfide group also experience a downfield shift in the ¹³C NMR spectrum. However, this effect is generally less pronounced compared to the proton chemical shift differences between disulfides and trisulfides.[1]

Quantitative NMR (qNMR) of Alkyl Trisulfides

Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of alkyl trisulfides without the need for a specific reference standard of the analyte.[2][3][4] The method relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.

Key Principles of qNMR:

  • Internal Standard: A certified reference material with a known concentration and purity is added to the sample.

  • Signal Selection: Resonances of both the analyte and the internal standard that are well-resolved and free from overlap with other signals are chosen for integration.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of the nuclei between scans, which is crucial for accurate quantification.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for Dialkyl Disulfides in CDCl₃

CompoundAlkyl Groupα-CH₂/CH (ppm)β-CH₂/CH₃ (ppm)γ-CH₃ (ppm)Coupling Constant (J, Hz)
Dimethyl DisulfideMethyl2.43 (s)---
Diethyl DisulfideEthyl2.69 (q)1.30 (t)-7.5
Di-n-propyl Disulfiden-Propyl2.66 (t)1.70 (sext)1.00 (t)7.3
Di-n-butyl Disulfiden-Butyl2.69 (t)1.64 (quin)0.93 (t)7.3
Diisopropyl DisulfideIsopropyl3.25 (sept)1.35 (d)-6.8

Table 2: ¹³C NMR Chemical Shift Data for Dialkyl Disulfides in CDCl₃

CompoundAlkyl Groupα-C (ppm)β-C (ppm)γ-C (ppm)
Dimethyl DisulfideMethyl23.0--
Diethyl DisulfideEthyl39.514.7-
Di-n-propyl Disulfiden-Propyl41.222.613.1
Di-n-butyl Disulfiden-Butyl39.031.213.7
Diisopropyl DisulfideIsopropyl45.123.4-

Note: The chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), quin (quintet), sext (sextet), and sept (septet).

Experimental Protocols

Protocol 1: Synthesis of Symmetrical Dialkyl Trisulfides

This protocol describes a general method for the synthesis of symmetrical dialkyl trisulfides from the corresponding alkyl halides.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Alkyl halide (e.g., 1-bromopropane, 1-bromobutane)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1 eq.) and elemental sulfur (2 eq.) in deionized water. Stir the mixture at room temperature until the sulfur has completely dissolved to form a deep red-orange solution of sodium trisulfide.

  • Reaction Setup: To the sodium trisulfide solution, add a solution of the alkyl halide (2 eq.) in dichloromethane and a catalytic amount of tetrabutylammonium bromide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude dialkyl trisulfide.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Alkyl trisulfide sample

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene, maleic anhydride)

  • NMR tubes (5 mm)

  • Pasteur pipette and bulb

  • Cotton wool or glass wool

  • Volumetric flasks and analytical balance (for qNMR)

Procedure for Qualitative NMR:

  • Sample Dissolution: Dissolve approximately 5-10 mg of the alkyl trisulfide sample in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters are generally sufficient.

Procedure for Quantitative NMR (qNMR):

  • Internal Standard Stock Solution: Accurately prepare a stock solution of a suitable internal standard in the chosen deuterated solvent.

  • Sample Preparation: Accurately weigh the alkyl trisulfide sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • Data Acquisition:

    • Set the pulse angle to 90°.

    • Determine the T1 relaxation time for both the analyte and internal standard signals of interest using an inversion-recovery experiment.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 value.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected signals for the analyte and the internal standard.

  • Calculation: Calculate the concentration or purity of the alkyl trisulfide using the following formula:

    Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualizations

G cluster_synthesis Protocol 1: Synthesis of Symmetrical Alkyl Trisulfides prep_na2s3 Prepare Na2S3 solution (Na2S + 2S in H2O) reaction React with Alkyl Halide (RX) (DCM, TBAB) prep_na2s3->reaction workup Aqueous Work-up (Separate layers, wash with H2O, brine) reaction->workup dry_conc Dry (MgSO4) and Concentrate workup->dry_conc purify Column Chromatography dry_conc->purify product Pure Dialkyl Trisulfide purify->product

Figure 1. Experimental workflow for the synthesis of symmetrical alkyl trisulfides.

G cluster_qnmr Protocol 2: Quantitative NMR (qNMR) Workflow sample_prep Prepare Sample (Weigh analyte and internal standard, dissolve in deuterated solvent) data_acq Data Acquisition (Set 90° pulse, d1 ≥ 5*T1, sufficient scans) sample_prep->data_acq data_proc Data Processing (FT, Phase and Baseline Correction, Integration) data_acq->data_proc calculation Calculate Purity/Concentration data_proc->calculation result Quantitative Result calculation->result

Figure 2. Logical workflow for quantitative NMR (qNMR) analysis.

References

Application Notes and Protocols: Butyl Methyl Trisulfide as a Flavor Compound in Garlic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of butyl methyl trisulfide as a flavor compound in garlic, including its chemical properties, biosynthesis, and analytical protocols for its identification and quantification. The document also explores the current understanding of the sensory perception of sulfur compounds.

Introduction to this compound in Garlic

Garlic (Allium sativum) is renowned for its distinctive flavor and aroma, which are primarily attributed to a complex mixture of volatile organosulfur compounds. While diallyl disulfide (DADS), diallyl trisulfide (DATS), and allyl methyl trisulfide are the most abundant and well-studied of these compounds, other minor components like this compound also contribute to the overall sensory profile of garlic. Understanding the formation and perception of these minor compounds is crucial for a complete characterization of garlic flavor and for potential applications in the food and pharmaceutical industries.

Chemical Properties of this compound

  • Molecular Formula: C₅H₁₂S₃

  • Molecular Weight: 168.34 g/mol

  • Structure: CH₃-S-S-S-CH₂-CH₂-CH₂-CH₃

  • Appearance: Likely a colorless to pale yellow liquid with a characteristic sulfurous odor.

  • Solubility: Expected to be soluble in organic solvents and poorly soluble in water.

Quantitative Data of Sulfur Compounds in Garlic

The concentration of volatile sulfur compounds in garlic can vary significantly depending on the garlic variety, cultivation conditions, and processing methods. While data for this compound is scarce, the following table summarizes the quantitative data for major sulfur compounds found in garlic oil, including a reported value for a related compound, methyl butyl trisulfide.

CompoundConcentration Range in Garlic Oil (%)Reference
Diallyl disulfide20.8 - 63.2[1]
Diallyl trisulfide16.8 - 46.5[1]
Allyl methyl trisulfide7.3 - 23.8[1]
Allyl methyl disulfide3.7 - 13.0[1][2]
Methyl butyl trisulfide 0.1

Biosynthesis of Sulfur Compounds in Garlic

The characteristic flavor of garlic is not present in intact cloves but is rapidly generated upon tissue damage, such as crushing or cutting. The biosynthesis of this compound and other sulfur compounds is a multi-step enzymatic and chemical process.

Key Steps:

  • Alliin Formation: The stable precursor molecule, alliin (S-allyl-L-cysteine sulfoxide), is synthesized in the garlic clove.

  • Enzymatic Cleavage: When the garlic clove is damaged, the enzyme alliinase, which is stored in separate compartments, comes into contact with alliin. Alliinase rapidly cleaves alliin into allicin and other reactive intermediates.

  • Allicin Transformation: Allicin is a highly unstable thiosulfinate that quickly decomposes into a variety of volatile sulfur compounds, including diallyl sulfides, allyl methyl sulfides, and likely, through more complex reactions, minor compounds like this compound. The exact pathway to this compound is not well-elucidated but is presumed to involve the reaction of methanethiol and butanethiol intermediates derived from the degradation of sulfur-containing amino acids.

Biosynthesis of Garlic Sulfur Compounds Intact Garlic Clove Intact Garlic Clove Alliin (stable precursor) Alliin (stable precursor) Intact Garlic Clove->Alliin (stable precursor) Alliinase (enzyme) Alliinase (enzyme) Intact Garlic Clove->Alliinase (enzyme) Tissue Damage (crushing, cutting) Tissue Damage (crushing, cutting) Alliin (stable precursor)->Tissue Damage (crushing, cutting) Alliinase (enzyme)->Tissue Damage (crushing, cutting) Allicin (unstable intermediate) Allicin (unstable intermediate) Tissue Damage (crushing, cutting)->Allicin (unstable intermediate) Interaction Volatile Sulfur Compounds Volatile Sulfur Compounds Allicin (unstable intermediate)->Volatile Sulfur Compounds Decomposition Diallyl Disulfide Diallyl Disulfide Volatile Sulfur Compounds->Diallyl Disulfide Diallyl Trisulfide Diallyl Trisulfide Volatile Sulfur Compounds->Diallyl Trisulfide Allyl Methyl Trisulfide Allyl Methyl Trisulfide Volatile Sulfur Compounds->Allyl Methyl Trisulfide This compound (minor) This compound (minor) Volatile Sulfur Compounds->this compound (minor)

Biosynthesis of sulfur compounds in garlic.

Experimental Protocol: Extraction and GC-MS Analysis of this compound in Garlic

This protocol outlines a standard method for the extraction and analysis of volatile sulfur compounds, including this compound, from garlic using gas chromatography-mass spectrometry (GC-MS).

5.1. Materials and Reagents

  • Fresh garlic cloves

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., 2-methyl-3-furanthiol)

  • Glass vials with PTFE-lined septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5ms capillary column (or equivalent)

5.2. Sample Preparation and Extraction

  • Weigh 10 g of fresh garlic cloves and crush them using a mortar and pestle.

  • Immediately transfer the crushed garlic to a 50 mL flask containing 20 mL of dichloromethane.

  • Add the internal standard to the mixture.

  • Stir the mixture for 1 hour at room temperature.

  • Filter the extract through anhydrous sodium sulfate to remove water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

5.3. GC-MS Analysis

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp to 150°C at 3°C/min

    • Ramp to 250°C at 10°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

5.4. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard (if available) or by fragmentation pattern analysis. The NIST Mass Spectrometry Data Center can be a useful resource for this.

  • Quantify the compound using the internal standard method, comparing the peak area of this compound to the peak area of the internal standard.

GC-MS Workflow for Garlic Volatiles cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Garlic Sample Garlic Sample Crushing Crushing Garlic Sample->Crushing Solvent Extraction (CH2Cl2) Solvent Extraction (CH2Cl2) Crushing->Solvent Extraction (CH2Cl2) Drying (Na2SO4) Drying (Na2SO4) Solvent Extraction (CH2Cl2)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Injection Injection Concentration->Injection Separation (GC) Separation (GC) Injection->Separation (GC) Ionization & Fragmentation (MS) Ionization & Fragmentation (MS) Separation (GC)->Ionization & Fragmentation (MS) Detection (MS) Detection (MS) Ionization & Fragmentation (MS)->Detection (MS) Data Acquisition Data Acquisition Detection (MS)->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Quantification Quantification Peak Identification->Quantification

GC-MS workflow for garlic volatile analysis.

Sensory Perception of Sulfur Compounds

The perception of sulfur compounds is complex and involves both the olfactory system (smell) and the trigeminal system (chemesthesis, e.g., pungency).

6.1. Olfactory Perception

  • Odor Receptors: Volatile sulfur compounds are detected by specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

  • Role of Metal Ions: Recent research has shown that some ORs that detect sulfur compounds, such as the mouse receptor OR2T11, require metal ions like copper for their function.[3] The sulfur atom in the odorant molecule is thought to coordinate with the metal ion bound to the receptor, leading to a conformational change and initiation of the signaling cascade.

  • Signaling Cascade: Upon binding of the odorant, the GPCR activates a G-protein (Gαolf), which in turn activates adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory sensory neuron and sending a signal to the brain.

6.2. Chemesthetic Perception (Pungency)

  • TRP Channels: The pungent, burning sensation of raw garlic is primarily caused by allicin. Allicin activates transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1, which are located on sensory nerve endings in the mouth and on the tongue.[4][5]

  • Mechanism: Activation of these ion channels leads to an influx of calcium ions into the sensory neurons, which is perceived as a pungent and sometimes painful sensation. While allicin is the primary activator, other reactive sulfur species formed during its decomposition may also contribute to this effect.

Flavor Perception of Garlic Sulfur Compounds cluster_olfactory Olfactory Perception (Smell) cluster_chemesthetic Chemesthetic Perception (Pungency) Volatile Sulfur Compound (e.g., this compound) Volatile Sulfur Compound (e.g., this compound) Olfactory Receptor (GPCR) + Copper Ion Olfactory Receptor (GPCR) + Copper Ion Volatile Sulfur Compound (e.g., this compound)->Olfactory Receptor (GPCR) + Copper Ion G-protein (Gαolf) Activation G-protein (Gαolf) Activation Olfactory Receptor (GPCR) + Copper Ion->G-protein (Gαolf) Activation Adenylyl Cyclase Activation Adenylyl Cyclase Activation G-protein (Gαolf) Activation->Adenylyl Cyclase Activation cAMP Increase cAMP Increase Adenylyl Cyclase Activation->cAMP Increase Ion Channel Opening Ion Channel Opening cAMP Increase->Ion Channel Opening Neuronal Signal to Brain (Smell) Neuronal Signal to Brain (Smell) Ion Channel Opening->Neuronal Signal to Brain (Smell) Allicin (from crushed garlic) Allicin (from crushed garlic) TRPA1 & TRPV1 Channels TRPA1 & TRPV1 Channels Allicin (from crushed garlic)->TRPA1 & TRPV1 Channels Calcium Influx Calcium Influx TRPA1 & TRPV1 Channels->Calcium Influx Neuronal Signal to Brain (Pungency) Neuronal Signal to Brain (Pungency) Calcium Influx->Neuronal Signal to Brain (Pungency)

Flavor perception of garlic sulfur compounds.

Conclusion and Future Directions

This compound is a minor but potentially significant contributor to the complex flavor profile of garlic. Further research is needed to accurately quantify its concentration in various garlic cultivars and processed products and to determine its specific sensory threshold and odor characteristics. Elucidating the precise biosynthetic pathway of this and other minor sulfur compounds will provide a more complete understanding of garlic flavor chemistry. Additionally, detailed investigation into the specific olfactory receptors that detect this compound and the downstream signaling pathways will offer valuable insights into the molecular basis of flavor perception. This knowledge can be applied to the development of new flavor ingredients and to a deeper understanding of the bioactivity of garlic-derived compounds in drug development.

References

Application Notes and Protocols: Analytical Standards for Butyl Methyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the use of butyl methyl trisulfide as an analytical standard. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for the quantification and identification of this compound.

Physicochemical Properties

An analytical standard of this compound should be a well-characterized compound with established physicochemical properties. The following table summarizes key properties based on available data.

PropertyValueSource
Molecular Formula C5H12S3NIST[1], Cheméo[2]
Molecular Weight 168.34 g/mol NIST[1], Cheméo[2]
IUPAC Name 1-(methyltrisulfanyl)butane-
CAS Number Not available-
Appearance Colorless to pale yellow liquid (predicted)General knowledge of similar compounds
Boiling Point Not experimentally determined-
Density Not experimentally determined-
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane, methanol)General knowledge of similar compounds

Analytical Standard Preparation and Purity Assessment

Synthesis and Purification Protocol

A plausible method for the synthesis of this compound involves the reaction of a thiol with a disulfide in the presence of a base, or the reaction of a thiol with sulfur monochloride. A subsequent purification step is crucial to ensure high purity.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butyl disulfide (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Methanethiol: Cool the solution to 0°C and slowly add a solution of methanethiol (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Purity Determination

The purity of the synthesized standard should be determined using a combination of analytical techniques.

Experimental Protocol: Purity Assessment

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Purity Calculation: The purity is determined by the area percentage of the main peak.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Purity Calculation: The purity is determined by the area percentage of the main peak.

Analytical Methods

The primary method for the analysis of volatile sulfur compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol

This protocol provides a starting point for the analysis of this compound in various sample matrices. Optimization may be required depending on the specific application.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Liquid Samples (e.g., biological fluids, reaction mixtures): Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane. Concentrate the extract to a suitable volume.

    • Solid Samples: Use headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent column suitable for sulfur compounds.

    • Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is recommended as a starting point.

    • Oven Temperature Program: 40°C hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Analysis:

    • Identification: The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum.

    • Quantification: For quantitative analysis, create a calibration curve using the prepared analytical standard. Use an appropriate internal standard for improved accuracy.

Expected Quantitative Data

The following table summarizes the expected retention time and key mass spectral fragments for this compound based on its structure and known fragmentation patterns of similar compounds.

ParameterExpected Value
Retention Index (non-polar column) ~1100 - 1200
Molecular Ion (M+) m/z 168
Key Mass Spectral Fragments m/z 47 (CH3S+), m/z 57 (C4H9+), m/z 79 (CH3S2+), m/z 111 (C4H9S2+), m/z 135 (M-SH)+

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesis of this compound purification Column Chromatography synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization sample_prep Sample Preparation (LLE or SPME) characterization->sample_prep Use as Analytical Standard gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Workflow for the preparation and analysis of a this compound analytical standard.

Hypothetical Signaling Pathway

Organic trisulfides are known to interact with cellular redox signaling pathways. The following diagram illustrates a hypothetical pathway that could be modulated by this compound.

signaling_pathway cluster_cell Cellular Environment BMT This compound Keap1 Keap1 BMT->Keap1 Modification of Cysteine Residues ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Factor Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Detoxification Cell_Survival Cell Survival & Protection Antioxidant_Enzymes->Cell_Survival

Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant response pathway by this compound.

Applications in Research and Drug Development

While specific applications for this compound are not yet well-documented, related organic trisulfides, such as those found in garlic (e.g., diallyl trisulfide), have shown significant biological activity. This suggests that this compound could be a valuable compound for investigation in several areas:

  • Anticancer Research: Many organic polysulfides exhibit cytotoxic effects against cancer cells through the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Drug Discovery: The sulfur-containing compounds in garlic are known for their broad-spectrum antimicrobial activity.

  • Cardiovascular Research: Some organosulfur compounds have been shown to have cardioprotective effects, including the regulation of blood pressure and inhibition of platelet aggregation.

  • Redox Biology: As a potential modulator of cellular redox status, this compound could be used as a tool to study the role of reactive sulfur species in health and disease.

The availability of a well-characterized analytical standard for this compound is essential for the accurate and reproducible research required to explore these potential applications.

References

Application Notes and Protocols for the Analysis of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of volatile sulfur compounds (VSCs) for analysis, typically by gas chromatography (GC). The following sections outline various extraction and concentration techniques, offering insights into their principles, applications, and comparative performance.

Volatile sulfur compounds are crucial in various fields, from the aroma profiling of food and beverages to environmental monitoring and their potential role as biomarkers in drug development.[1] However, their analysis is challenging due to their low concentrations, high volatility, and reactivity.[2][3] Proper sample preparation is therefore a critical step to ensure accurate and reproducible results.

I. Sample Preparation Techniques

Several techniques are employed to extract and concentrate VSCs from various matrices prior to instrumental analysis. The choice of method depends on the sample matrix, the target VSCs, and the required sensitivity. The most common techniques include Static Headspace, Dynamic Headspace (Purge and Trap), Solid-Phase Microextraction (SPME), and Thermal Desorption.

A. Static Headspace (SHS)

Principle: In Static Headspace analysis, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature for a set amount of time.[2] This allows volatile compounds to partition between the sample matrix and the gas phase (headspace) above it. A portion of the headspace gas is then injected into the GC for analysis. This technique is based on the principle of reaching a state of equilibrium between the phases.[2]

Applications: SHS is widely used for the analysis of VSCs in beverages like beer and wine, as well as in food and environmental samples.[4][5] It is a simple and robust technique that requires minimal sample preparation.[4]

Experimental Protocol: Static Headspace GC-MS Analysis of VSCs in Beverages

  • Sample Preparation:

    • Pipette 5-10 mL of the beverage sample into a 20 mL headspace vial.

    • For alcoholic beverages, dilution with deionized water to reduce the ethanol concentration (e.g., to 2.5% v/v) can improve the sensitivity for VSCs.[6]

    • Optionally, add a salt (e.g., 2 g of NaCl) to increase the ionic strength of the sample, which can enhance the partitioning of VSCs into the headspace.[6]

    • To stabilize reactive thiols, 1% EDTA can be added.[6]

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a controlled temperature, typically between 45°C and 90°C, for an equilibration time of 10 to 30 minutes.[6][7]

    • After incubation, a heated, gastight syringe withdraws a specific volume (e.g., 1 mL) of the headspace gas.

    • The syringe then injects the gaseous sample into the hot GC inlet.

  • GC-MS Analysis:

    • The VSCs are separated on a suitable GC column (e.g., DB-WAX).[7]

    • The separated compounds are then detected by a mass spectrometer or a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD).[8][9]

B. Dynamic Headspace (Purge and Trap)

Principle: Dynamic headspace, also known as purge and trap, is an exhaustive extraction technique. An inert gas (e.g., helium or nitrogen) is bubbled through a liquid sample or swept over a solid sample.[10] This gas stream continuously removes the VSCs from the sample and carries them to a sorbent trap, where they are concentrated. The trap is then rapidly heated to desorb the VSCs, which are transferred to the GC for analysis.[10]

Applications: This technique is ideal for trace-level analysis of VSCs in water, soil, and other environmental matrices due to its high concentration efficiency.[10][11]

Experimental Protocol: Purge and Trap GC-MS Analysis of VSCs in Water

  • Sample Preparation:

    • Place a 5-10 mL water sample into a purging vessel.

    • Add an internal standard if quantitative analysis is required.

    • Connect the purging vessel to the purge and trap system.

  • Purging and Trapping:

    • Purge the sample with an inert gas (e.g., helium) at a flow rate of 20-40 mL/min for a duration of 11-15 minutes.[11] The purge gas bubbles through the sample, stripping the VSCs.

    • The gas stream passes through a sorbent trap containing materials like Tenax®, graphitized carbon black, or a combination of sorbents to effectively trap a wide range of VSCs.[7][12]

    • A dry purge step (passing the purge gas through the trap without going through the sample) may be included to remove excess water.

  • Desorption and Injection:

    • After the purge cycle, the sorbent trap is rapidly heated (e.g., to 180°C) to desorb the trapped VSCs.[11]

    • The GC carrier gas then sweeps the desorbed analytes from the trap into the GC column.

  • GC-MS Analysis:

    • The VSCs are separated and detected as described in the static headspace protocol.

C. Solid-Phase Microextraction (SPME)

Principle: SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase.[13] The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. VSCs partition from the sample matrix onto the fiber coating. After a set extraction time, the fiber is retracted and inserted into the hot GC inlet, where the trapped analytes are thermally desorbed.[13]

Applications: SPME is a versatile technique used for VSC analysis in a wide range of matrices, including food, beverages, and biological samples.[6][13]

Experimental Protocol: Headspace SPME GC-MS Analysis of VSCs in Food

  • Sample Preparation:

    • Place a known amount of the homogenized food sample (e.g., 2-3 g) into a headspace vial (e.g., 20 mL).[7]

    • Add an internal standard for quantification.

    • Add distilled water to create a slurry if the sample is solid.[7]

    • Seal the vial.

  • Extraction:

    • Incubate the vial at a specific temperature (e.g., 35-45°C) for a pre-equilibration time (e.g., 10 minutes).[6][7]

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-50 minutes).[6][13] The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for VSCs.[6]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the GC inlet, which is held at a high temperature (e.g., 250°C) for desorption (e.g., 10 minutes).[7]

    • The desorbed VSCs are then separated and detected by GC-MS.

D. Thermal Desorption (TD)

Principle: Thermal desorption is primarily used for the analysis of VSCs in air samples. Air is drawn through a sorbent tube packed with one or more adsorbent materials, where the VSCs are trapped.[4] The tube is then placed in a thermal desorber, where it is heated in a flow of inert gas to release the analytes into the GC system.[2]

Applications: TD is the standard technique for monitoring VSCs in ambient, indoor, and workplace air.[2][14]

Experimental Protocol: Thermal Desorption GC-MS Analysis of VSCs from Air

  • Sampling:

    • Connect a sorbent tube containing a suitable sorbent (e.g., Tenax® TA, SulfiCarb™) to a calibrated air sampling pump.[12]

    • Draw a known volume of air through the tube at a controlled flow rate (e.g., 10-200 mL/min).[4]

    • After sampling, seal the tube with caps.

  • Thermal Desorption:

    • Place the sorbent tube in an automated thermal desorber.

    • The tube is heated (primary desorption) to release the VSCs, which are then focused onto a smaller, cooled trap.

    • The cold trap is then rapidly heated (secondary desorption) to inject the VSCs as a narrow band into the GC.

  • GC-MS Analysis:

    • The separated VSCs are detected by a mass spectrometer or a sulfur-selective detector.

II. Derivatization of Volatile Sulfur Compounds

For some highly polar or reactive VSCs, particularly thiols, derivatization can improve their chromatographic properties and detection sensitivity.

Pentafluorobenzyl Bromide (PFBBr) Derivatization of Thiols:

Principle: PFBBr reacts with the thiol group (-SH) to form a more stable and less polar derivative that is amenable to GC analysis.[9][12] This is particularly useful for improving the chromatography of early-eluting and reactive thiols.

Protocol:

  • Reaction Setup:

    • After extraction of the VSCs (e.g., by purge and trap or SPME), the derivatizing agent, PFBBr, is introduced.

    • In a typical procedure for aqueous samples, the sample pH is adjusted, and the PFBBr solution (in a suitable solvent like acetone) is added.[13]

    • The reaction is often carried out at an elevated temperature (e.g., 60°C) for a specific duration.

  • Extraction of Derivatives:

    • After the reaction, the PFB-derivatives are extracted from the aqueous phase using an organic solvent (e.g., hexane or toluene).

  • GC-MS Analysis:

    • The organic extract containing the derivatized thiols is then injected into the GC-MS for analysis.

III. Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance of the different sample preparation techniques for VSC analysis. The values are indicative and can vary depending on the specific analyte, matrix, and instrumental conditions.

ParameterStatic Headspace (SHS)Dynamic Headspace (Purge and Trap)Solid-Phase Microextraction (SPME)Thermal Desorption (TD)
Principle Equilibrium-based headspace sampling.[2]Exhaustive extraction by gas purging and trapping.[10]Adsorption/absorption onto a coated fiber.[13]Adsorption onto a sorbent bed followed by thermal release.[2]
Typical Analytes Highly volatile sulfur compounds.Broad range of VSCs, including less volatile ones.Wide range of VSCs.VSCs in gaseous matrices.
Common Matrices Beverages, food, water.[4][5]Water, soil, environmental samples.[10][11]Food, beverages, biological fluids.[6][13]Air (ambient, indoor, workplace).[2][14]
Detection Limits ng/L to µg/L range.[15]pg/L to ng/L range.[15]ng/L range.[16]pg/m³ to ng/m³ range.
Precision (RSD%) Generally < 15%.[6]Typically < 10%.Can be < 15% with automation.[16]Typically < 10%.
Recovery Lower, dependent on partition coefficient.High, near 100% for many compounds.Dependent on fiber chemistry and extraction conditions.High, typically > 95%.[2]
Advantages Simple, robust, easily automated.[4]High sensitivity, exhaustive extraction.[10]Solvent-free, versatile, can be automated.[13]High sensitivity for air samples, reusable tubes.[2]
Disadvantages Less sensitive for less volatile compounds, matrix effects.[15]More complex setup, potential for water interference.[10]Fiber fragility, potential for competitive adsorption.[6]Requires specialized equipment, potential for analyte breakthrough.[14]

IV. Visualizations

The following diagrams illustrate the experimental workflows for the analysis of volatile sulfur compounds.

VSC_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis sample Sample Collection (e.g., Beverage, Air, Water) aliquot Aliquoting & Vialing sample->aliquot additives Addition of Internal Standard / Salt / Stabilizer aliquot->additives shs Static Headspace (Incubation) additives->shs To Extraction purge Dynamic Headspace (Purge & Trap) additives->purge To Extraction spme SPME (Fiber Exposure) additives->spme To Extraction td Thermal Desorption (Sorbent Tube Loading) additives->td To Extraction gc Gas Chromatography (Separation) shs->gc Injection purge->gc Injection spme->gc Injection td->gc Injection detector Detection (MS, SCD, etc.) gc->detector data Data Acquisition & Processing detector->data

Caption: General workflow for VSC analysis.

Static_Headspace_Workflow start Start: Sample in Vial incubation Incubate Vial (e.g., 60°C for 20 min) start->incubation equilibrium VSCs Partition into Headspace (Equilibrium Reached) incubation->equilibrium sampling Withdraw Headspace Aliquot with Gastight Syringe equilibrium->sampling injection Inject into GC sampling->injection end End: GC Analysis injection->end

Caption: Static Headspace (SHS) workflow.

Dynamic_Headspace_Workflow start Start: Sample in Purge Vessel purge Purge with Inert Gas (e.g., He at 40 mL/min) start->purge trap VSCs Carried to Sorbent Trap purge->trap desorb Thermally Desorb Trap trap->desorb injection Transfer to GC desorb->injection end End: GC Analysis injection->end SPME_Workflow start Start: Sample in Vial incubation Incubate Vial (e.g., 45°C for 10 min) start->incubation extraction Expose SPME Fiber to Headspace (e.g., 30 min) incubation->extraction retraction Retract Fiber extraction->retraction desorption Desorb in Hot GC Inlet retraction->desorption end End: GC Analysis desorption->end

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Trisulfide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfides, organic compounds containing a linear sequence of three sulfur atoms (R-S-S-S-R'), are gaining significant attention in various scientific fields, including food chemistry, environmental science, and pharmacology. In drug development, the presence of trisulfide bonds in biopharmaceuticals, such as monoclonal antibodies, is a critical quality attribute that requires careful monitoring as it can impact the stability and efficacy of the therapeutic agent.[1][2][3] Solid-Phase Microextraction (SPME) has emerged as a robust, solvent-free sample preparation technique for the analysis of trisulfides.[4] This application note provides detailed protocols and quantitative data for the analysis of trisulfides using SPME coupled with gas chromatography (GC).

Trisulfides are known for their role as signaling molecules, often acting as a source of hydrogen sulfide (H₂S), a key gasotransmitter.[5][6] The reaction of trisulfides with thiols leads to the formation of persulfides, which are potent antioxidants and signaling molecules themselves.[5][7]

Signaling Pathway of Trisulfides

The signaling action of trisulfides is primarily mediated through their interaction with thiols to produce persulfides, which can then release hydrogen sulfide or directly modify protein cysteine residues, influencing various cellular processes.

Trisulfide_Signaling Trisulfide Signaling Pathway Trisulfide Trisulfide (R-S-S-S-R') Persulfide Persulfide (R-S-SH) Trisulfide->Persulfide Reaction with Thiol Thiol Thiol (R-SH) Thiol->Persulfide H2S Hydrogen Sulfide (H₂S) Persulfide->H2S Release Modified_Protein S-sulfhydrated Protein Persulfide->Modified_Protein Protein Modification Signaling Cellular Signaling H2S->Signaling Protein Target Protein Protein->Modified_Protein Modified_Protein->Signaling

Caption: A simplified diagram of the trisulfide signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of dimethyl trisulfide (DMTS) using SPME-based methods.

Table 1: Method Performance for Dimethyl Trisulfide (DMTS) Analysis

ParameterMethodMatrixValueReference
Limit of Detection (LOD)HS-SPME-GC-FPDFreshwater5.0 ng/L[8]
Limit of Quantification (LOQ)HS-SPME-GC-FPDFreshwaterNot Reported[8]
Linearity (R²)HS-SPME-GC-FPDFreshwater0.9994[8]
RecoveryHS-SPME-GC-FPDFreshwater91.17 - 99.25%[8]
Relative Standard Deviation (RSD)HS-SPME-GC-FPDFreshwater2.56 - 5.47%[8]
Limit of Detection (LOD)Dynamic Headspace GC-MSWhole Blood0.04 µM[9]
Dynamic RangeDynamic Headspace GC-MSWhole Blood0.2 - 50 µM[9]
Inter-assay AccuracyDynamic Headspace GC-MSWhole Blood100 ± 15%[9]
Intra-assay AccuracyDynamic Headspace GC-MSWhole Blood100 ± 9%[9]
Inter-assay Precision (RSD)Dynamic Headspace GC-MSWhole Blood<10%[9]
Intra-assay Precision (RSD)Dynamic Headspace GC-MSWhole Blood<9%[9]
Limit of Detection (LOD)DI-SPME-GC-MSBrain Homogenate1.49 µM (213 ng/g)[10]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Dimethyl Trisulfide (DMTS) in Aqueous Samples

This protocol is adapted from a method for the analysis of dimethyl sulfides in freshwater lakes.[8]

1. Materials and Equipment

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

  • 20 mL headspace vials with PTFE-lined septa

  • Gas chromatograph with a Flame Photometric Detector (GC-FPD) or Mass Spectrometer (GC-MS)

  • Heating and agitation unit for vials

  • Standard solution of dimethyl trisulfide

2. Sample Preparation

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add sodium chloride to achieve a 20% ionic strength (e.g., 2 g of NaCl for a 10 mL sample).

  • Immediately seal the vial with a PTFE-lined septum and cap.

3. SPME Extraction

  • Condition the SPME fiber in the GC injection port at 250°C for 30 minutes before first use.

  • Place the sealed vial in the heating unit at 50°C.

  • Allow the sample to equilibrate for 15 minutes with agitation.[11]

  • Expose the SPME fiber to the headspace of the sample for 87 minutes at 50°C with continuous agitation.[8]

4. Desorption and GC Analysis

  • Retract the fiber into the needle and immediately insert it into the GC injection port.

  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[11]

  • Start the GC analysis.

    • GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Oven Temperature Program: Initial temperature of 30°C for 1 minute, then ramp at 120°C/min to 250°C and hold for 2 minutes.[10]

    • Detector: FPD or MS in selected ion monitoring (SIM) mode (m/z 126 and 111 for DMTS).[4]

Protocol 2: Direct Immersion SPME (DI-SPME) for Trisulfides in Biological Matrices (Conceptual)

This protocol is a conceptual adaptation for less volatile trisulfides based on general DI-SPME principles and insights from the analysis of DMTS in biological samples.[10][12][13]

1. Materials and Equipment

  • SPME fiber: 100 µm Polydimethylsiloxane (PDMS) or Polyacrylate (PA) for more polar analytes.

  • SPME holder

  • Sample vials with PTFE-lined septa

  • Gas chromatograph with a Mass Spectrometer (GC-MS)

  • Vortex mixer and centrifuge

  • Internal standard (e.g., a deuterated analog of the target trisulfide)

2. Sample Preparation (e.g., for plasma or cell lysate)

  • To 500 µL of the biological sample in a microcentrifuge tube, add 500 µL of acetonitrile to precipitate proteins.

  • Add the internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for SPME analysis. For whole blood analysis of DMTS, acid denaturation prior to extraction is crucial to prevent degradation.[10]

3. SPME Extraction

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Immerse the SPME fiber directly into the prepared sample supernatant.

  • Extract for a predetermined time (e.g., 30-60 minutes) with constant agitation at a controlled temperature (e.g., 40-60°C). Optimization of extraction time and temperature is critical.

  • After extraction, gently rinse the fiber with deionized water to remove any matrix components.

4. Desorption and GC-MS Analysis

  • Retract the fiber and insert it into the GC injection port for thermal desorption (e.g., 250-280°C for 5 minutes).

  • Perform GC-MS analysis using a suitable temperature program to separate the trisulfide of interest.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for SPME-based trisulfide analysis.

SPME_Workflow SPME-GC Workflow for Trisulfide Analysis cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis Analysis Sample Sample Collection (Aqueous/Biological) Matrix_Mod Matrix Modification (e.g., Salting out, pH adjustment, Denaturation) Sample->Matrix_Mod Vial Transfer to Headspace Vial Matrix_Mod->Vial Equilibration Equilibration (Heating & Agitation) Vial->Equilibration Fiber_Exposure Fiber Exposure (HS or DI) Equilibration->Fiber_Exposure Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Desorption Separation GC Separation Desorption->Separation Detection MS or FPD Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: A flowchart of the SPME-GC analysis process for trisulfides.

Applications in Drug Development

The analysis of trisulfides is particularly relevant in the development of antibody-drug conjugates (ADCs). The presence of trisulfide bonds in the monoclonal antibody (mAb) can interfere with the conjugation chemistry, especially for linkers that target cysteine residues.[2] This can lead to variability in the drug-to-antibody ratio (DAR), a critical quality attribute that affects the potency and safety of the ADC.[2][3] Therefore, a validated analytical method for trisulfide quantification is essential for process control and quality assurance in ADC manufacturing. While reports indicate that trisulfide bonds may not significantly impact the thermal stability or potency of the antibody itself, their monitoring is crucial for ensuring consistency in the manufacturing process.[14][15]

Conclusion

Solid-Phase Microextraction offers a sensitive, efficient, and solvent-minimized approach for the analysis of trisulfides in a variety of matrices. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement SPME for the quantification and monitoring of these important sulfur-containing compounds. The optimization of SPME parameters, particularly fiber chemistry, extraction time, and temperature, is crucial for achieving the desired sensitivity and accuracy.

References

Application Notes and Protocols: The Use of Butyl Methyl Trisulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis of unsymmetrical trisulfides, with a focus on providing a framework for the synthesis of butyl methyl trisulfide. While specific literature on the direct use of this compound in organic synthesis is not extensively available, this document outlines general synthetic strategies for unsymmetrical trisulfides that are applicable to its formation. The trisulfide moiety is of growing interest in medicinal chemistry and drug development due to its presence in various natural products and its unique biological activities.

The trisulfide linkage can act as a hydrogen sulfide (H₂S) donor, a molecule with significant physiological roles.[1][2] Compounds containing this functional group, such as diallyl trisulfide found in garlic, have been investigated for their potential anticancer and antioxidant properties.[2][3] The ability to synthesize specific unsymmetrical trisulfides like this compound allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.[4][5]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of unsymmetrical trisulfides using different methodologies. These examples provide a reference for the potential efficiency of synthesizing this compound.

Starting MaterialsSulfur Source/ReagentReaction ConditionsProductYield (%)Reference
Alkyl Bromide/Chloride/Iodide/Tosylate & ThioureaS-Substituted SulphenylthiosulphateNot specifiedUnsymmetrical TrisulfideHigh[6]
9-Fluorenylmethyl DisulfidesThiolNot specifiedUnsymmetrical TrisulfideGood[7]
Disulfide & Elemental SulfurAmine catalystNot specifiedTrisulfide-[2]

Experimental Protocols

The following is a generalized protocol for the synthesis of unsymmetrical trisulfides, which can be adapted for the synthesis of this compound. This protocol is based on the reaction of an S-substituted sulphenylthiosulphate with a thiol or its equivalent.

Objective: To synthesize this compound via the formation of an unsymmetrical trisulfide linkage.

Materials:

  • S-butyl sulphenylthiosulphate (can be synthesized from butane-1-thiol)

  • Methyl thiol or a methyl thiol equivalent (e.g., sodium thiomethoxide)

  • Thiourea

  • Solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography)

Protocol:

  • Preparation of the Reaction Mixture:

    • In a clean, dry reaction vessel, dissolve the S-butyl sulphenylthiosulphate (1.0 eq) in the chosen solvent (e.g., DMF).

    • Add thiourea (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of the Methyl Source:

    • Slowly add the methyl thiol or its equivalent (1.2 eq) to the reaction mixture.

    • If using a gaseous thiol, it can be bubbled through the solution. If using a salt like sodium thiomethoxide, it should be added portion-wise.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude this compound using column chromatography on silica gel.

    • The appropriate eluent system should be determined by TLC analysis.

    • Collect the fractions containing the pure product and concentrate the solvent to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: General Workflow for Unsymmetrical Trisulfide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product A S-Alkyl Sulphenylthiosulphate (e.g., S-butyl derivative) D Reaction in Solvent (e.g., DMF) at Room Temperature A->D B Thiol or Thiolate (e.g., Methyl thiol) B->D C Thiourea C->D E Aqueous Workup & Extraction D->E Reaction Completion F Purification (e.g., Column Chromatography) E->F G Unsymmetrical Trisulfide (e.g., this compound) F->G Pure Product

Caption: General workflow for the synthesis of an unsymmetrical trisulfide.

Diagram 2: Signaling Pathway Involving H₂S Donors

G A Organic Trisulfide (e.g., this compound) C Hydrogen Sulfide (H₂S) A->C Reaction with B Thiols (e.g., Glutathione) B->C D Cellular Targets (e.g., Ion Channels, Enzymes) C->D Modulates E Physiological Response (e.g., Vasodilation, Anti-inflammation) D->E Leads to

Caption: Simplified pathway of H₂S release from a trisulfide and its effects.

References

Troubleshooting & Optimization

Technical Support Center: Trisulfide Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of trisulfides by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during trisulfide analysis, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for my trisulfide analytes. What are the possible causes and how can I fix it?

A: Poor peak shape is a common issue in the GC-MS analysis of active compounds like trisulfides. The primary causes are often related to activity in the GC system or improper chromatographic conditions.

Possible Causes and Solutions:

  • Active Sites in the Inlet: The hot injection port can be a major source of analyte degradation and adsorption.

    • Solution: Use a deactivated inlet liner, preferably one with glass wool to aid in sample vaporization and trap non-volatile residues. Regularly replace the liner and septum to prevent the buildup of active sites.[1][2][3][4][5]

  • Column Contamination or Degradation: The analytical column can accumulate non-volatile matrix components or the stationary phase can degrade over time, leading to active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the inlet side. If the problem is not resolved, the column may need to be replaced.

  • Improper GC Parameters: Suboptimal temperature or flow rates can lead to poor chromatography.

    • Solution: Optimize the oven temperature program and carrier gas flow rate. A slower ramp rate or a lower initial oven temperature can sometimes improve peak shape.

  • Matrix Effects: Complex sample matrices can interfere with the chromatography of the target analytes.

    • Solution: Implement a thorough sample cleanup procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Q2: My trisulfide peaks are very small or absent. What could be the reason for this loss of signal?

A: Complete or partial loss of the analyte signal is a critical issue that can be attributed to several factors, primarily related to analyte degradation or instability.

Possible Causes and Solutions:

  • Thermal Degradation in the Inlet: Trisulfides are thermally labile and can decompose at high injector temperatures.

    • Solution: Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.

  • Analyte Instability in Solution: Trisulfides can be unstable in certain solvents or in the presence of other reactive species in the sample.

    • Solution: Prepare samples fresh and analyze them as quickly as possible. Store samples in a cool, dark place. Evaluate the stability of your trisulfides in the chosen solvent. For instance, dimethyl trisulfide (DMTS) has shown good long-term stability when stored at 4°C and 22°C.[6][7][8][9]

  • Active Sites Throughout the System: As mentioned previously, active sites in the liner, column, or even the transfer line to the MS can cause irreversible adsorption of the analytes.

    • Solution: Ensure all components of the GC-MS system that come into contact with the sample are properly deactivated.

Q3: I am seeing ghost peaks in my chromatograms. Where are they coming from and how do I get rid of them?

A: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs, and can interfere with the analysis of target compounds.

Possible Causes and Solutions:

  • Carryover from Previous Injections: High-boiling or highly retained components from previous samples can slowly elute in subsequent runs.

    • Solution: Implement a bake-out step at the end of each run by holding the oven at a high temperature for a few minutes to elute any residual compounds. Thoroughly clean the syringe between injections.

  • Contamination of the Inlet: Septum bleed or contamination from dirty samples can introduce extraneous compounds.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Clean the inlet liner and the injection port as part of routine maintenance.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can appear as ghost peaks.

    • Solution: Use high-purity carrier gas and install gas purifiers. Use high-purity solvents for sample and standard preparation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of trisulfide analysis by GC-MS.

Q1: What are the optimal GC-MS parameters for trisulfide analysis?

A: The optimal parameters can vary depending on the specific trisulfides being analyzed and the sample matrix. However, here are some general guidelines based on the analysis of diallyl disulfide (DADS) and diallyl trisulfide (DATS) in garlic samples:

ParameterRecommended SettingRationale
Inlet Temperature 200 °CMinimizes thermal degradation of labile trisulfides.[10][11]
Column HP-1 or similar non-polar columnProvides good separation of organosulfur compounds.[10]
Oven Program Initial temp: 140°C, ramp at 1°C/min to 180°CA slow temperature ramp can improve the resolution of closely eluting compounds.[10][11]
Carrier Gas Flow Rate 0.80 mL/min (Helium)Slower flow rates can enhance separation efficiency.[10][11]

Q2: How can I improve the stability of my trisulfide standards and samples?

A: Trisulfide stability is a critical factor for accurate and reproducible results.

  • Storage Conditions: Store standards and samples at low temperatures (4°C is often recommended) and in the dark to minimize degradation.[6][7][8] For dimethyl trisulfide, storage at 37°C led to significant degradation over time.[6][7][8]

  • Solvent Choice: The choice of solvent can impact stability. It is advisable to conduct a small stability study in your chosen solvent if you plan to store samples for an extended period.

  • Fresh Preparation: Whenever possible, prepare standards and samples fresh daily.

Q3: Is derivatization necessary for trisulfide analysis by GC-MS?

A: While not always mandatory for all trisulfides, derivatization can be a valuable tool to improve their chromatographic behavior and detection. Trisulfides themselves do not have active hydrogens that are typically targeted by common derivatization reagents like silylating agents. However, if your sample contains related thiols or other polar interfering compounds, derivatization can help to improve the overall analysis by making these other compounds more amenable to GC analysis and reducing their potential for interaction with the trisulfides.

Common derivatization techniques like silylation are used to replace active hydrogens in polar functional groups with a less polar trimethylsilyl (TMS) group, which increases volatility and thermal stability.[12]

Q4: How can I accurately quantify trisulfides, especially if I don't have a certified reference standard for every analyte?

A: Accurate quantification can be challenging due to the potential for degradation and the lack of commercially available standards for all trisulfides.

  • Internal Standard Method: The use of an internal standard (IS) is highly recommended to correct for variations in injection volume and potential sample loss during preparation. The IS should be a compound that is chemically similar to the analytes of interest but not present in the sample. For MS detection, a deuterated analog of the target analyte is an ideal internal standard.[13][14][15][16][17]

  • Calibration Curve: Prepare a multi-point calibration curve using a certified reference standard of a representative trisulfide. If a standard for a specific trisulfide is unavailable, a semi-quantitative estimation can be made using the calibration curve of a structurally similar trisulfide, but this should be clearly noted in the results.

Experimental Protocols

Protocol 1: Sample Preparation for Trisulfide Analysis from Garlic Oil

This protocol describes a general procedure for the extraction of organosulfur compounds, including trisulfides, from garlic oil for GC-MS analysis.

  • Sample Dilution: Dilute the garlic oil sample with a suitable organic solvent such as acetone or hexane. A typical dilution might be 1:100 (v/v).

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., acetophenone) to the diluted sample.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject 1 µL of the filtered solution into the GC-MS system.

Protocol 2: General GC-MS Method for Trisulfide Analysis

This protocol provides a starting point for the GC-MS analysis of trisulfides. Optimization may be required based on the specific analytes and instrumentation.

  • GC System: Agilent 7890B GC system or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless inlet at 250 °C (or lower to prevent degradation).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

  • MSD Parameters:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

Visualizations

Troubleshooting_Workflow cluster_inlet Inlet System Troubleshooting cluster_column Column Troubleshooting cluster_parameters Parameter Optimization cluster_sample Sample Integrity Check start Problem Observed: Poor Peak Shape / Signal Loss check_inlet Check Inlet System start->check_inlet check_column Check GC Column start->check_column check_parameters Check GC-MS Parameters start->check_parameters check_sample Check Sample Integrity start->check_sample inlet_liner Inspect/Replace Liner & Septum check_inlet->inlet_liner condition_column Condition Column check_column->condition_column optimize_oven Optimize Oven Program check_parameters->optimize_oven fresh_prep Prepare Fresh Sample check_sample->fresh_prep inlet_temp Lower Inlet Temperature inlet_liner->inlet_temp inlet_deactivation Use Deactivated Liner inlet_temp->inlet_deactivation end Problem Resolved inlet_deactivation->end trim_column Trim Column condition_column->trim_column replace_column Replace Column trim_column->replace_column replace_column->end optimize_flow Optimize Flow Rate optimize_oven->optimize_flow optimize_flow->end check_stability Evaluate Analyte Stability fresh_prep->check_stability sample_cleanup Improve Sample Cleanup check_stability->sample_cleanup sample_cleanup->end

Caption: Troubleshooting workflow for common issues in trisulfide analysis.

Derivatization_Process cluster_analyte Analyte with Active Hydrogen cluster_reagent Derivatization Reagent cluster_product Derivatized Analyte analyte R-XH (e.g., Thiol, Alcohol) reaction Reaction analyte->reaction reagent Silylating Agent (e.g., BSTFA, TMCS) reagent->reaction product R-X-Si(CH3)3 (More Volatile & Stable) reaction->product

Caption: General overview of a silylation derivatization reaction.

Sample_Prep_Workflow start Sample Collection extraction Solvent Extraction start->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration is_addition Internal Standard Addition concentration->is_addition analysis GC-MS Analysis is_addition->analysis

Caption: A typical sample preparation workflow for GC-MS analysis.

References

Technical Support Center: Thermal Analysis of Trisulfides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal analysis of trisulfide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing trisulfides using thermal methods like DSC or TGA?

A1: The main challenge is the inherent thermal lability of the trisulfide bond (S-S-S). This can lead to decomposition at temperatures lower than or overlapping with other thermal events of interest, such as melting or the glass transition of the main compound. This instability can result in complex and difficult-to-interpret thermal profiles.

Q2: What are the typical decomposition products of trisulfides upon heating?

A2: The most common thermal decomposition products of organic trisulfides are the corresponding disulfide and elemental sulfur.[1] In some cases, further degradation can lead to the formation of monosulfides, and for certain molecules, other volatile sulfur compounds.[2]

Q3: At what temperatures do trisulfides typically start to decompose?

A3: The decomposition temperature of trisulfides varies significantly depending on the molecular structure and the experimental conditions. For instance, N-acetylcysteine (NAC) trisulfide shows significant degradation at 60°C over several days, while dimethyl trisulfide (DMTS) degrades at 34°C over a year.[1] Some organic trisulfides can be unstable even at room temperature over extended periods.

Q4: Can the presence of trisulfides affect the thermal stability of a larger molecule, like a monoclonal antibody?

A4: The impact of trisulfide bonds on the overall thermal stability of proteins like monoclonal antibodies (mAbs) is a subject of ongoing research. While some studies suggest that trisulfides may not significantly alter the thermal stability as measured by DSC, their presence can be an indicator of underlying process variability during manufacturing that could affect other quality attributes.[3][4] Increased fragmentation upon heat treatment has been observed in antibodies with higher trisulfide content, suggesting a potential indirect effect on stability.[4]

Q5: How can I confirm that a thermal event in my DSC or TGA is due to trisulfide decomposition?

A5: Confirmation can be achieved by coupling the thermal analysis instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). These hyphenated techniques allow for the identification of the gaseous decomposition products as they evolve. Additionally, running a comparative analysis on a sample where the trisulfide has been chemically reduced to a disulfide can help in assigning the thermal events.

Troubleshooting Guides

Differential Scanning Calorimetry (DSC)
Issue Possible Cause Troubleshooting Steps
Broad or overlapping peaks - Trisulfide decomposition occurring close to a melting point or other transition.- Sample impurity.- Use a slower heating rate (e.g., 1-2°C/min) to improve resolution.- Analyze the sample using a complementary technique like HPLC or LC-MS to assess purity.
Exothermic peak at an unexpected temperature - Decomposition of the trisulfide, which can be exothermic.- Oxidative degradation of the sample.- Perform a TGA experiment to check for mass loss corresponding to the exotherm.- Run the DSC experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][5]
Poorly reproducible thermograms - Sample inhomogeneity.- Inconsistent sample preparation.- Degradation of the sample during storage.- Ensure the sample is homogeneous before taking a measurement.- Use a consistent sample mass and pan type for all experiments.- Store trisulfide-containing samples at low temperatures and protected from light and air.
Baseline drift or noise - Improper sample packing.- Contamination of the DSC cell.- Ensure good thermal contact between the sample and the bottom of the pan.- Clean the DSC cell according to the manufacturer's instructions.
Thermogravimetric Analysis (TGA)
Issue Possible Cause Troubleshooting Steps
Multiple, overlapping mass loss steps - Complex decomposition pathway with several intermediates.- Simultaneous degradation of different parts of the molecule.- Use a slower heating rate to better separate the mass loss events.- Employ modulated TGA if available to deconvolve overlapping steps.- Couple the TGA to a mass spectrometer (TGA-MS) to identify the evolved gases at each step.[6]
Mass gain observed in the TGA curve - Oxidation of the sample or its decomposition products.- Ensure a high-purity inert gas purge is used throughout the experiment.- Check for leaks in the TGA system that could allow air to enter.[1][7]
Inaccurate final residue mass - Incomplete decomposition.- Formation of non-volatile char or residue.- Extend the final temperature of the experiment.- Hold the sample at the final temperature for an extended period to ensure complete reaction.- Analyze the residue using techniques like X-ray diffraction (XRD) or spectroscopy to identify its composition.
Reactive sample attacking the TGA pan - Formation of corrosive decomposition products (e.g., sulfur-containing acids).- Use an inert pan material such as platinum or ceramic.- Consider using a lower sample mass to minimize the amount of corrosive products generated.

Quantitative Data on Trisulfide Thermal Stability

Trisulfide Compound Analysis Conditions Observations Reference
N-acetylcysteine (NAC) Trisulfide40°C in waterNo noticeable degradation after 10 days.[1]
N-acetylcysteine (NAC) Trisulfide60°C in water74% degraded in 3 days.[1]
Dimethyl Trisulfide (DMTS)4°C and 22°C (neat)No degradation observed after 1 year.[1]
Dimethyl Trisulfide (DMTS)34°C (neat)70% degraded after 1 year.[1]
Diallyl Trisulfide (DATS)Room temperature (neat)11% degraded after 3 months.[1]
Diallyl Trisulfide (DATS)35°C (neat)30% degraded after 3 months.[1]

Experimental Protocols

Protocol 1: DSC Analysis of Trisulfide-Containing Compounds
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) according to the manufacturer's guidelines.[2]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean aluminum or platinum DSC pan.[8] For volatile samples or those that may release gases upon decomposition, use a hermetically sealed pan with a pinhole lid.

    • Ensure the sample is evenly spread across the bottom of the pan to ensure uniform heat transfer.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.[8]

    • Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25°C).

  • Thermal Program:

    • Heat the sample at a constant rate of 5-10°C/min to a final temperature that is beyond the expected decomposition. A preliminary run with a faster heating rate (e.g., 20°C/min) can be used to quickly identify the temperature ranges of interest.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Perform a second heating cycle under the same conditions as the first to observe any changes in the thermal behavior after the initial heating, which can provide information about the reversibility of transitions and the effects of thermal history.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

    • Pay close attention to any exothermic events that may indicate decomposition.[5]

Protocol 2: TGA Analysis of Trisulfide-Containing Compounds
  • Instrument Calibration: Calibrate the TGA instrument for mass using certified calibration weights and for temperature using the Curie point of known magnetic standards.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum is recommended for potentially reactive samples).[7]

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate of 10-20°C/min.[7][9]

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • Analyze the TGA curve to identify the onset and completion temperatures of each mass loss step.

    • Calculate the percentage of mass lost at each step.

    • The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum mass loss rate for each decomposition step.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation & Further Analysis sample Trisulfide Sample weigh Weigh 2-5 mg (DSC) 5-10 mg (TGA) sample->weigh pan Place in appropriate pan (Al/Pt for DSC, Ceramic/Pt for TGA) weigh->pan dsc_setup Load sample & reference Purge with N2/Ar pan->dsc_setup For DSC tga_setup Load sample Purge with N2/Ar pan->tga_setup For TGA dsc_program Heat at 5-10°C/min Cool at 10°C/min Second Heat dsc_setup->dsc_program dsc_data Analyze Thermogram: - Onset & Peak Temps - Enthalpy (ΔH) dsc_program->dsc_data interpret Correlate DSC & TGA data dsc_data->interpret tga_program Heat at 10-20°C/min tga_setup->tga_program tga_data Analyze TGA/DTG Curve: - Mass Loss % - Decomposition Temps tga_program->tga_data tga_data->interpret hyphenation If needed, use TGA-MS/FTIR for evolved gas analysis interpret->hyphenation

Caption: Workflow for the thermal analysis of trisulfides.

degradation_pathway Trisulfide R-S-S-S-R' (Trisulfide) Disulfide R-S-S-R' (Disulfide) Trisulfide->Disulfide Δ (Heat) Sulfur S₈ (Elemental Sulfur) Trisulfide->Sulfur Δ (Heat) Monosulfide R-S-R' (Monosulfide) Disulfide->Monosulfide Further Degradation Other_Products Other Volatile Sulfur Compounds Disulfide->Other_Products Side Reactions

Caption: Generalized thermal degradation pathway for organic trisulfides.

References

minimizing side reactions in trisulfide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during trisulfide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during trisulfide synthesis experiments.

Issue Potential Cause Recommended Solution
Low or No Yield of Trisulfide Degradation of Trisulfide Product: The target trisulfide may be unstable under the reaction conditions, especially if the starting thiol is highly reactive (e.g., cysteine). The thiol can react with the trisulfide product, leading to the formation of a disulfide.[1]Control Reactant Addition: Add the thiol solution slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the thiol and minimizes its reaction with the newly formed trisulfide. • Optimize pH: Maintain a slightly acidic pH (around 5.8) as trisulfides, particularly those derived from amino acids like cysteine, exhibit greater stability in acidic conditions.[1]
Reaction Not Initiated or Incomplete Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of the product spot. This will help determine the optimal reaction time. • Verify Reagent Quality: Ensure the purity and reactivity of starting materials, especially the sulfur transfer reagent.
Presence of Disulfide Byproduct Thiol-Mediated Degradation: The most common side reaction is the degradation of the trisulfide to the corresponding disulfide, often initiated by the starting thiol.[1]Purification: If disulfide formation is unavoidable, purify the crude product using column chromatography or High-Performance Liquid Chromatography (HPLC). • pH Control: As mentioned, maintaining a slightly acidic pH can suppress this side reaction.[1]
Reaction Conditions Favoring Disulfide Formation Temperature Control: Carry out the reaction at a low temperature (e.g., 0 °C) to disfavor the degradation pathway.[2]
Formation of Elemental Sulfur Degradation in Alkaline Conditions: Trisulfides can degrade to disulfides and elemental sulfur, a process that is often catalyzed by amines or basic conditions.[1]Avoid Basic Conditions: If possible, avoid using basic reagents or ensure they are neutralized upon workup. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in Purifying Cysteine Trisulfide Inherent Instability and Reactivity: Cysteine is highly reactive, and its trisulfide is prone to degradation back to the disulfide (cystine), making it challenging to isolate in pure form.[1][3]Accept a Mixture: In some cases, cysteine trisulfide is used as a mixture with cystine. The ratio can be quantified by NMR.[3] • Conversion to a More Stable Derivative: Consider if an N-acetylated derivative, which is more stable, could be used for your application.

Frequently Asked Questions (FAQs)

Q1: My primary side product is a disulfide. What is the main cause and how can I prevent it?

A1: The primary cause of disulfide formation is the reaction of the starting thiol with the desired trisulfide product.[1] This is especially problematic with highly reactive thiols like cysteine. To minimize this, add the thiol reactant slowly to the reaction mixture to keep its instantaneous concentration low. Additionally, maintaining a slightly acidic pH and low reaction temperatures can improve the stability of the trisulfide and reduce its degradation to the disulfide.[1][2]

Q2: How can I monitor the progress of my trisulfide synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.

Q3: My trisulfide product seems to be degrading during workup and purification. What can I do?

A3: Trisulfide stability is pH-dependent. They are generally more stable in acidic conditions and can degrade in the presence of bases, such as amines.[1] Ensure your workup and purification solvents are neutral or slightly acidic. If using chromatography, select a stationary phase and eluent system that is compatible with your trisulfide's stability.

Q4: I am working with a peptide and have unintentionally formed a trisulfide bridge instead of a disulfide. Can this be reversed?

A4: Yes, unwanted trisulfide linkages in peptides and proteins can often be converted back to disulfide bonds. This can be achieved by treating the protein with a mild reducing agent, such as L-cysteine, during purification. For example, incorporating a cysteine wash step during Protein A affinity chromatography has been shown to be effective.[4]

Q5: What is the Bunte salt method for trisulfide synthesis and what are its advantages?

A5: The Bunte salt method involves the reaction of a Bunte salt (S-alkyl or S-aryl thiosulfate) with a sulfide source, such as sodium sulfide nonahydrate, to form the trisulfide.[2] This method is advantageous as Bunte salts are often stable, crystalline solids that are easier to handle than the corresponding thiols, which can be odorous and prone to oxidation.

Quantitative Data on Trisulfide Synthesis and Stability

The following tables summarize key quantitative data from the literature to aid in experimental design.

Table 1: Reaction Yields for Trisulfide Synthesis

Trisulfide ProductSynthesis MethodYield (%)Reference
Cysteine TrisulfideReaction of cysteine with a monosulfur transfer reagent75%[1]
Glutathione TrisulfideReaction of glutathione with a monosulfur transfer reagent83-85%[5]
N-Acetylcysteine (NAC) TrisulfideReaction of NAC with a monosulfur transfer reagent65-85%[1]
4-Methylbenzyl TrisulfideBunte salt method82%[2]

Table 2: Stability of Amino Acid-Derived Trisulfides in Aqueous Buffer

TrisulfidepHHalf-life (days)Degradation ProductsReference
Cysteine Trisulfide5.8Stable (>97% remaining after 9 days)-[1]
Cysteine Trisulfide7.016.9Cystine, Elemental Sulfur[1][3]
Cysteine Trisulfide9.011.4Cystine, Elemental Sulfur[1][3]
Glutathione Trisulfide5.86.3Glutathione Disulfide
Glutathione Trisulfide7.40.90Glutathione Disulfide

Experimental Protocols

Protocol 1: General Synthesis of Trisulfides using the Bunte Salt Method[2]
  • Preparation of the Bunte Salt: Prepare the crude Bunte salt from the corresponding alkyl or benzyl halide and sodium thiosulfate. The crude salt can be used directly or purified by column chromatography on neutral alumina if necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude Bunte salt (1.0 equivalent) in water (approx. 15 mL per mmol of Bunte salt). Cool the solution to 0 °C in an ice bath.

  • Addition of Sodium Sulfide: Prepare a separate aqueous solution of sodium sulfide nonahydrate (0.5 equivalents). Add this solution dropwise to the stirred Bunte salt solution at 0 °C.

  • Reaction Monitoring: A white suspension will typically form. Stir the reaction at 0 °C for the required duration (can range from a few hours to overnight). Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude trisulfide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Cysteine Trisulfide[1]
  • Reagent Preparation:

    • Prepare a solution of 2,2′-thiobis(isoindoline-1,3-dione) (a monosulfur transfer reagent, 1.0 equivalent) in isopropanol.

    • Prepare a solution of L-cysteine (1.0 equivalent) in water.

  • Reaction Setup: Place the solution of the monosulfur transfer reagent in a round-bottom flask with a magnetic stirrer.

  • Slow Addition of Cysteine: Add the aqueous solution of L-cysteine to the stirred isopropanol solution via a syringe pump at a slow flow rate (e.g., 15 mL/h).

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture for an additional 12 hours.

  • Isolation: Collect the crude product by vacuum filtration.

  • Washing: Wash the collected solid with acetone and dichloromethane to yield the purified product. Note that this product may still contain the corresponding disulfide (cystine).[1]

Visualizations

Trisulfide_Synthesis_Pathway cluster_side_reaction Start Thiol (R-SH) + Sulfur Transfer Reagent Intermediate Reactive Intermediate Start->Intermediate Reaction Initiation Trisulfide Desired Trisulfide (R-S-S-S-R) Intermediate->Trisulfide Trisulfide Formation Disulfide Disulfide Byproduct (R-S-S-R) Trisulfide->Disulfide Degradation (Side Reaction) Thiol_Reactant Thiol (R-SH) Thiol_Reactant->Disulfide + R-SH

Caption: Desired vs. side reaction pathways in trisulfide synthesis.

Troubleshooting_Workflow Start Low Yield of Trisulfide? Check_TLC Analyze Crude Mixture by TLC/NMR Start->Check_TLC Disulfide_Present Disulfide Byproduct Detected? Check_TLC->Disulfide_Present No_Disulfide No Disulfide, Low Conversion Disulfide_Present->No_Disulfide No Reduce_Degradation Implement Strategies to Reduce Degradation Disulfide_Present->Reduce_Degradation Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time - Check Reagent Quality No_Disulfide->Optimize_Conditions Slow_Addition Slowly Add Thiol Reagent Reduce_Degradation->Slow_Addition Control_pH Maintain Slightly Acidic pH Reduce_Degradation->Control_pH Lower_Temp Lower Reaction Temperature Reduce_Degradation->Lower_Temp Purify Purify via Chromatography Slow_Addition->Purify Control_pH->Purify Lower_Temp->Purify

Caption: Troubleshooting workflow for low trisulfide yield.

References

Technical Support Center: Optimizing Detection of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve detection limits and ensure accurate quantification of VSCs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor sensitivity when analyzing volatile sulfur compounds?

A1: Low sensitivity in VSC analysis can stem from several factors throughout the analytical process. The most common culprits include:

  • Analyte Loss During Sample Preparation: VSCs are highly reactive and can be lost through adsorption to sample containers, tubing, and other surfaces.[1][2][3] Inappropriate sample drying methods can also lead to the loss of volatile analytes.[4]

  • Sub-optimal Gas Chromatography (GC) Parameters: An unoptimized temperature program, incorrect carrier gas flow rate, or an inappropriate injection volume can all lead to poor peak shape and reduced sensitivity.[2][5]

  • Detector Quenching: In complex matrices, co-eluting hydrocarbons can quench the signal in sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD), leading to lower responses for the target sulfur compounds.[6]

  • Improper Calibration: Using contaminated or expired standards, or not performing blank runs, can lead to inaccurate background corrections and systematically flawed results.[4]

Q2: How can I prevent the loss of volatile sulfur compounds during sample collection and preparation?

A2: Minimizing analyte loss is critical for achieving low detection limits. Key strategies include:

  • Use of Inert Materials: Employ sample containers and transfer lines made of inert materials like Teflon or fused silica-lined stainless steel to minimize adsorption.[3][7]

  • Proper Drying Techniques: If samples require drying, choose a method and conditions (temperature and duration) that are appropriate for the thermal stability of the VSCs to prevent their loss.[4]

  • Sample Storage: Store samples in suitable containers under conditions that prevent degradation, oxidation, or loss of volatile compounds, such as in a cool, dry, and inert environment.[4]

  • On-site Analysis: Whenever possible, performing on-site analysis can minimize the time between sampling and analysis, reducing the potential for analyte loss through reactions or adsorption to vessel surfaces.[3]

Q3: Which detector is best suited for trace-level analysis of volatile sulfur compounds?

A3: Several detectors are used for VSC analysis, each with its own advantages. The most common and effective for trace-level detection are:

  • Sulfur Chemiluminescence Detector (SCD): The SCD is highly sensitive and provides a linear, equimolar response to sulfur compounds, making it an excellent choice for quantification.[2][8] It is less susceptible to hydrocarbon interference compared to other detectors.[2]

  • Pulsed Flame Photometric Detector (PFPD): The PFPD is another sensitive and selective detector for sulfur compounds.[1][7]

  • Atomic Emission Detector (AED): While less common for routine wine analysis, the AED can analyze sulfur compounds based on their specific atomic emission spectra.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your VSC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Active sites in the GC system (injector, column, detector) can cause peak tailing due to strong interactions with the polar sulfur compounds.[9] Column overloading can also lead to fronting.[9]

  • Troubleshooting Steps:

    • System Inertness: Ensure all components in the sample path are properly deactivated or made of inert materials.[2]

    • Column Conditioning: Bake out the column at a high temperature to remove contaminants.[9] If the problem persists, the column may need to be replaced.[9]

    • Optimize Injection Volume: Reduce the injection volume to avoid overloading the column.

    • Check for Leaks: Leaks in the system, particularly at the septum, can introduce air and cause peak shape issues.[9]

Issue 2: Irreproducible Results
  • Possible Cause: Irreproducible results are often linked to inconsistencies in sample preparation, injection, or instrument conditions.[9]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Implement and strictly follow a rigorous and consistent sample preparation protocol.[4]

    • Automate Injection: Use an autosampler for injections to ensure consistent volume and injection speed.

    • Check Instrument Stability: Verify the stability of the carrier gas flow, oven temperature, and detector parameters.

    • Perform Regular Blank Runs: Analyze blank samples to check for background contamination that could affect reproducibility.[4]

Issue 3: Ghost Peaks or Carryover
  • Possible Cause: Ghost peaks are unexpected peaks in a chromatogram, often due to contamination in the GC system or carryover from a previous highly concentrated sample.[9]

  • Troubleshooting Steps:

    • Clean the Injector: The injector is a common source of contamination. Regularly clean or replace the injector liner.

    • Bake-out the Column: Run a high-temperature bake-out of the column to remove any residual compounds.[9]

    • Solvent Washes: Inject a solvent blank after a high-concentration sample to wash the system.

    • Check Gas Purity: Ensure the carrier gas and other gases are of high purity and free from contaminants.

Quantitative Data Summary

The following table summarizes the detection limits for various volatile sulfur compounds using different analytical techniques. This data can help you select the most appropriate method for your research needs.

CompoundMethodDetection Limit (pg of S)Reference
Carbonyl Sulfide (COS)GC-PFPD with cryogenic trapping20[1]
Hydrogen Sulfide (H₂S)GC-PFPD with cryogenic trapping34[1]
Carbon Disulfide (CS₂)GC-PFPD with cryogenic trapping35[1]
Methyl Mercaptan (CH₃SH)GC-PFPD with cryogenic trapping263[1]
Dimethyl Sulfide (DMS)GC-PFPD with cryogenic trapping44[1]
Hydrogen Sulfide (H₂S)GC-MSD28.5[7]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for VSC Analysis in Liquid Samples

This protocol is adapted from a method for analyzing VSCs in fermented beverages.[10]

  • Sample Preparation:

    • Dilute the sample to an ethanol concentration of 2.5% v/v.[10]

    • Add 20% w/v sodium chloride (NaCl) and 1% EDTA to the diluted sample.[10] This enhances the release of VSCs into the headspace.

  • Extraction:

    • Place the prepared sample in a headspace vial.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample.[10]

    • Incubate at 35°C for 30 minutes to allow for the adsorption of VSCs onto the fiber.[10]

  • Analysis:

    • Desorb the analytes from the SPME fiber in the hot inlet of a gas chromatograph.

    • Separate the VSCs on an appropriate GC column.

    • Detect and quantify the VSCs using a mass spectrometer (MS) or a sulfur-specific detector.

Visualizations

VSC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection Dilution Dilution & Additives SampleCollection->Dilution HeadspaceVial Transfer to Headspace Vial Dilution->HeadspaceVial SPME_Extraction HS-SPME Extraction HeadspaceVial->SPME_Extraction GC_Injection GC Injection & Desorption SPME_Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (MS/SCD) GC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for VSC analysis using HS-SPME-GC.

Troubleshooting_Poor_Sensitivity Start Low VSC Signal? CheckSamplePrep Review Sample Prep Protocol Start->CheckSamplePrep CheckGCParams Optimize GC Parameters Start->CheckGCParams CheckDetector Investigate Detector Issues Start->CheckDetector InertMaterials Use Inert Vials/Tubing? CheckSamplePrep->InertMaterials OptimizeTemp Adjust Temp Program? CheckGCParams->OptimizeTemp CheckQuenching Matrix Interference? CheckDetector->CheckQuenching Solution1 Implement Inert Materials InertMaterials->Solution1 No Solution2 Optimize GC Method OptimizeTemp->Solution2 No Solution3 Modify Sample Prep for Matrix CheckQuenching->Solution3 Yes

Caption: Decision tree for troubleshooting poor VSC sensitivity.

References

Technical Support Center: Troubleshooting Peak Tailing in Sulfur Compound Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving peak tailing issues in the chromatographic analysis of sulfur compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common problems encountered during their experiments.

Troubleshooting Guide: Question & Answer Format

This guide provides a systematic approach to troubleshooting peak tailing in a question-and-answer format. Follow the logical flow to identify the potential cause of the issue and implement the recommended solutions.

Is peak tailing observed for all peaks or only for specific sulfur compounds?

  • All Peaks: If all peaks in your chromatogram are tailing, the issue is likely system-wide.

    • Is it a new column? A new column might have a void at the inlet or a poorly packed bed. Try reversing and flushing the column with a strong solvent. If the problem persists, the column may be faulty.[1]

    • Is the mobile/carrier gas flow path optimized? Excessive dead volume in tubing, fittings, or the detector cell can cause band broadening and tailing.[2][3] Ensure all connections are secure and use tubing with the appropriate inner diameter.

    • Could the column be overloaded? Injecting too much sample can saturate the stationary phase.[1][3][4] Dilute your sample and reinject to see if peak shape improves.

    • Is there a blockage? A blocked inlet frit on the column is a common cause of tailing for all peaks.[4] Debris from the sample, mobile phase, or system components can accumulate on the frit. Try backflushing the column. If that doesn't work, the frit or the column may need to be replaced.[4]

  • Specific Sulfur Compounds: If only the peaks for your sulfur compounds are tailing, the issue is likely related to chemical interactions between the analytes and the system.

    • Are you analyzing polar or basic sulfur compounds? These compounds can interact with active sites in the system, such as residual silanol groups on silica-based columns or metal surfaces.[1][3][5][6] This is a very common cause of peak tailing for these types of analytes.

    • What is the pH of your mobile phase (for HPLC)? For basic sulfur compounds, a low mobile phase pH (around 2-3) can protonate silanol groups, minimizing unwanted interactions.[2][5][6] For acidic sulfur compounds, a pH below their pKa is recommended.[2] Using a buffer can help maintain a stable pH.[1][7]

    • Are you using a deactivated or inert system? The reactivity of sulfur compounds necessitates an inert flow path to prevent interactions.[8][9] Consider using deactivated liners, fused silica tubing, and specialized columns designed for sulfur analysis.[8][9][10]

    • Is your sample solvent compatible with the mobile/carrier phase? A mismatch in solvent strength can cause peak distortion.[3][11] Whenever possible, dissolve your sample in the initial mobile phase.

// All Peaks Branch system_issue [label="System-wide Issue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; new_column [label="New Column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; column_void [label="Check for Column Void/\nPacking Issues", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; dead_volume [label="Optimize Flow Path:\nCheck for Dead Volume", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; overload [label="Column Overload?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute_sample [label="Dilute Sample and Re-inject", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; blockage [label="Check for Blockage\n(e.g., Inlet Frit)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Specific Peaks Branch chemical_issue [label="Chemical Interaction Issue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; polar_basic [label="Polar/Basic Sulfur\nCompounds?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; active_sites [label="Interaction with Active Sites\n(Silanols, Metal)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_ph [label="HPLC: Adjust\nMobile Phase pH", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; inert_system [label="Use Deactivated/\nInert System", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_mismatch [label="Sample Solvent\nIncompatible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; match_solvent [label="Match Sample Solvent\nto Mobile Phase", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> all_peaks [label="Start Here"]; all_peaks -> system_issue [label="Yes"]; all_peaks -> specific_peaks [label="No"];

system_issue -> new_column; new_column -> column_void [label="Yes"]; new_column -> dead_volume [label="No"]; dead_volume -> overload; overload -> dilute_sample [label="Yes"]; overload -> blockage [label="No"];

specific_peaks -> chemical_issue [label="Yes"]; chemical_issue -> polar_basic; polar_basic -> active_sites [label="Yes"]; active_sites -> hplc_ph; hplc_ph -> inert_system; polar_basic -> solvent_mismatch [label="No"]; solvent_mismatch -> match_solvent [label="Yes"]; } end_dot Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical shape.[1][10] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a value of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.[2]

Tailing/Asymmetry Factor (Tf/As)Peak ShapeIndication
1.0Symmetrical (Gaussian)Ideal
> 1.2Asymmetrical (Tailing)Potential problem
> 2.0Severe TailingUnacceptable for most quantitative analyses

Q2: Can my sample matrix cause peak tailing for sulfur compounds?

A2: Yes, complex sample matrices can contribute to peak tailing. Components in the matrix can interact with the stationary phase or the sulfur compounds themselves, leading to distorted peak shapes. Proper sample cleanup, such as solid-phase extraction (SPE), can help remove interfering substances.[6][11]

Q3: How does temperature affect peak tailing in gas chromatography (GC)?

A3: In GC, a low initial oven temperature can sometimes lead to peak tailing, especially for splitless or on-column injections, due to a poor solvent focusing effect.[11] Conversely, too high of a temperature can cause degradation of thermally labile sulfur compounds, which may also affect peak shape. Optimizing the temperature program is crucial.

Q4: What are "active sites" and how do they specifically affect sulfur compound analysis?

A4: Active sites are reactive surfaces within the chromatography system. In silica-based columns, these are often exposed silanol (Si-OH) groups.[1][5] Metal surfaces in the injector, detector, and tubing can also be active.[3] Sulfur compounds, particularly those with amine or thiol groups, are prone to strong interactions (e.g., hydrogen bonding, adsorption) with these sites, which delays their elution and causes peak tailing.[6] Deactivating these sites or using an inert system is a key strategy to mitigate this issue.[9][10]

G column column active_site active_site column->active_site Contains Active Sites

Experimental Protocols

Protocol 1: Column Flushing and Regeneration (for HPLC)

This protocol is intended to remove strongly retained contaminants from an HPLC column that may be causing peak tailing.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Reverse the column direction. This allows for more effective removal of contaminants that have accumulated at the inlet frit.

  • Flush with a series of solvents. Use a gradient flush starting with a solvent weaker than your mobile phase and gradually moving to a strong solvent. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol

  • Flush each solvent for at least 10-20 column volumes.

  • Equilibrate the column. Reconnect the column in the correct direction and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test column performance. Inject a standard to check if peak shape has improved.

Protocol 2: Inlet Maintenance for Gas Chromatography (GC)

Regular inlet maintenance is crucial for preventing peak tailing caused by contamination.

  • Cool the injector and turn off the carrier gas.

  • Remove the analytical column.

  • Replace the septum. A worn or cored septum can be a source of contamination.

  • Replace the liner. The liner is where the sample is vaporized and can accumulate non-volatile residues. Use a deactivated liner suitable for your application.[10]

  • Inspect and clean the injection port. If necessary, clean the metal surfaces of the port.

  • Reinstall the column. Ensure the column is cut cleanly and installed at the correct depth in the injector.[10][11]

  • Leak check the system.

  • Condition the system. Heat the injector and oven to your method conditions to bake out any residual contaminants.

  • Inject a test sample to verify that the peak tailing issue has been resolved.

References

Technical Support Center: Optimization of SPME for Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Solid Phase Microextraction (SPME) for the analysis of volatile sulfur compounds (VSCs).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and application of SPME for VSC analysis.

Problem Possible Causes Solutions & Recommendations
Low or No Analyte Signal Inappropriate SPME fiber coating.Select a fiber with high affinity for VSCs. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for broad-range VSC analysis.[1]
Suboptimal extraction temperature or time.Optimize extraction temperature (typically 35-70°C) and time (often 30-60 minutes) to ensure efficient partitioning of VSCs from the sample to the fiber.[1][2]
High ethanol concentration in the sample matrix (e.g., wine, spirits).Dilute the sample to reduce the ethanol concentration, as high levels can significantly decrease the extraction efficiency of VSCs.[1][3]
Insufficient agitation.Agitate the sample during extraction to facilitate the mass transfer of analytes to the headspace and subsequently to the fiber.[4]
Poor Reproducibility (High %RSD) Inconsistent sample volume and headspace.Maintain a consistent sample volume and headspace-to-sample ratio across all experiments to ensure uniform extraction conditions.[4][5]
Variable extraction time and temperature.Precisely control extraction time and temperature using an automated system or a temperature-controlled water bath.
Fiber degradation or contamination.Condition the fiber before each use according to the manufacturer's instructions. Replace the fiber after a certain number of injections (e.g., 50) or if visible damage occurs.[4]
Inconsistent fiber positioning in the headspace.Ensure the SPME fiber is placed at the same depth within the vial's headspace for every extraction.[4]
Peak Tailing or Fronting in GC Analysis Active sites in the GC inlet liner or column.Use a deactivated liner and trim the front end of the GC column (10-20 cm) to remove active sites that can cause peak tailing for polar sulfur compounds.[6][7]
Improper column installation.Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet.[6][7]
Column overload.Reduce the amount of analyte reaching the column by decreasing the sample concentration, reducing extraction time, or using a split injection.[8][9]
Fiber Damage or Breakage Swelling of the fiber coating in organic solvents.When analyzing samples with high organic solvent content, dilute the sample with water to less than 3% organic solvent to prevent fiber swelling and damage.[4]
Incorrect needle insertion or retraction.Ensure the fiber is fully retracted into the needle before piercing the vial septum and before removing it from the GC inlet.

Frequently Asked Questions (FAQs)

A list of common questions regarding SPME optimization for VSCs.

Q1: Which SPME fiber is best for volatile sulfur compounds?

A1: The choice of fiber depends on the specific VSCs of interest. However, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended for its ability to extract a broad range of VSCs, from the more volatile (like hydrogen sulfide and methanethiol) to less volatile ones.[1] For very volatile sulfur compounds, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can also be highly effective.[10][11]

Q2: How can I improve the extraction efficiency of VSCs from a complex matrix like wine or beer?

A2: Several strategies can enhance extraction efficiency:

  • Dilution: High ethanol content in alcoholic beverages can significantly hinder the adsorption of VSCs onto the SPME fiber.[3] Diluting the sample to an ethanol concentration of around 2.5-5% (v/v) can improve sensitivity.[1]

  • Salt Addition: Adding salt (e.g., NaCl at 20-25% w/v) increases the ionic strength of the sample, which promotes the "salting-out" effect, driving the volatile compounds into the headspace and improving their extraction.[1]

  • pH Adjustment: The pH of the sample can influence the volatility of certain VSCs. While not always necessary, optimizing the pH can be beneficial for specific target analytes.

Q3: What are the optimal extraction time and temperature for VSCs?

A3: Optimal conditions are compound and matrix-dependent. However, a good starting point is an extraction temperature between 40°C and 60°C and an extraction time of 30 to 60 minutes.[2] It is crucial to perform an optimization study to determine the ideal time and temperature for your specific application, as excessively high temperatures can sometimes lead to analyte desorption from the fiber.

Q4: Should I use headspace (HS-SPME) or direct immersion (DI-SPME) for VSC analysis?

A4: For volatile compounds like VSCs, Headspace SPME (HS-SPME) is the mandatory and advantageous mode of extraction. It is a cleaner technique as the fiber is not exposed to non-volatile matrix components, which helps to prolong the fiber's lifespan and reduce the risk of contamination in the GC system.

Q5: How can I quantify VSCs using SPME?

A5: Yes, SPME can be used for quantitative analysis. For accurate and reliable quantification, it is essential to use an internal standard. The internal standard should be a compound with similar physicochemical properties to the analytes of interest but not present in the sample.[3] Stable isotope-labeled analogues of the target VSCs are ideal internal standards for GC-MS analysis. A calibration curve should be prepared for each analyte to determine the linear range of the method.

Experimental Protocols

Below is a generalized experimental protocol for the optimization of HS-SPME for the analysis of VSCs in a liquid matrix.

1. Sample Preparation

  • Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 15 or 20 mL).

  • If the sample contains a high concentration of organic solvents like ethanol, dilute it with deionized water to the desired concentration (e.g., 5% v/v).[1]

  • Add a precise amount of salt (e.g., 1.5 g NaCl) to the vial.[12]

  • Spike the sample with an appropriate internal standard.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure

  • Place the vial in a temperature-controlled agitator (e.g., a water bath with a magnetic stirrer).

  • Equilibrate the sample at the desired temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with constant agitation.[10]

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 40 minutes) while maintaining the temperature and agitation.[10]

  • After extraction, retract the fiber into the needle.

3. GC-MS Analysis

  • Immediately insert the SPME fiber into the heated injection port of the gas chromatograph.

  • Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C for 5-7 minutes in splitless mode.[10][12]

  • After desorption, condition the fiber in a separate conditioning station or the GC inlet at a higher temperature (as recommended by the manufacturer) before the next extraction.

  • Run the appropriate GC temperature program and MS acquisition method to separate and detect the target VSCs.[10]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot Dilution 2. Dilution (if needed) Sample->Dilution Salt 3. Salt Addition Dilution->Salt IS 4. Internal Standard Salt->IS Seal 5. Seal Vial IS->Seal Equilibrate 6. Equilibration (Temp & Agitation) Seal->Equilibrate Extract 7. Fiber Exposure (Extraction) Equilibrate->Extract Retract 8. Retract Fiber Extract->Retract Desorb 9. Thermal Desorption Retract->Desorb Separate 10. GC Separation Desorb->Separate Detect 11. MS Detection Separate->Detect

Caption: General workflow for HS-SPME-GC-MS analysis of VSCs.

Troubleshooting_Logic Start Problem Encountered LowSignal Low/No Signal? Start->LowSignal PoorRepro Poor Reproducibility? LowSignal->PoorRepro No CheckFiber Check Fiber Type (e.g., DVB/CAR/PDMS) LowSignal->CheckFiber Yes BadPeakShape Poor Peak Shape? PoorRepro->BadPeakShape No CheckVolume Consistent Sample/ Headspace Volume PoorRepro->CheckVolume Yes CheckInlet Deactivated Liner, Trim Column BadPeakShape->CheckInlet Yes OptimizeTempTime Optimize Extraction Temp & Time CheckFiber->OptimizeTempTime CheckMatrix Address Matrix Effects (Dilution, Salt) OptimizeTempTime->CheckMatrix ControlParams Precise Control of Time & Temp CheckVolume->ControlParams FiberCare Proper Fiber Care & Conditioning ControlParams->FiberCare CheckInstall Check Column Installation CheckInlet->CheckInstall CheckLoad Avoid Column Overload CheckInstall->CheckLoad

Caption: A logical troubleshooting guide for common SPME issues.

References

Technical Support Center: Preventing Degradation of Trisulfide Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of trisulfide standards. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of trisulfide standard degradation?

A1: Trisulfide standards are susceptible to degradation through several mechanisms:

  • pH: Trisulfides are generally more stable in acidic conditions.[1] Alkaline environments can lead to instability, particularly for trisulfides containing free amine groups like cysteine and glutathione trisulfides.[1]

  • Temperature: Elevated temperatures accelerate the degradation of trisulfide standards. For instance, dimethyl trisulfide (DMTS) shows significant degradation when heated.

  • Presence of Amines: Primary and tertiary amines can rapidly degrade trisulfides to their corresponding disulfides and elemental sulfur.[1] This is a critical consideration as amines are abundant in biological systems.

  • Presence of Thiols: Thiols can react with trisulfides through thiol-disulfide exchange reactions, leading to the formation of disulfides and other byproducts.

  • Oxidation: Although less detailed in the provided results, oxidation can be a contributing factor to the degradation of sulfur-containing compounds.

Q2: What are the typical degradation products of trisulfide standards?

A2: The most common degradation products of trisulfide standards are the corresponding disulfide and elemental sulfur.[1] In some cases, other polysulfides, such as tetrasulfides, can also be formed.

Q3: How can I best store my trisulfide standards to ensure their stability?

A3: Proper storage is crucial for maintaining the integrity of trisulfide standards. Here are some best practices:

  • Temperature: Store standards at low temperatures, such as 4°C or frozen, to slow down degradation rates. For volatile standards, it is recommended to keep them at the recommended storage temperature until use and to cool new vials before transferring the standard.

  • Inert Atmosphere: For particularly sensitive standards, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Light Protection: Store standards in amber vials or in the dark to protect them from light-induced degradation.

  • Container: Use tightly sealed containers to prevent the ingress of moisture and oxygen, and to minimize the evaporation of volatile components. Micro reaction vessels with Mininert® valves or Certan® bottles are recommended for long-term storage after opening.

  • Solvent: The choice of solvent can impact stability. Whenever possible, dissolve and inject samples in the mobile phase used for HPLC analysis.

Q4: Are there any chemical stabilizers or antioxidants that can be added to my trisulfide standard solutions?

A4: While the addition of antioxidants is a common strategy for stabilizing various chemical standards, their use with trisulfides requires careful consideration. Some research indicates that certain antioxidants may not be effective or could even promote degradation under specific conditions. However, in the context of preventing cysteine degradation in solution, which can be a source of trisulfide formation, antioxidants like ascorbic acid have been used. For stabilizing prepared trisulfide standards, it is crucial to perform validation studies to confirm the compatibility and effectiveness of any added stabilizer. Glutathione itself is a known antioxidant.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of trisulfide standards, particularly by High-Performance Liquid Chromatography (HPLC).

Issue 1: Peak Splitting in HPLC Chromatogram

  • Possible Cause A: Co-elution of Degradation Products. Your trisulfide standard may have partially degraded into the corresponding disulfide, which has a similar structure and may elute very closely, causing the appearance of a split or shoulder peak.

    • Solution:

      • Inject a freshly prepared standard to see if the splitting persists.

      • Analyze a known disulfide standard of the same compound to confirm its retention time relative to the trisulfide.

      • Optimize your HPLC method to improve the resolution between the trisulfide and disulfide peaks. This can be achieved by adjusting the mobile phase composition, gradient slope, or column temperature.[3]

  • Possible Cause B: Incompatibility of Sample Solvent with Mobile Phase. If the sample is dissolved in a solvent that is significantly stronger or weaker than the initial mobile phase, it can cause peak distortion, including splitting.[4]

    • Solution: Whenever possible, dissolve your standard in the initial mobile phase of your HPLC gradient. If this is not feasible due to solubility issues, use a solvent that is as close in composition to the mobile phase as possible.

  • Possible Cause C: Column Issues. A void at the head of the column, a partially blocked frit, or contamination of the stationary phase can lead to peak splitting for all analytes.[5][6]

    • Solution:

      • Reverse-flush the column according to the manufacturer's instructions.

      • If the problem persists, try a new column to see if the issue is resolved.

      • Always filter your samples before injection to prevent particulate matter from damaging the column.[7]

  • Possible Cause D: On-Column Degradation. The analytical conditions themselves (e.g., pH of the mobile phase) might be causing the trisulfide to degrade on the column.

    • Solution: If you suspect on-column degradation, try adjusting the mobile phase pH to a more acidic value, as trisulfides are generally more stable under these conditions.[1]

Issue 2: Loss of Trisulfide Peak Area Over Time in a Sequence of Injections

  • Possible Cause: Instability in the Autosampler. Trisulfide standards can degrade in solution, even at room temperature in an autosampler vial.

    • Solution:

      • Use a cooled autosampler set to a low temperature (e.g., 4°C).

      • Prepare fresh standards more frequently and limit the time they spend in the autosampler.

      • If possible, prepare your calibration curve by injecting standards from freshly prepared solutions rather than relying on a single stock solution for the entire run.

Quantitative Data Summary

The stability of trisulfide standards is highly dependent on the specific compound and the experimental conditions. The following tables summarize quantitative data on the degradation of various trisulfides.

Table 1: Stability of N-Acetylcysteine (NAC) Trisulfide

ConditionDegradationTimeHalf-lifeReference
40°C in waterNo noticeable degradation10 days-[1]
60°C in water74%3 days-[1]
pH 7.4, 37°C with butylamine45%1 hour0.77 hours[1]
pH 7.4, 37°C with butylamine81%2 hours-[1]

Table 2: Stability of Cysteine Trisulfide

ConditionDegradationTimeHalf-lifeReference
pH 5.8< 3%9 days-[1]
pH 7.0--16.9 days[1]
pH 9.0--11.4 days[1]
With butylamine (2 equiv.)63%1 day-[1]
With triethylamine (2 equiv.)78%1 day-[1]

Table 3: Stability of Glutathione Trisulfide

ConditionDegradationTimeHalf-lifeReference
pH 5.871%10 days6.3 days[1]
pH 7.479%9 days0.90 days[1]
pH 9.081%9 days0.79 days[1]
With butylamine29%30 minutes-[1]
With triethylamine14%30 minutes-[1]

Experimental Protocols

Protocol 1: Synthesis of Glutathione Trisulfide

This protocol is a general guideline based on literature procedures.[8]

Materials:

  • Oxidized Glutathione (GSSG)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Organic solvent for purification (e.g., ethanol or acetone)

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a fume hood, dissolve sodium sulfide nonahydrate and elemental sulfur in deionized water with stirring. The molar ratio will determine the average length of the polysulfide chains. For trisulfide, a 1:2 molar ratio of Na₂S to S is a starting point.

  • Reaction with GSSG: Slowly add the sodium polysulfide solution to a solution of oxidized glutathione in water. The pH of the GSSG solution should be adjusted to be slightly alkaline to facilitate the reaction.

  • Monitoring the Reaction: The reaction can be monitored by HPLC to follow the consumption of GSSG and the formation of glutathione trisulfide (GSSSG).

  • Purification: Once the reaction is complete, the pH of the solution is carefully acidified with HCl to precipitate the product. The crude product can be collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone). High-performance liquid chromatography (HPLC) can also be used for purification.[9]

  • Characterization: The identity and purity of the synthesized glutathione trisulfide should be confirmed by analytical techniques such as ¹H NMR and mass spectrometry.

Protocol 2: HPLC Analysis of Trisulfide Standards

This is a general reverse-phase HPLC method that can be adapted for the analysis of various trisulfide standards.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes. The exact gradient will need to be optimized for the specific trisulfide being analyzed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength where the trisulfide has significant absorbance (e.g., 210-254 nm). A mass spectrometer can also be used for more selective detection.[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a small amount of the trisulfide standard.

  • Dissolve the standard in the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B) to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[7]

Protocol 3: ¹H NMR for Purity Assessment of Trisulfide Standards

This protocol provides a general procedure for determining the purity of a trisulfide standard using quantitative ¹H NMR (qNMR).

Materials:

  • Trisulfide standard

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the trisulfide standard and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the trisulfide standard and a well-resolved signal from the internal standard.

    • Calculate the purity of the trisulfide standard using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • sample = Trisulfide standard

Visual Diagrams

Trisulfide_Degradation_Pathway Trisulfide Trisulfide (R-S-S-S-R) Disulfide Disulfide (R-S-S-R) Trisulfide->Disulfide Amine Catalysis Sulfur Elemental Sulfur (S₈) Trisulfide->Sulfur Amine Catalysis Persulfide Persulfide (R-S-S-H) Trisulfide->Persulfide Reduction by Thiol MixedDisulfide Mixed Disulfide (R-S-S-R') Trisulfide->MixedDisulfide Thiol-Disulfide Exchange Thiol Thiol (R'-SH) Thiol->Persulfide Thiol->MixedDisulfide Amine Amine (R₃N) Amine->Disulfide MixedDisulfide->Disulfide

Caption: Degradation pathways of trisulfides.

Trisulfide_Handling_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshoot Troubleshooting Storage Store Standard: - Low Temperature (4°C or frozen) - Protect from Light (Amber Vial) - Inert Atmosphere (optional) - Tightly Sealed Container Dissolve Dissolve in appropriate solvent (preferably initial mobile phase) Storage->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter Inject Inject immediately or use a cooled autosampler Filter->Inject Analyze HPLC or NMR Analysis Inject->Analyze Degradation Degradation Observed? (e.g., peak splitting, area loss) Analyze->Degradation CheckStorage Verify Storage Conditions Degradation->CheckStorage Yes OptimizeMethod Optimize Analytical Method (pH, gradient, etc.) Degradation->OptimizeMethod Yes FreshSample Prepare Fresh Standard Degradation->FreshSample Yes FreshSample->Dissolve

Caption: Workflow for handling trisulfide standards.

References

Technical Support Center: Matrix Effects in Butyl Methyl Trisulfide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of butyl methyl trisulfide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: A matrix effect is the alteration of an analytical instrument's response to a target analyte due to the presence of other components in the sample matrix.[1] In the context of this compound quantification, co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results.[1][2] This can manifest as either an underestimation or overestimation of the true concentration of this compound.[3]

Q2: What are common sample matrices where matrix effects are observed for volatile sulfur compounds like this compound?

A2: Matrix effects are prevalent in complex sample types. For volatile sulfur compounds, significant matrix effects have been reported in:

  • Food and Beverage Samples: Such as wine and garlic, where other volatile organic compounds can interfere with the analysis.[4][5][6]

  • Biological Fluids: Including blood, plasma, and urine, which contain a high abundance of proteins, salts, and lipids that can cause interference.[3][7]

  • Environmental Samples: Gaseous matrices from sources like biogas plants can contain high amounts of organic compounds that lead to matrix effects.[8]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike comparison.[9] This involves comparing the signal response of a known amount of this compound standard spiked into a blank matrix extract to the response of the same standard in a neat solvent. A significant difference in the signal intensity indicates the presence of matrix effects.[9]

Q4: What is the most effective way to compensate for matrix effects in this compound quantification?

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

Possible Cause: Undiagnosed matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment as described in Q3 of the FAQ section.

  • Implement an Internal Standard: If a stable isotope-labeled standard for this compound is not available, consider using a structurally similar compound that is not present in the sample as an internal standard. While not as robust as a stable isotope analog, it can partially compensate for variability.

  • Optimize Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) can selectively extract volatile compounds like this compound while leaving behind non-volatile matrix components.[3][11]

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact.[3]

Issue 2: Low signal intensity or complete signal suppression of this compound.

Possible Cause: Severe ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjust the GC temperature program to better separate this compound from interfering peaks. A slower temperature ramp or using a column with a different stationary phase can improve resolution.

  • Enhance Sample Cleanup: Employ a more rigorous sample cleanup method. This could involve multi-step solid-phase extraction (SPE) or the use of different sorbent materials to target the removal of specific interferences.

  • Change Ionization Technique: If using a specific ionization source (e.g., Electron Ionization - EI), investigate if other ionization techniques compatible with your instrument might be less susceptible to the specific matrix interferences.

Experimental Protocols

Protocol 1: Quantification of Dimethyl Trisulfide (as a proxy for this compound) in Rabbit Blood using Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

This protocol is adapted from a study on dimethyl trisulfide and may require optimization for this compound.[12]

1. Sample Preparation: a. To 500 µL of whole blood, add a deuterated internal standard (e.g., dimethyl-d6 trisulfide). b. Add nitric acid to denature the proteins and lyse the red blood cells. c. Place a polydimethylsiloxane (PDMS)-coated stir bar into the sample vial. d. Stir the sample for 1 hour at room temperature to allow for the extraction of the analyte and internal standard onto the stir bar. e. Remove the stir bar, gently dry it, and place it in a thermal desorption tube.

2. GC-MS Analysis: a. Thermal Desorption: The stir bar is thermally desorbed in the GC inlet. b. Gas Chromatography:

  • Column: A suitable capillary column for volatile sulfur compounds (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: An optimized temperature gradient to separate the analyte from other volatile components. c. Mass Spectrometry:
  • Ionization: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its internal standard.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of Volatile Sulfur Compounds in a Food Matrix (e.g., Garlic)

This protocol is a general guideline for volatile sulfur compounds and should be optimized for this compound and the specific food matrix.[5][6]

1. Sample Preparation: a. Homogenize the food sample. b. Place a known amount of the homogenized sample into a headspace vial. c. Add an appropriate internal standard. d. Seal the vial.

2. HS-SPME Procedure: a. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace. b. Expose a SPME fiber (e.g., with a Carboxen/PDMS coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis: a. Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes. b. Gas Chromatography and Mass Spectrometry: Follow similar conditions as described in Protocol 1, with optimization for the specific analytes and matrix.

Quantitative Data Summary

The following table summarizes data from a study on dimethyl trisulfide (DMTS) in rabbit blood, which can serve as a reference for expected performance when developing a method for this compound.

ParameterValueReference
Matrix Effect The ratio of the slope of the calibration curve in the matrix to the slope in solvent was 0.96, indicating minimal matrix effects with the SBSE-GC-MS method.[3]
Limit of Detection (LOD) 0.06 µM[12]
Dynamic Range 0.5 - 100 µM[12]
Precision (%RSD) < 10%[12]
Accuracy Within 15% of the nominal concentration[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Blood, Food Homogenate) Spike Spike with Internal Standard Sample->Spike Cleanup Extraction/Cleanup (SPME/SBSE) Spike->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quant Quantification GCMS->Quant

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic Start Inaccurate/Irreproducible Results? AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME NoME Matrix Effect Not Significant AssessME->NoME No YesME Matrix Effect Confirmed AssessME->YesME Yes Solution Implement Mitigation Strategy YesME->Solution IS Use Stable Isotope-Labeled Internal Standard Solution->IS Cleanup Optimize Sample Cleanup Solution->Cleanup Dilution Dilute Sample Solution->Dilution Chrom Modify Chromatography Solution->Chrom

Caption: Troubleshooting logic for addressing matrix effects.

References

addressing co-elution in complex sulfur compound mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfur Compound Analysis

Welcome to the technical support center for the analysis of complex sulfur compound mixtures. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly those related to chromatographic co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing complex sulfur mixtures by Gas Chromatography (GC)?

A1: Co-elution in sulfur analysis primarily stems from two sources:

  • Matrix Complexity: In samples like petroleum products or natural gas, the vast number of hydrocarbon compounds can chromatographically overlap with the sulfur compounds of interest.[1][2] This is especially problematic when using non-selective detectors.

  • Isomeric Similarity: Many sulfur compounds, such as thiols and sulfides, have similar physical and chemical properties, making them difficult to separate on a single chromatographic column. For example, thiophene and 2-methyl-1-propanethiol are known to co-elute on common nonpolar columns.[1][3]

Q2: How can I confirm if a single chromatographic peak contains co-eluting compounds?

A2: Confirming co-elution can be approached in several ways:

  • Mass Spectrometry (MS): If using a GC-MS system, you can examine the mass spectrum across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[4]

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder, are a strong indicator of co-elution.[4]

  • Selective Detectors: If you are using a universal detector like a Flame Ionization Detector (FID) and also have a Sulfur Chemiluminescence Detector (SCD), a peak on the FID chromatogram that is misshapen compared to the corresponding sharp peak on the SCD chromatogram suggests co-elution with a non-sulfur compound.

  • Change Analytical Conditions: Altering the GC temperature program or switching to a column with a different stationary phase can often resolve the co-eluting peaks into distinct ones, confirming their presence.[5][6]

Q3: My chromatogram shows poor resolution between critical sulfur compounds. What are the first steps to troubleshoot this?

A3: To improve the resolution of closely eluting sulfur compounds, consider the following steps in order:

  • Optimize GC Method Parameters:

    • Temperature Program: Lower the initial oven temperature or decrease the ramp rate. A slower ramp rate increases the interaction time of analytes with the stationary phase, which can significantly improve separation.[1][6]

    • Carrier Gas Flow Rate: Adjust the flow rate to its optimal linear velocity for the carrier gas and column dimensions used. This maximizes column efficiency.[6]

  • Select an Appropriate GC Column:

    • Switch to a column specifically designed for sulfur analysis, such as an Agilent J&W DB-Sulfur SCD or a Restek Rt-XLSulfur column.[1][7] These columns offer unique selectivity for sulfur compounds and are highly inert.

    • Increase the column length or decrease the internal diameter to enhance efficiency and resolution, though this may increase analysis time.[6]

  • Ensure System Inertness: Volatile sulfur compounds are highly reactive and can be adsorbed by active sites in the GC system, leading to poor peak shape and loss of signal.[2][7] Use inert-coated liners, tubing, and fittings (e.g., Sulfinert®) to ensure all analytes reach the detector.[8][9]

Q4: When should I consider switching from one-dimensional GC to comprehensive two-dimensional gas chromatography (GC×GC)?

A4: You should consider GC×GC when your sample matrix is extremely complex and co-elution issues cannot be resolved by optimizing a one-dimensional GC system.[10][11][12] GC×GC is particularly powerful for:

  • Analyzing samples with hundreds or thousands of components, such as crude oil fractions.[13]

  • Separating different classes of sulfur compounds (e.g., thiols, sulfides, benzothiophenes) from each other and from the hydrocarbon background.[11][12]

  • Increasing peak capacity and sensitivity. The modulation process in GC×GC cryo-focuses analytes, resulting in sharper, taller peaks and improved detection limits.[14]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving co-elution problems.

G cluster_0 Troubleshooting Co-Elution cluster_1 Solutions Problem Problem Identified: Poor Peak Resolution or Suspected Co-elution Check_Purity Confirm Co-elution: 1. Check Peak Shape (Shoulders?) 2. Use MS Peak Purity Scan 3. Change Temp Program Problem->Check_Purity Coelution_Confirmed Co-elution Confirmed Check_Purity->Coelution_Confirmed Optimize_1DGC Option 1: Optimize 1D-GC - Slower temperature ramp - Change carrier gas flow rate - Check system inertness Coelution_Confirmed->Optimize_1DGC Start Here Change_Column Option 2: Change Column - Use a sulfur-specific column (e.g., DB-Sulfur SCD) - Increase column length Optimize_1DGC->Change_Column If resolution is still poor Use_SCD Option 3: Use Selective Detector - A Sulfur Chemiluminescence Detector (SCD) will ignore hydrocarbon co-elutants Change_Column->Use_SCD If matrix interference persists Implement_GCxGC Option 4: Advanced Separation - Implement GCxGC for maximum peak capacity in highly complex samples Use_SCD->Implement_GCxGC For ultimate resolution

Caption: A troubleshooting workflow for addressing co-elution.

Data Presentation

Effective detector choice is critical for mitigating co-elution from hydrocarbon matrices. Sulfur-selective detectors provide a response only to sulfur-containing compounds, effectively eliminating interference.

Table 1: Comparison of Common GC Detectors for Sulfur Analysis

DetectorSelectivity for SulfurSusceptibility to Hydrocarbon QuenchingTypical Detection LimitEquimolar Response
Sulfur Chemiluminescence (SCD) Excellent (Sulfur only)NoPicogram levelsYes
Flame Photometric (FPD) GoodYes (Signal can be suppressed by co-eluting hydrocarbons)[2][7][15]Low-ppb rangeNo (Response is non-linear)
Atomic Emission (AED) Excellent (Can be tuned to sulfur)NoLow-ppb rangeYes
Mass Spectrometer (MS) Universal (Can use SIM for selectivity)Yes (Co-eluting hydrocarbons can cause spectral interference)[1]Varies (SIM mode improves it)No

Data compiled from multiple sources.[1][8][15][16][17]

Experimental Protocols

Protocol: Speciation of Sulfur Compounds using GC×GC-SCD

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sulfur chemiluminescence detector (SCD) is a state-of-the-art technique for resolving highly complex samples.[11][12]

Objective: To separate and identify individual sulfur compounds in a complex matrix (e.g., diesel fuel) that are unresolvable by one-dimensional GC.

1. System Configuration:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Modulator: A thermal or flow modulator is required to trap and re-inject effluent between the two columns.[14][18]

  • Columns:

    • First Dimension (¹D): Nonpolar column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms) for separation primarily by boiling point.

    • Second Dimension (²D): Polar column (e.g., 2 m x 0.18 mm x 0.18 µm DB-WAX) for separation by polarity.

  • Detector: Sulfur Chemiluminescence Detector (SCD) for selective detection of sulfur compounds.[16][17]

  • System Inertness: Ensure all transfer lines and connectors are deactivated (e.g., Sulfinert® treated).[9]

G Injector Injector Column1 1st Dimension Column (Nonpolar) Injector->Column1 Sample Intro Modulator Modulator (Cryo-focusing) Column1->Modulator Separation by Boiling Point Column2 2nd Dimension Column (Polar) Modulator->Column2 Timed Re-injection SCD SCD (Sulfur Detection) Column2->SCD Separation by Polarity

Caption: Experimental workflow for GC×GC-SCD analysis.

2. Method Parameters (Example):

  • Injector: 280 °C, Splitless mode.

  • Carrier Gas: Helium, constant flow.

  • Oven Program: 40 °C (hold 1 min), ramp to 300 °C at 3 °C/min.

  • Modulation Period: 6 seconds.

  • SCD Parameters:

    • Burner Temperature: 800 °C.[16]

    • Ozone Flow: 40 mL/min.

3. Data Acquisition and Analysis:

  • Acquire the data using specialized GC×GC software (e.g., LECO ChromaTOF, Agilent GC Image).

  • The software reconstructs the series of short chromatograms from the second dimension into a two-dimensional contour plot.

  • On the plot, compounds of the same chemical class (e.g., benzothiophenes, dibenzothiophenes) will appear in structured bands, simplifying identification.[11][14]

  • Quantification is performed by integrating the volume of each peak in the 2D chromatogram. The SCD's equimolar response ensures that the peak volume is directly proportional to the mass of sulfur in the compound.[1][10][17]

References

Validation & Comparative

butyl methyl trisulfide vs dimethyl trisulfide reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Butyl Methyl Trisulfide and Dimethyl Trisulfide

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organosulfur compounds is paramount for applications ranging from drug design to materials science. This guide provides a detailed comparison of the reactivity of this compound and dimethyl trisulfide, drawing upon available experimental data and established principles of organic chemistry. While extensive quantitative data for dimethyl trisulfide is available, direct comparative experimental studies on this compound are limited. Therefore, this guide supplements existing data with qualitative analyses based on structural differences.

Executive Summary

Dimethyl trisulfide (DMTS) is a well-studied, volatile organosulfur compound known for its biological activity, including its role as a cyanide antidote.[1] this compound, an unsymmetrical trisulfide, is less documented in terms of its reactivity. The primary differences in their reactivity are anticipated to arise from the steric and electronic effects of the butyl group compared to the methyl group. The bulkier butyl group is expected to sterically hinder reactions at the sulfur atoms, while its greater electron-donating capacity (via hyperconjugation and induction) may influence the stability of the trisulfide linkage and any charged intermediates.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and dimethyl trisulfide is essential for understanding their behavior in different chemical environments.

PropertyThis compoundDimethyl TrisulfideData Source
Molecular Formula C₅H₁₂S₃C₂H₆S₃-
Molecular Weight 168.34 g/mol 126.27 g/mol -
Boiling Point ~225-230 °C (estimated)169-171 °C[2]
Density ~1.05 g/cm³ (estimated)1.197 g/cm³[2]
S-S Bond Dissociation Energy Estimated to be slightly lower than DMTS~45 kcal/mol[2]

Reactivity Comparison

The reactivity of trisulfides is largely governed by the lability of the sulfur-sulfur bonds. The central S-S bond is generally weaker than the outer S-S bonds, making it susceptible to cleavage.

Thermal Decomposition

Trisulfides undergo thermal decomposition, typically yielding a mixture of other polysulfides.

  • Dimethyl Trisulfide : On heating at 80 °C, DMTS slowly decomposes to a mixture of dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide.[2] This decomposition is attributed to the relatively weak sulfur-sulfur bond.[2]

Nucleophilic Attack

The sulfur atoms in trisulfides are electrophilic and susceptible to attack by nucleophiles. This is a key reaction in many of their biological activities.

  • Dimethyl Trisulfide : The reaction of DMTS with the strong nucleophile cyanide (CN⁻) has been studied kinetically. The reaction rate and activation energy are highly dependent on pH, with the reaction being faster under alkaline conditions where cyanide exists as the more nucleophilic CN⁻ anion.[3]

  • This compound : No specific kinetic data for the reaction of this compound with nucleophiles is available. However, the reactivity is expected to be lower than that of DMTS due to steric hindrance from the butyl group, which would impede the approach of a nucleophile to the sulfur atoms.

The general mechanism for nucleophilic attack on an unsymmetrical trisulfide is illustrated below. The nucleophile can attack any of the three sulfur atoms, with the central sulfur often being the most electrophilic.

cluster_0 Nucleophilic Attack on Trisulfide Bu-S-S-S-Me This compound Products Bu-S-Nu + Me-S-S⁻or Me-S-Nu + Bu-S-S⁻ Bu-S-S-S-Me->Products Cleavage of S-S bond Nu Nu⁻ Nu->Bu-S-S-S-Me Attack on S

Caption: Nucleophilic attack on this compound.

Redox Reactivity

Trisulfides can be both oxidized and reduced.

  • Dimethyl Trisulfide : Oxidation of DMTS with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding S-monoxide, CH₃S(O)SSCH₃.[2] DMTS has also been shown to react with hemoglobin, leading to the formation of methemoglobin, indicating its oxidizing potential in a biological context.[4]

  • This compound : While no specific oxidation studies for this compound were found, it is expected to undergo similar oxidation reactions. The electronic effect of the butyl group might slightly enhance the electron density on the sulfur atoms, potentially making it more susceptible to oxidation compared to DMTS, though steric factors could counteract this.

Experimental Protocols

Kinetics of the Reaction between Dimethyl Trisulfide and Cyanide[3]

This protocol describes the experimental setup for studying the reaction kinetics of DMTS with cyanide. A similar approach could be adapted to compare the reactivity of this compound.

Materials:

  • Dimethyl trisulfide (DMTS)

  • Potassium cyanide (KCN)

  • Phosphate buffer solutions (various pH values)

  • Deionized water

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare stock solutions of DMTS and KCN in deionized water.

  • In a series of sealed reaction vials, mix the DMTS and KCN solutions in phosphate buffer of a specific pH.

  • Maintain the reaction vials at a constant temperature in a water bath.

  • At timed intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots, for example, by rapid cooling or addition of a suitable reagent.

  • Extract the remaining DMTS from the aqueous phase using an organic solvent (e.g., hexane).

  • Analyze the concentration of DMTS in the organic extract using GC-MS.

  • Determine the reaction rate constant by plotting the concentration of DMTS versus time.

cluster_0 Experimental Workflow for Reactivity Comparison A Prepare stock solutions of This compound and Dimethyl Trisulfide C Set up parallel reactions in buffered solutions at constant temperature A->C B Prepare stock solution of Nucleophile (e.g., KCN) B->C D Withdraw aliquots at timed intervals C->D E Quench reaction D->E F Extract unreacted trisulfides E->F G Analyze concentrations by GC-MS F->G H Determine and compare rate constants G->H cluster_0 Factors Influencing Trisulfide Reactivity Reactivity Trisulfide Reactivity Steric Steric Hindrance (Butyl > Methyl) Reactivity->Steric influenced by Electronic Electronic Effects (Inductive/Hyperconjugation) Reactivity->Electronic influenced by Bond S-S Bond Strength Reactivity->Bond dependent on Solvent Solvent Effects Reactivity->Solvent dependent on Steric->Reactivity decreases Electronic->Bond modulates

References

Performance Comparison of GC Detectors for VSC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analysis of Volatile Sulfur Compounds by Gas Chromatography

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of volatile sulfur compounds (VSCs) is critical. These compounds, often potent at trace levels, can impact the quality and safety of pharmaceuticals, influence the aroma of food and beverages, and serve as biomarkers in clinical diagnostics. Gas chromatography (GC) is a cornerstone technique for VSC analysis, and the choice of detector and sample preparation method is paramount to achieving reliable results. This guide provides a comparative analysis of common GC-based methods for VSC determination, supported by experimental data and detailed protocols.

The selection of a GC detector is a critical step in method development for VSC analysis, with each detector offering distinct advantages in terms of sensitivity, selectivity, and linearity. The most commonly employed detectors include the Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), and Mass Spectrometer (MS). The Pulsed Flame Photometric Detector (PFPD) is another sensitive option.[1][2]

The SCD is highly specific and sensitive for sulfur-containing compounds, exhibiting a linear and equimolar response which simplifies quantification.[3][4][5][6] This means the detector's response is directly proportional to the mass of sulfur, regardless of the compound's structure. The FPD is a more economical option, but its response to sulfur compounds is typically quadratic and it can be susceptible to quenching from co-eluting hydrocarbons, which can suppress the sulfur signal.[7] The PFPD offers improved sensitivity and selectivity over the traditional FPD.[1] Mass spectrometry, particularly in tandem with techniques like headspace solid-phase microextraction (HS-SPME), provides excellent sensitivity and selectivity, especially when using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]

Below is a summary of reported performance data for various VSCs using different GC detector configurations.

CompoundDetectorMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Hydrogen Sulfide (H₂S)SCDHeadspace GC-SCD3 ng/L->0.99[10]
Methanethiol (MeSH)SCDHeadspace GC-SCD35 ng/L->0.99[10]
Ethanethiol (EtSH)SCDHeadspace GC-SCD60 ng/L->0.99[10]
Dimethyl Sulfide (DMS)FPDPurge-and-Trap GC-FPD80 ng/L--[11]
Ethyl Methyl Sulfide (EMS)FPDPurge-and-Trap GC-FPD80 ng/L--[11]
Dimethyl Disulfide (DMDS)FPDPurge-and-Trap GC-FPD100 ng/L--[11]
ThiopheneSCDGC-SCD< 100 ppb (w/w)->0.99[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for two common approaches to VSC analysis: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS and Purge-and-Trap with GC-FPD.

Method 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is widely used for the analysis of VSCs in liquid samples such as beverages and biological fluids.[9][12]

1. Sample Preparation:

  • Place a 10 mL aliquot of the liquid sample into a 20 mL headspace vial.

  • For samples with high ethanol content, dilution to approximately 2.5% (v/v) ethanol and the addition of 20% (w/v) NaCl can significantly improve the sensitivity of the extraction.[9]

  • Add an internal standard if quantitative analysis is required.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of VSCs.[9]

  • Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes) with agitation.[9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[9]

3. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes.

  • GC Column: A suitable column for VSC analysis is a DB-Sulfur SCD column or equivalent.

  • Oven Temperature Program: A typical program might be: initial temperature of 40°C held for 3 minutes, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • MS Parameters: Operate the mass spectrometer in full scan mode for identification or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and quantification.

Method 2: Purge-and-Trap GC-FPD

This technique is highly effective for extracting and concentrating VSCs from aqueous samples.[11][13]

1. Sample Preparation:

  • Place a 5 mL aliquot of the aqueous sample into the purging vessel.

  • The addition of NaCl (e.g., to a final concentration of 10%) can enhance the purging efficiency of some VSCs.[11]

  • Spike the sample with an internal standard for quantitative analysis.

2. Purge-and-Trap Procedure:

  • Purging: Purge the sample with an inert gas (e.g., high-purity nitrogen or helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 12 minutes).[11][14]

  • Trapping: The purged VSCs are collected on an adsorbent trap (e.g., Tenax®, silica gel, and charcoal combination) at ambient or sub-ambient temperatures.

  • Desorption: Rapidly heat the trap to desorb the VSCs onto the GC column. A cryofocusing step can be used to improve peak shape.

3. GC-FPD Analysis:

  • GC Column: A low-polarity column such as a DB-1 or equivalent is often used.

  • Oven Temperature Program: An example program is: initial temperature of 35°C held for 5 minutes, ramp at 10°C/min to 200°C, and hold for 2 minutes.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • FPD Parameters: Set the detector temperature, hydrogen flow, and air flow according to the manufacturer's recommendations to optimize the sulfur response.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams created using the DOT language visualize the key steps in each methodology.

GC_VSC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Liquid or Solid Sample InternalStandard Add Internal Standard Sample->InternalStandard HS_SPME Headspace SPME InternalStandard->HS_SPME PurgeTrap Purge and Trap InternalStandard->PurgeTrap GC Gas Chromatography HS_SPME->GC Thermal Desorption PurgeTrap->GC Thermal Desorption Detector Detector (SCD, FPD, MS) GC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for VSC analysis by GC.

HS_SPME_Detail cluster_vial Headspace Vial cluster_extraction SPME Fiber cluster_desorption GC Inlet Sample Sample Matrix Headspace Headspace with VSCs Sample->Headspace Equilibration Fiber SPME Fiber Exposure Headspace->Fiber Adsorption Desorption Thermal Desorption Fiber->Desorption

Caption: Detailed HS-SPME extraction process.

Purge_Trap_Detail cluster_purge Purge Vessel cluster_trap Adsorbent Trap cluster_desorb GC Inlet Sample Aqueous Sample Trap VSC Adsorption Sample->Trap VSCs Carried by Gas PurgeGas Inert Purge Gas PurgeGas->Sample Desorption Rapid Thermal Desorption Trap->Desorption

Caption: Detailed Purge and Trap extraction process.

References

A Researcher's Guide to the Validation of Trisulfide Bonds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of trisulfide bonds is a critical aspect of biopharmaceutical characterization. These modifications, where an extra sulfur atom is inserted into a disulfide bridge, can impact the structure, stability, and function of therapeutic proteins. This guide provides an objective comparison of current mass spectrometry-based methods for trisulfide validation, supported by experimental data and detailed protocols.

Trisulfide bonds are a post-translational modification that can arise during the manufacturing of biopharmaceuticals, particularly monoclonal antibodies (mAbs). Their presence necessitates robust analytical methods for detection and quantification to ensure product quality and consistency. Mass spectrometry has emerged as the gold standard for this purpose, offering high sensitivity and specificity. This guide will delve into the primary methodologies, their comparative performance, and the experimental workflows involved.

Comparative Analysis of Mass Spectrometry Techniques for Trisulfide Identification

The choice of mass spectrometry technique for trisulfide analysis depends on several factors, including the required sensitivity, throughput, and the level of structural detail needed. The following table summarizes the key performance attributes of the most common methods.

Method Principle Sensitivity (Typical Quantification Range) Throughput Key Advantages Limitations
LC-MS/MS with CID/HCD Bottom-up proteomics approach using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.0.1% - 10% relative abundance[1]Low to MediumWidely available, provides peptide sequence information.Can be challenging to differentiate trisulfide-specific fragments from disulfide fragments.
LC-MS/MS with ETD/EAD Utilizes electron transfer dissociation (ETD) or electron activated dissociation (EAD), which preferentially cleave the S-S and S-S-S bonds.HighLow to MediumGenerates specific fragments that simplify identification.[2] EAD can provide signature fragments for confident identification.Less common instrumentation, may have lower fragmentation efficiency for certain peptides.
LC-MS/MS with UVPD Employs ultraviolet photodissociation (UVPD) to induce fragmentation, which can selectively cleave S-S and C-S bonds.HighLow to MediumProvides unique and characteristic fragmentation patterns for trisulfides.[3]Requires specialized laser-equipped mass spectrometers.
MALDI-TOF/TOF Matrix-assisted laser desorption/ionization with tandem time-of-flight analysis. Can be used for both intact protein and peptide analysis.Quantification in the 0.1%–1% range has been demonstrated.[1]HighRapid screening, tolerant to buffers and salts.May have lower resolution and mass accuracy compared to ESI-based methods.
Fab Mass Analysis "Middle-down" approach analyzing the Fab fragment of an antibody after enzymatic digestion (e.g., with IdeS).HighHighSimpler sample preparation and shorter analysis time compared to peptide mapping.Provides localization to the Fab fragment but not the specific cysteine residue.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the reliable identification of trisulfide bonds. Below are methodologies for the key experiments cited in this guide.

Non-Reduced Peptide Mapping using LC-MS/MS

This bottom-up approach is the most common method for identifying and quantifying trisulfides at the peptide level.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation: To prevent artificial disulfide scrambling, it is crucial to handle the sample under non-reducing conditions. Free sulfhydryl groups are often alkylated to prevent their interference. A typical starting protocol is as follows:

    • Dilute the antibody sample to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.5).

    • Add an alkylating agent such as N-ethylmaleimide (NEM) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes to block any free thiols.[4]

    • Quench the excess NEM with DTT.

  • Enzymatic Digestion:

    • Buffer exchange the alkylated sample into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add a protease such as trypsin or Lys-C at an enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate overnight at 37°C.[4]

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the digested peptides using a C18 reverse-phase column with a gradient of acetonitrile in water, both containing 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

    • The key signature for a trisulfide-containing peptide is a mass increase of 31.9721 Da (the mass of a sulfur atom) compared to its corresponding disulfide-linked peptide.[5]

    • Utilize fragmentation methods like CID, HCD, ETD, EAD, or UVPD to obtain sequence information and confirm the identity of the peptides.

MALDI-TOF/TOF Analysis for Rapid Screening

This method is well-suited for high-throughput screening of trisulfide modifications.

1. Sample Preparation:

  • Digestion: Perform a non-reduced enzymatic digest as described in the LC-MS/MS protocol.

  • Sample Spotting:

    • Mix the peptide digest with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in a 1:1 ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry.[6]

2. MALDI-TOF/TOF Analysis:

  • MS Acquisition: Acquire a mass spectrum in reflectron positive ion mode. Identify peptide peaks corresponding to the expected disulfide-linked peptides and look for peaks with a +32 Da mass shift.

  • MS/MS Acquisition: Select the precursor ion corresponding to the putative trisulfide-linked peptide for fragmentation. The fragmentation pattern can be used to confirm the peptide sequence. Trisulfide peptides often exhibit a characteristic fragmentation pattern that aids in their identification.[1]

Fab Mass Analysis for Higher-Throughput Monitoring

This middle-down approach offers a faster alternative to peptide mapping for routine monitoring.

1. Sample Preparation:

  • Digestion:

    • Incubate the antibody with an enzyme like IdeS (Immunoglobulin G-degrading enzyme from Streptococcus pyogenes) that specifically cleaves the heavy chain in the hinge region. This generates F(ab')2 and Fc fragments.

    • A mild reduction step can then be used to separate the two Fab arms.

  • Purification: The resulting fragments can be analyzed directly or after a simple purification step.

2. LC-MS Analysis:

  • Chromatography: Separate the fragments using a size-exclusion or reverse-phase column.

  • Mass Spectrometry: Acquire the mass of the intact Fab fragment. The presence of a trisulfide will result in a +32 Da mass shift in the measured mass of the Fab fragment.

Visualizing Workflows and Fragmentation

Diagrams are essential for understanding the complex workflows and chemical principles behind trisulfide identification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Antibody Sample Antibody Sample Denaturation & Alkylation Denaturation & Alkylation Enzymatic Digestion (Non-reducing) Enzymatic Digestion (Non-reducing) Peptide Mixture Peptide Mixture LC Separation LC Separation Peptide Mixture->LC Separation MS1 Scan MS1 Scan LC Separation->MS1 Scan Precursor Selection (+32 Da shift) Precursor Selection (+32 Da shift) MS1 Scan->Precursor Selection (+32 Da shift) MS2 Fragmentation (CID, ETD, etc.) MS2 Fragmentation (CID, ETD, etc.) Precursor Selection (+32 Da shift)->MS2 Fragmentation (CID, ETD, etc.) Fragment Ion Analysis Fragment Ion Analysis MS2 Fragmentation (CID, ETD, etc.)->Fragment Ion Analysis Trisulfide Identification Trisulfide Identification Fragment Ion Analysis->Trisulfide Identification

Trisulfide_Fragmentation cluster_precursor Trisulfide-Linked Peptide Precursor Ion precursor [Peptide1-S-S-S-Peptide2 + nH]n+ b_ions b_ions precursor->b_ions Backbone Fragmentation y_ions y_ions precursor->y_ions c_ions c_ions precursor->c_ions S-S Bond Cleavage z_ions z_ions precursor->z_ions peptide1_S peptide1_S precursor->peptide1_S peptide2_SS peptide2_SS precursor->peptide2_SS peptide1 peptide1 precursor->peptide1 S-S & C-S Cleavage peptide2_SSS peptide2_SSS precursor->peptide2_SSS CS_cleavage CS_cleavage precursor->CS_cleavage

Conclusion

The validation of trisulfide identification by mass spectrometry is a mature field with a variety of powerful techniques at the disposal of researchers. While non-reduced peptide mapping coupled with high-resolution mass spectrometry remains the benchmark for definitive identification and localization, higher-throughput methods like MALDI-TOF/TOF and Fab mass analysis offer practical solutions for screening and routine monitoring. The choice of fragmentation technique can significantly impact the confidence of identification, with methods like ETD, EAD, and UVPD providing more specific fragmentation patterns for trisulfide bonds. By understanding the principles, performance, and protocols of these methods, researchers can effectively characterize and control this critical quality attribute in biopharmaceutical development.

References

A Researcher's Guide to Isotopic Labeling of Butyl Methyl Trisulfide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for elucidating the metabolic fate of butyl methyl trisulfide. We present a comparative analysis of stable isotope labeling with ³⁴S, ¹³C, and ²H, supported by experimental data and detailed protocols for synthesis and analysis. This document aims to assist researchers in selecting the optimal labeling strategy for their metabolic studies.

Introduction to this compound Metabolism

This compound is an organic polysulfide that may undergo various metabolic transformations in biological systems. While specific metabolic pathways for this compound are not extensively documented, related organosulfur compounds are known to be metabolized through a series of reduction, methylation, and oxidation reactions. A plausible metabolic pathway, based on the metabolism of similar compounds like allyl methyl disulfide, involves the initial reduction of the trisulfide bond to form butyl mercaptan and methyl mercaptan. These reactive thiols can then be substrates for methylation, oxidation to sulfoxides and sulfones, or conjugation reactions. Understanding these pathways is crucial for evaluating the biological activity and toxicological profile of this compound.

Comparison of Isotopic Labeling Strategies

The choice of isotopic label is a critical decision in designing metabolic studies. The ideal label should provide a distinct mass shift for unambiguous detection, be metabolically stable (unless bond cleavage is being studied), and be synthetically accessible. Here, we compare three stable isotopes for labeling this compound: ³⁴S, ¹³C, and ²H.

IsotopeNatural Abundance (%)Mass Shift (Da)AdvantagesDisadvantages
³⁴S 4.21+1.996- Directly traces the sulfur atom, providing unambiguous information on the fate of the sulfur moiety.- Low natural abundance results in a clear mass shift and low background signal.- Synthesis of ³⁴S-labeled precursors can be challenging and expensive.- Potential for isotope effects in enzymatic reactions involving sulfur bond cleavage.
¹³C 1.11+1.003 per ¹³C- Versatile labeling positions on the butyl or methyl group.- Well-established synthetic methods for ¹³C-labeled precursors.- Minimal isotope effects for most metabolic reactions.- Lower mass shift per atom compared to ³⁴S may require high-resolution mass spectrometry for clear differentiation from natural isotopic peaks.- Label may be lost if the labeled carbon is cleaved during metabolism.
²H (Deuterium) 0.015+1.006 per ²H- High isotopic enrichment is readily achievable.- Can be used to probe specific C-H bond cleavage events (kinetic isotope effect).- Can alter metabolic rates, providing insights into metabolic pathways.- Potential for significant kinetic isotope effects, which can alter the metabolic profile compared to the unlabeled compound.- Possible back-exchange of deuterium with protons in certain chemical environments.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

1. Synthesis of [³⁴S]-Butyl Methyl Trisulfide

This protocol is adapted from methods for synthesizing organic polysulfides.

  • Step 1: Preparation of [³⁴S]-Sodium Disulfide. Elemental sulfur enriched in ³⁴S is reacted with sodium sulfide (Na₂S) in a suitable solvent like ethanol to form [³⁴S]-sodium disulfide (Na₂³⁴S₂).

  • Step 2: Reaction with Methyl Iodide. The [³⁴S]-sodium disulfide is then reacted with methyl iodide to produce dimethyl disulfide with the ³⁴S label incorporated into the disulfide bond.

  • Step 3: Formation of this compound. The labeled dimethyl disulfide is then reacted with butyl mercaptan in the presence of a catalyst, such as a base, to yield [³⁴S]-butyl methyl trisulfide.

2. Synthesis of [¹³C]-Butyl Methyl Trisulfide

Labeling can be introduced on either the butyl or the methyl group.

  • Labeling the Methyl Group: Commercially available [¹³C]-methyl iodide is reacted with sodium disulfide, followed by reaction with butyl mercaptan as described above.

  • Labeling the Butyl Group: A [¹³C]-labeled butyl halide (e.g., 1-bromo-[1-¹³C]-butane) is used as the starting material. This is converted to the corresponding mercaptan, which is then reacted with dimethyl disulfide.

3. Synthesis of [²H]-Butyl Methyl Trisulfide

Deuterium can be incorporated at various positions.

  • Labeling the Methyl Group: Commercially available [²H₃]-methyl iodide is used in the synthesis pathway described for ¹³C labeling.

  • Labeling the Butyl Group: A deuterated butyl precursor, such as [²H₉]-1-bromobutane, can be used.

In Vitro Metabolic Study using Liver Microsomes
  • Materials:

    • Isotopically labeled this compound (substrate)

    • Rat or human liver microsomes

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Pre-incubate liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

    • Add the isotopically labeled this compound to initiate the reaction.

    • Incubate at 37°C with gentle shaking.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for metabolites by LC-MS/MS or GC-MS.

Analytical Methodology: GC-MS for Volatile Metabolites
  • Sample Preparation: The supernatant from the in vitro incubation is directly analyzed or subjected to headspace solid-phase microextraction (HS-SPME) for volatile compounds.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different volatilities.

    • MS Detector: Operated in full scan mode to identify all metabolites and in selected ion monitoring (SIM) mode to quantify the labeled compound and its metabolites based on their specific mass-to-charge ratios.

Visualizing the Workflow and Metabolic Pathways

experimental_workflow cluster_synthesis Synthesis of Labeled this compound cluster_metabolism In Vitro Metabolism cluster_analysis Analysis S34 ³⁴S Precursor Labeled_BMTS Labeled Butyl Methyl Trisulfide S34->Labeled_BMTS C13 ¹³C Precursor C13->Labeled_BMTS H2 ²H Precursor H2->Labeled_BMTS Microsomes Liver Microsomes + NADPH Labeled_BMTS->Microsomes Incubation Incubation at 37°C Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for metabolic studies of isotopically labeled this compound.

metabolic_pathway cluster_reduction Reduction cluster_methylation Methylation cluster_oxidation Oxidation BMTS This compound (CH₃-S-S-S-C₄H₉) Butyl_Mercaptan Butyl Mercaptan (C₄H₉-SH) BMTS->Butyl_Mercaptan Methyl_Mercaptan Methyl Mercaptan (CH₃-SH) BMTS->Methyl_Mercaptan Butyl_Methyl_Sulfoxide Butyl Methyl Sulfoxide (CH₃-SO-C₄H₉) Butyl_Mercaptan->Butyl_Methyl_Sulfoxide CYP450 Dimethyl_Sulfide Dimethyl Sulfide (CH₃-S-CH₃) Methyl_Mercaptan->Dimethyl_Sulfide SAM Butyl_Methyl_Sulfone Butyl Methyl Sulfone (CH₃-SO₂-C₄H₉) Butyl_Methyl_Sulfoxide->Butyl_Methyl_Sulfone FMO

Caption: Plausible metabolic pathways of this compound.

Conclusion

The selection of an isotopic labeling strategy for metabolic studies of this compound depends on the specific research question.

  • ³⁴S labeling is the most direct method to trace the fate of the sulfur atoms and is recommended when the primary interest is in the disposition of the sulfur moiety.

  • ¹³C labeling offers versatility and is a good choice for general metabolism studies, particularly for tracking the carbon skeleton of the molecule.

  • ²H labeling is a powerful tool for investigating kinetic isotope effects and specific C-H bond cleavage events, but the potential for altered metabolism must be considered.

By carefully considering the advantages and disadvantages of each labeling strategy and utilizing the provided experimental frameworks, researchers can effectively design and execute studies to unravel the metabolic pathways of this compound.

A Comparative Guide to the Quantification of Butyl Methyl Trisulfide: Methodologies and Performance Metrics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile sulfur compounds like butyl methyl trisulfide is crucial for understanding various biological and chemical processes. This guide provides a comparative overview of the primary analytical techniques used for the quantification of short-chain alkyl trisulfides, offering insights into their accuracy and precision. Due to a lack of specific validated methods for this compound, this guide draws upon data from closely related and structurally similar compounds, such as diallyl trisulfide and dimethyl trisulfide, to provide a foundational understanding of method performance.

The quantification of volatile sulfur compounds is predominantly achieved through gas chromatography (GC) coupled with various detectors. The choice of detector and sample preparation method significantly influences the accuracy, precision, and sensitivity of the analysis.

Comparative Performance of Analytical Methods

The following table summarizes the performance of common analytical methods for the quantification of analogous trisulfides. These values provide a benchmark for what can be expected when developing a method for this compound.

Analytical MethodAnalyteMatrixAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC-FIDDiallyl TrisulfideGarlic Extract98.05 - 101.76%< 2%0.1986 µg/mL0.6621 µg/mL
HS-SPME-GC-MSDimethyl TrisulfideWater73.6 - 118%1.1 - 7.6%3 ng/L10 ng/L
HS-GC-MSPolysulfidesDrinking WaterNot Reported3 - 7% (Repeatability)50 - 240 ng/LNot Reported

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative protocols for the analysis of volatile trisulfides.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Diallyl Trisulfide in Garlic

This method is suitable for samples with relatively high concentrations of the target analyte.

  • Sample Preparation:

    • Garlic samples are extracted with a suitable solvent (e.g., 90% methanol with 0.01 N hydrochloric acid)[1].

    • The extract is then diluted to an appropriate concentration for GC analysis.

  • GC-FID Conditions:

    • Column: HP-1 or similar non-polar capillary column.

    • Injector Temperature: 200°C.

    • Detector Temperature: 200°C.

    • Oven Program: Initial temperature of 140°C, increasing at 1°C/min to 180°C.

    • Carrier Gas: Helium or Nitrogen.

    • Injection Volume: 1 µL.

2. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Dimethyl Trisulfide

This technique is ideal for trace-level analysis of volatile compounds in liquid or solid matrices.

  • Sample Preparation and Extraction:

    • A known amount of the sample (e.g., water, food) is placed in a headspace vial[2].

    • An internal standard is added.

    • The vial is sealed and heated to a specific temperature (e.g., 45°C) to allow the volatile compounds to partition into the headspace[2].

    • A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 40 minutes) to adsorb the analytes[2].

  • GC-MS Conditions:

    • Desorption: The SPME fiber is thermally desorbed in the GC inlet.

    • Column: A wax-type capillary column (e.g., DB-WAX) is often used for separating volatile sulfur compounds[2].

    • Oven Program: A temperature gradient is programmed to separate the compounds, for example, starting at 35°C and ramping up to 220°C[3].

    • Mass Spectrometry: The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Workflow and Method Development

General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Validation Sample Sample Collection (e.g., biological fluid, food matrix) Extraction Volatile Extraction (Headspace, SPME, LLE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation (Accuracy, Precision, LOD, LOQ) Quantification->Validation

Caption: General workflow for the quantification of this compound.

The successful quantification of this compound will rely on leveraging established methods for similar volatile sulfur compounds. The provided data and protocols for analogous trisulfides serve as a robust starting point for method development and validation, enabling researchers to achieve accurate and precise measurements.

References

Inter-Laboratory Comparison of Sulfur Compound Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of sulfur compounds is critical for product quality, safety, and regulatory compliance. This guide provides an objective comparison of common analytical techniques for sulfur compound analysis, supported by inter-laboratory study data and detailed experimental protocols.

Quantitative Performance Data

The selection of an analytical method for sulfur analysis is often dictated by the sample matrix, the expected concentration range of the sulfur compounds, and the required level of precision and accuracy. Below is a summary of performance data from various inter-laboratory studies, comparing key analytical methods.

Table 1: Comparison of Analytical Methods for Total Sulfur in Petroleum Products

Method (ASTM Designation)PrincipleTypical ApplicationLimit of Quantitation (LOQ) (mg/kg)Reproducibility (R) at 15 mg/kg S (mg/kg)
ASTM D2622 Wavelength Dispersive X-ray Fluorescence (WDXRF)Diesel fuel, gasoline, crude oil3[1]~8.2[2]
ASTM D5453 Ultraviolet Fluorescence (UVF)Naphthas, distillates, engine fuels<1.0 to <5.0[3]~6.3[2]
ASTM D7039 Monochromatic Wavelength Dispersive X-ray Fluorescence (MWDXRF)Gasoline, diesel fuel, jet fuel3.2[4][5]~1.74 - 2.83[2]
ICP-MS Inductively Coupled Plasma - Mass SpectrometryVarious, including fuels and aqueous samplesLow ng/g (ppb) range[6]Method dependent

Table 2: Comparison of Detectors for Speciated Sulfur Analysis by Gas Chromatography (GC)

DetectorPrincipleLimit of Detection (LOD)LinearitySelectivity
Sulfur Chemiluminescence Detector (SCD) Chemiluminescence of SO< 10 ppb[7]> 10⁴[7]+++ (High)[7]
Flame Photometric Detector (FPD) Emission of S₂ in a hydrogen-rich flame100-200 ppb[7]10²-10³[7]+ (Good)[7]
Pulsed Flame Photometric Detector (PFPD) Pulsed flame photometric detection< 25 ppb[7]10²-10³[7]++ (Very Good)[7]
Atomic Emission Detector (AED) Atomic emission of sulfursub-10 ppb[8]Wide rangeHigh
Mass Spectrometer (MS) Mass-to-charge ratio< 1 ppb[7]> 10⁴[7]++++ (Excellent)[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring the validity of inter-laboratory comparisons. Below are summaries of key experimental protocols.

Total Sulfur in Liquid Hydrocarbons by Ultraviolet Fluorescence (ASTM D5453)

This method is widely used for determining total sulfur in various liquid hydrocarbons, including gasoline, diesel, and jet fuel.[3][9][10][11][12]

  • Principle: A sample is combusted at a high temperature (approximately 1000°C) in an oxygen-rich atmosphere, converting all sulfur compounds to sulfur dioxide (SO₂). Water produced during combustion is removed, and the SO₂ is exposed to UV light. The resulting fluorescence is detected by a photomultiplier tube, and the signal is proportional to the total sulfur concentration.[9][10]

  • Sample Preparation: Samples are typically introduced directly into the analyzer via syringe injection.[9] For highly viscous samples, a boat inlet may be used.

  • Instrumentation: A total sulfur analyzer equipped with a high-temperature furnace, a UV fluorescence detector, and a system for automated sample introduction.

  • Calibration: The instrument is calibrated using certified sulfur standards in a matrix similar to the samples being analyzed.

  • Quality Control: Regular analysis of quality control samples and participation in proficiency testing programs are recommended to ensure data accuracy.

Speciated Sulfur Analysis in Gaseous Fuels by GC with Sulfur Chemiluminescence Detection (ASTM D5504)

This method is designed for the determination of individual volatile sulfur compounds in natural gas and other gaseous fuels.[13][14][15][16][17]

  • Principle: A gas sample is injected into a gas chromatograph (GC) where individual sulfur compounds are separated on a capillary column. The separated compounds then enter a sulfur chemiluminescence detector (SCD). In the SCD, the compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of SO₂. As the excited SO₂ returns to its ground state, it emits light, which is detected and quantified.[13][14]

  • Sample Preparation: Gaseous samples are introduced into the GC using a gas sampling valve.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column for sulfur compound separation and a sulfur chemiluminescence detector.

  • Calibration: The system is calibrated using a certified gas standard containing known concentrations of the target sulfur compounds. The SCD has an equimolar response to sulfur, meaning the response is proportional to the mass of sulfur and independent of the compound's structure.[13][16]

  • Quality Control: Retention time stability and response factor consistency should be monitored regularly.

Total Sulfur in Food by Combustion

This method is a common approach for determining the total sulfur content in various food matrices.

  • Principle: A solid or liquid food sample is weighed into a ceramic boat and combusted in a high-temperature furnace in the presence of pure oxygen. The sulfur in the sample is converted to sulfur dioxide (SO₂). The SO₂ gas is then detected by a non-dispersive infrared (NDIR) detector.[18][19]

  • Sample Preparation: Solid samples are typically ground to a homogeneous powder. Liquid samples can be analyzed directly. A combustion accelerator, such as tungsten or tin, is often added to the sample to aid in complete combustion.[18][19]

  • Instrumentation: A combustion elemental analyzer equipped with a high-temperature furnace and an NDIR detector.

  • Calibration: The instrument is calibrated using certified reference materials with known sulfur concentrations.

  • Quality Control: Analysis of blanks and certified reference materials should be performed with each batch of samples.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the analysis of sulfur compounds.

Generalized Workflow for Total Sulfur Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization/ Dilution Sample_Collection->Homogenization Weighing Accurate Weighing Homogenization->Weighing Sample_Introduction Sample Introduction Weighing->Sample_Introduction Combustion High-Temperature Combustion Sample_Introduction->Combustion Conversion Conversion to SO2 Combustion->Conversion Detection Detection Conversion->Detection Signal_Acquisition Signal Acquisition Detection->Signal_Acquisition Calibration_Curve Calibration Curve Application Signal_Acquisition->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for total sulfur analysis.

Workflow for Speciated Sulfur Analysis by GC cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis Gas_Sample Gaseous Sample Collection Injection GC Injection Gas_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Sulfur-Selective Detection (SCD/FPD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for speciated sulfur analysis by GC.

References

A Comparative Guide to Method Validation for Trace Level Analysis of Trisulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of trisulfide bonds is a critical quality attribute (CQA) in biopharmaceutical products, particularly in monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs). These modifications can impact the structure, stability, and efficacy of a drug product. Therefore, robust and validated analytical methods for the accurate quantification of trisulfides at trace levels are paramount during drug development and manufacturing. This guide provides a comparative overview of common analytical techniques used for trisulfide analysis, supported by available experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for trisulfide analysis depends on several factors, including the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the performance of various techniques based on published data.

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD/%CV)Accuracy/Recovery (%)Linearity (r²)Reference
LC-MALDI-MS/MS Trisulfide-containing peptides in mAbsNot explicitly statedQuantification in the 0.1%–1% range demonstrated< 20%Correlates well with LC-ESI-qTOF dataNot explicitly stated[1]
LC-free MALDI-MS Trisulfide-containing peptides in mAbsNot explicitly statedNot explicitly stated< 10%Not explicitly statedNot explicitly stated[1]
GC-MS (SBSE) Dimethyl trisulfide (DMTS) in rabbit whole blood0.06 µM0.5 µM (Lower limit of dynamic range)< 10%Within 15% of nominal concentrationDynamic range of 0.5-100 µM[2]
GC-FID Diallyl trisulfide (DATS)0.1986 ng/mL0.6621 ng/mL0.58 to 1.50%98.05-101.76%0.9999[3]
HPLC-UV Dimethylpolysulfanes (after derivatization)15-70 nMNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[4]
Raman Spectroscopy Free sulfhydryl (indirectly related to trisulfides)Not explicitly statedNot explicitly statedR² > 0.98 for PLS modelMean error of 0.677 mM from reference methodNot explicitly stated[5]

Experimental Protocols

Detailed and well-documented experimental protocols are crucial for the reproducibility and transfer of analytical methods. Below are summaries of methodologies described in the cited literature.

LC-MALDI-TOF/TOF for Trisulfide Analysis in Monoclonal Antibodies

This method is designed for the identification and quantification of trisulfide-containing peptides in mAbs.

  • Sample Preparation:

    • The monoclonal antibody sample is digested under non-reducing conditions using an appropriate enzyme such as Lys-C/trypsin.[1]

    • For a simplified screening approach, the digest can be loaded onto a C18 ZipTip, and the peptides of interest are eluted with a specific concentration of acetonitrile (e.g., 10% ACN) with 0.1% TFA.[1]

  • Chromatography:

    • The resulting peptides are separated using nano-liquid chromatography (nanoLC).[1]

    • The eluent from the nanoLC is spotted onto a MALDI target at regular intervals (e.g., every 10 seconds).[1]

  • Mass Spectrometry:

    • MS and MS/MS spectra are acquired using a MALDI-TOF/TOF mass spectrometer.[1]

    • Trisulfide-containing peptides are identified by a characteristic mass increase of 32 Da compared to their corresponding disulfide-linked peptides.[1][6]

Stir Bar Sorptive Extraction (SBSE) GC-MS for Dimethyl Trisulfide (DMTS) Analysis

This method is suitable for the trace level analysis of volatile trisulfides in biological matrices.

  • Sample Preparation:

    • The biological sample (e.g., whole blood) is subjected to acid denaturation.[2]

    • DMTS is extracted from the sample using a polydimethylsiloxane (PDMS)-coated stir bar.[2]

  • Gas Chromatography-Mass Spectrometry:

    • The stir bar is thermally desorbed in the injector of the GC-MS system.[2]

    • The desorbed DMTS is separated on a suitable GC column and detected by the mass spectrometer.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID) for Diallyl Trisulfide (DATS) Analysis

This method is a validated approach for the quantification of specific trisulfides like DATS.

  • Chromatography:

    • Column: HP-1 column.[3]

    • Carrier Gas: Flow rate of 0.80 mL/min.[3]

    • Injector and Detector Temperature: 200°C.[3]

    • Oven Temperature Program: Initial temperature of 140°C, increasing at a rate of 1°C/min to 180°C.[3]

    • Injection Volume: 1.0 µL.[3]

Visualizing Method Validation Workflow

A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates a typical workflow for method validation for trace level analysis.

MethodValidationWorkflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters (LOD, LOQ, Linearity, Accuracy, Precision, etc.) select_method->define_parameters prepare_standards Prepare Standards & Samples perform_experiments Perform Experiments define_parameters->perform_experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data process_data Process & Analyze Data evaluate_parameters Evaluate Against Acceptance Criteria collect_data->evaluate_parameters process_data->evaluate_parameters generate_report Generate Validation Report evaluate_parameters->generate_report

Caption: A generalized workflow for analytical method validation.

The following diagram illustrates the key signaling pathways in the logical relationship between the presence of trisulfides and their potential impact on ADCs.

TrisulfideImpact cluster_formation Trisulfide Formation cluster_impact Impact on ADC Manufacturing H2S Hydrogen Sulfide (H2S) in Cell Culture Trisulfide Trisulfide Bond (mAb-S-S-S-R) H2S->Trisulfide reacts with Disulfide Interchain Disulfide Bond in mAb Disulfide->Trisulfide modifies Reduction Reduction Step (e.g., with TCEP) Trisulfide->Reduction affects Conjugation Drug-Linker Conjugation Reduction->Conjugation DAR Altered Drug-to-Antibody Ratio (DAR) Conjugation->DAR

Caption: Impact of trisulfide formation on ADC manufacturing.

References

Butyl Methyl Trisulfide: A Comparative Analysis of a Potent Sulfur Odorant

Author: BenchChem Technical Support Team. Date: November 2025

Butyl methyl trisulfide is a potent sulfur-containing odorant that contributes to the characteristic aroma of various natural products. This guide provides a comparative analysis of this compound against other significant sulfur-containing odorants, offering insights into their chemical properties, olfactory perception, and biological significance. This objective comparison is intended for researchers, scientists, and drug development professionals working with flavor and fragrance chemistry, sensory science, and pharmacology.

Chemical and Physical Properties

Sulfur-containing compounds are a diverse class of molecules known for their potent and often pungent odors.[1][2] this compound belongs to the trisulfide functional group, which is characterized by a linear chain of three sulfur atoms. Its properties, along with those of other representative sulfur odorants, are summarized in the table below.

PropertyThis compoundDimethyl DisulfideAllyl Mercaptan
Chemical Formula C5H12S3C2H6S2C3H6S
Molecular Weight 168.34 g/mol 94.2 g/mol 74.14 g/mol
Odor Description Sulfurous, onion-likeCabbage, sulfurousGarlic-like
Boiling Point Not available109.7 °C67-68 °C
Odor Threshold Not available in direct comparison0.001 ppm[3]Not available in direct comparison

Olfactory Perception and Receptor Interaction

The perception of sulfur-containing odorants is mediated by specific olfactory receptors (ORs) in the nasal epithelium. The human olfactory receptor OR2T11 has been identified as a key receptor for detecting low-molecular-weight thiols.[1][4] Interestingly, the activity of this receptor is modulated by the presence of copper ions, suggesting a metalloprotein-based sensing mechanism.[1][4] Similarly, the mouse olfactory receptor MOR244-3 is responsible for detecting sulfur compounds like (methylthio)methanethtiol and its activation is also copper-dependent.[2][5][6][7]

Olfactory Signaling Pathway Odorant Sulfur Odorant (e.g., this compound) OR Olfactory Receptor (e.g., OR2T11) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron_Depolarization Neuron Depolarization Ion_Channel->Neuron_Depolarization Causes Signal_to_Brain Signal to Brain Neuron_Depolarization->Signal_to_Brain Sends

Caption: General olfactory signal transduction pathway.[5][10]

Experimental Methodologies

The analysis and comparison of potent odorants like this compound require specialized analytical techniques. Gas chromatography-olfactometry (GC-O) is a powerful method that combines the separation capabilities of gas chromatography with human sensory evaluation.[11] This technique allows for the identification of odor-active compounds in a complex mixture.

For the quantitative analysis of sulfur compounds, a sulfur chemiluminescence detector (SCD) is often employed with gas chromatography (GC-SCD).[12][13] This detector offers high selectivity and sensitivity for sulfur-containing molecules.[12][13] The determination of odor thresholds, a key metric for comparing the potency of odorants, is typically performed using dynamic olfactometry, where a trained panel of assessors is presented with a series of dilutions of the odorant to determine the lowest concentration at which it can be detected.[14][15][16]

GC-O Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition Sample Odorant Sample Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram Detector->Chromatogram Human_Assessor Human Assessor Sniffing_Port->Human_Assessor Aromagram Aromagram (Odor Description & Intensity) Human_Assessor->Aromagram

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).[11]

Synthesis of Unsymmetrical Trisulfides

The synthesis of unsymmetrical trisulfides like this compound can be challenging. One reported method involves the use of 9-fluorenylmethyl (Fm) disulfides as precursors.[17][18] This method allows for the generation of reactive persulfide intermediates under mild conditions, which can then be trapped by an appropriate electrophile to form the desired unsymmetrical trisulfide.[17][18]

Biological Significance and Applications

Sulfur-containing compounds, including trisulfides, are found in a variety of natural sources and contribute to their characteristic flavors and aromas.[19] For example, they are key components of the aroma of many vegetables, such as those from the Allium and Cruciferae families.[19] Beyond their sensory properties, some organosulfur compounds from sources like garlic have been investigated for their potential biological activities.[18] The potent odor of many sulfur compounds also makes them useful as odorants for natural gas to warn of leaks.[20]

Conclusion

This compound is a representative member of the trisulfide class of sulfur-containing odorants. While direct comparative experimental data for its odor threshold and receptor binding affinity against other sulfur compounds is limited in the currently available literature, its structural features suggest it likely interacts with the same olfactory receptors that detect other low-molecular-weight thiols and sulfides. The methodologies for the analysis and synthesis of such compounds are well-established, paving the way for future studies to provide a more detailed quantitative comparison. A deeper understanding of the structure-activity relationships of these potent odorants will be valuable for the food, fragrance, and pharmaceutical industries.

References

A Comparative Guide to the Stability of Alkyl Trisulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of various alkyl trisulfides, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers and professionals in drug development and other scientific fields in understanding the chemical liabilities and handling requirements of these important sulfur-containing compounds.

Introduction to Alkyl Trisulfides

Alkyl trisulfides are organosulfur compounds with the general structure R-S-S-S-R', where R and R' are alkyl groups. These compounds are found in various natural products, including garlic and onions, and are of interest for their potential therapeutic properties.[1][2] However, the trisulfide linkage can be labile, and understanding the factors that govern its stability is crucial for the development of trisulfide-containing molecules as drugs or other chemical entities.

Comparative Stability Data

The stability of alkyl trisulfides is influenced by several factors, including the nature of the alkyl substituents, temperature, pH, and the presence of other reactive species such as amines and thiols. The following tables summarize quantitative data on the stability of several key alkyl trisulfides under various conditions.

Table 1: Stability of Simple Alkyl Trisulfides

Alkyl TrisulfideConditionsStability DataDegradation ProductsReference
Dimethyl trisulfide (DMTS)Neat, 4°C and 22°CNo measurable loss over 1 year-[3]
Dimethyl trisulfide (DMTS)Neat, 37°C10% decrease at 6 months, 70% decrease by 1 yearDimethyl disulfide (DMDS), Dimethyl tetrasulfide (DM4S), Dimethyl pentasulfide (DM5S)[3]
Diallyl trisulfide (DATS)Neat, 4°CStable, no change observed after 3 months-[2]
Diallyl trisulfide (DATS)Neat, Room Temperature11% degradation after 3 monthsNot specified[2]
Diallyl trisulfide (DATS)Neat, 35°C30% degradation after 3 monthsNot specified[2]

Table 2: Stability of Biologically Relevant Trisulfides in Aqueous Media

TrisulfideConditions (in D₂O)Half-lifeDegradation (%)Degradation ProductsReference
N-acetylcysteine (NAC) trisulfidepH 7.4, 37°C, + Butylamine53 minutes45% after 1h, 81% after 2hNAC disulfide, elemental sulfur[1][2]
N-acetylcysteine (NAC) trisulfide+ Butylamine-92% after 24hNAC disulfide, elemental sulfur[1]
N-acetylcysteine (NAC) trisulfide+ Triethylamine-87% after 24hNAC disulfide, elemental sulfur[1]
Cysteine trisulfidepH 5.8Stable<3% degradation over 9 days-[1]
Cysteine trisulfidepH 7.016.9 days-Not specified[1]
Cysteine trisulfidepH 9.011.4 days-Not specified[1]
Glutathione trisulfidepH 5.86.3 days71% after 10 daysNot specified[1]
Glutathione trisulfidepH 7.40.90 days79% after 9 daysNot specified[1]
Glutathione trisulfidepH 9.00.79 days81% after 9 daysNot specified[1]
Glutathione trisulfide+ Butylamine-29% after 30 min, 78% after 1 dayGlutathione disulfide, elemental sulfur[1]
Glutathione trisulfide+ Triethylamine-14% after 30 min, 81% after 1 dayGlutathione disulfide, elemental sulfur[1]

Factors Influencing Trisulfide Stability

  • Temperature: As evidenced by the data for dimethyl trisulfide and diallyl trisulfide, elevated temperatures significantly decrease the stability of alkyl trisulfides.[2][3]

  • pH: The stability of trisulfides with ionizable groups, such as cysteine and glutathione trisulfides, is pH-dependent. Generally, they are more stable in acidic conditions and less stable in alkaline environments.[1] This is likely due to the deprotonation of ammonium groups at higher pH, exposing a reactive amine.[1]

  • Amines: The presence of both primary and tertiary amines drastically accelerates the degradation of trisulfides, leading to the formation of the corresponding disulfide and elemental sulfur.[1] This suggests that trisulfide-containing compounds may have limited stability in biological systems where amines are abundant.[1]

  • Alkyl Substituent: The nature of the alkyl group can influence stability, although a direct systematic comparison is lacking in the reviewed literature.

Experimental Protocols

The stability of alkyl trisulfides is typically assessed using the following key experimental methodologies:

1. Stability Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A solution of the alkyl trisulfide is prepared in a deuterated solvent (e.g., D₂O for water-soluble compounds) in an NMR tube. For pH-dependent studies, appropriate buffers are used. To investigate the effect of other substances, a known equivalent of the substance (e.g., an amine) is added to the solution. The ¹H NMR spectra are recorded periodically to monitor the disappearance of the signals corresponding to the trisulfide and the appearance of signals from degradation products. The percentage of degradation is calculated by integrating the respective peaks.

  • Example: The stability of N-acetylcysteine trisulfide in the presence of butylamine was monitored by dissolving NAC trisulfide in D₂O at pH 7.4, adding butylamine, maintaining the temperature at 37°C, and periodically acquiring ¹H NMR spectra.[1]

2. Stability Studies by High-Performance Liquid Chromatography (HPLC)

  • Protocol: A formulated solution of the alkyl trisulfide is stored under controlled temperature conditions. At specified time intervals, an aliquot of the solution is withdrawn and analyzed by HPLC with a UV-Vis detector. The concentration of the trisulfide is determined by comparing its peak area to a calibration curve.

  • Example: The long-term storage stability of dimethyl trisulfide was evaluated by storing it in glass ampules at 4, 22, and 37°C. The DMTS content was analyzed over one year using HPLC-UV/Vis.[3]

Visualizing Trisulfide Degradation Pathways

The following diagrams illustrate the key degradation pathways for alkyl trisulfides based on the available experimental evidence.

Trisulfide_Degradation Alkyl_Trisulfide Alkyl Trisulfide (R-S-S-S-R) Disulfide Disulfide (R-S-S-R) Alkyl_Trisulfide->Disulfide + Sulfur Elemental Sulfur (S) Alkyl_Trisulfide->Sulfur Polysulfides Higher Polysulfides (R-Sₙ-R, n>3) Alkyl_Trisulfide->Polysulfides Disproportionation Heat Heat Heat->Alkyl_Trisulfide Amines Amines Amines->Alkyl_Trisulfide Alkaline_pH Alkaline pH (for R with ionizable groups) Alkaline_pH->Alkyl_Trisulfide

Caption: Factors influencing alkyl trisulfide degradation.

The following diagram illustrates a typical experimental workflow for assessing the stability of an alkyl trisulfide.

Stability_Workflow start Prepare Alkyl Trisulfide Solution conditions Incubate under Specific Conditions (Temp, pH, Additives) start->conditions sampling Collect Aliquots at Time Intervals conditions->sampling analysis Analyze by NMR or HPLC sampling->analysis quantification Quantify Trisulfide and Degradation Products analysis->quantification data Determine Half-life and Degradation Rate quantification->data end Comparative Stability Assessment data->end

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of alkyl trisulfides is highly dependent on their structure and environment. Simple dialkyl trisulfides like DMTS and DATS exhibit reasonable stability at or below room temperature in their neat form. However, the presence of functionalities that can be influenced by pH, and the presence of amines, can significantly decrease stability. For drug development professionals, these findings underscore the importance of careful formulation and storage considerations for any therapeutic agent containing a trisulfide moiety. The inherent reactivity of the trisulfide bond, particularly in the presence of biological nucleophiles, must be a key consideration in the design and development of such molecules.

References

Safety Operating Guide

Prudent Disposal of Butyl Methyl Trisulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of butyl methyl trisulfide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of analogous compounds, such as tert-butyl methyl sulfide and dimethyl trisulfide. These related substances are characterized as highly flammable liquids that can cause skin and eye irritation.[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1]

Key Safety Measures:

  • Eliminate Ignition Sources: this compound is expected to be highly flammable.[1] Ensure there are no open flames, sparks, or hot surfaces in the vicinity. Use only non-sparking tools and explosion-proof equipment.[1]

  • Prevent Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1]

  • Avoid Inhalation and Contact: Avoid breathing vapors or mist.[1] Prevent contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is kept tightly closed when not in use to prevent the escape of flammable vapors.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

    • Indicate the associated hazards, such as "Flammable Liquid" and "Irritant."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.[1]

    • Store in a secondary containment tray to mitigate any potential leaks or spills.

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Contaminated Materials:

    • Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.[1]

    • Place these materials in a sealed bag or container and label it appropriately for disposal.

III. Quantitative Data for Related Compounds

The following table summarizes key quantitative data for compounds chemically similar to this compound. This information is provided to give a general understanding of the expected physical and chemical properties.

Propertytert-Butyl Methyl SulfideDimethyl Trisulfide
CAS Number 6163-64-0[1]3658-80-8[2]
Molecular Formula C5H12SC2H6S3
Boiling Point 101 - 102 °C168 - 172 °C
Flash Point -63 °C
GHS Hazard Statements H225, H315, H319, H335[1]H226, H302, H315, H319, H335

Note: This data is for related compounds and should be used for general guidance only.

IV. Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

ButylMethylTrisulfideDisposal A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in a Well-Ventilated Area (Chemical Fume Hood) A->B C Step 3: Collect Waste in a Labeled, Sealed Container B->C D Step 4: Store Container in a Designated Hazardous Waste Area C->D G Step 7: Dispose of Contaminated Materials as Hazardous Waste C->G E Step 5: Contact Licensed Waste Disposal Service D->E F Step 6: Arrange for Professional Incineration E->F

References

Personal protective equipment for handling Butyl methyl trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Butyl methyl trisulfide. Adherence to these protocols is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent exposure. The following table summarizes the recommended PPE based on data for analogous compounds.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield that meets ANSI Z87.1 standards for impact resistance.[1]
Hand Protection Unlined, elbow-length, chemical-resistant gloves. Butyl or neoprene gloves are recommended for handling organic sulfur compounds.[2] Always inspect gloves for leaks or holes before use.[3]
Body Protection A chemical-resistant apron in addition to a lab coat or disposable coveralls. For tasks with a high risk of splashing, a chemical-resistant suit may be necessary.[1]
Footwear Chemical-resistant boots that cover the ankles. Pant legs should be worn outside of the boots to prevent chemicals from entering.[3]
Respiratory A respirator may be required when handling concentrated or highly toxic pesticides, or in poorly ventilated areas.[3] The appropriate type should be determined by a risk assessment.

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Hygiene: Avoid all contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[3]

  • Safe Handling Practices:

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

    • Use only non-sparking tools and take precautionary measures against static discharge.[6]

    • Ground and bond containers and receiving equipment to prevent static electricity buildup.[4]

    • If clothing becomes contaminated, remove it immediately and wash it before reuse.[3]

Disposal Plan:

  • Waste Characterization: this compound waste is considered hazardous. All waste materials, including contaminated PPE and cleaning materials, must be handled as hazardous waste.

  • Containerization: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not pour this compound down the drain or dispose of it in the regular trash.

  • Contaminated Materials: Dispose of any contaminated packaging, gloves, and other disposable materials as hazardous waste.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.

A Risk Assessment B Gather Required PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) A->C D Chemical Handling B->D C->D E Decontamination (Work Area, Equipment) D->E F Proper Waste Disposal E->F G Remove & Dispose of PPE F->G H Personal Hygiene (Wash Hands) G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.